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Foundational

The Strategic Role of Ethyl 2-(4-Iodophenoxy)propanoate in Advanced Synthesis: A Technical Guide for Drug Discovery and Agrochemical Development

As modern synthetic chemistry pivots toward highly modular and late-stage functionalization strategies, bifunctional building blocks have become indispensable. Ethyl 2-(4-iodophenoxy)propanoate (CAS 402475-75-6) stands o...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern synthetic chemistry pivots toward highly modular and late-stage functionalization strategies, bifunctional building blocks have become indispensable. Ethyl 2-(4-iodophenoxy)propanoate (CAS 402475-75-6) stands out as a privileged scaffold[1]. By combining the biological relevance of the phenoxypropanoate moiety with the exceptional reactivity of a para-iodine substituent, this molecule serves as a linchpin in the development of both metabolic pharmaceuticals and selective agrochemicals.

This whitepaper provides an in-depth technical analysis of ethyl 2-(4-iodophenoxy)propanoate, detailing its physicochemical profile, its mechanistic role in biological systems, and field-proven synthetic protocols for its utilization in cross-coupling methodologies.

Physicochemical Profiling and Structural Causality

The utility of ethyl 2-(4-iodophenoxy)propanoate is dictated by its unique structural electronics. The ether oxygen donates electron density into the aromatic ring via resonance, typically deactivating the ring toward nucleophilic attack. However, the presence of the highly polarizable iodine atom at the para position counteracts this, creating an ideal site for oxidative addition by low-valent transition metals.

Furthermore, the ethyl ester acts as an essential protecting group. If the free carboxylic acid were used during basic cross-coupling conditions, it could poison palladium catalysts or undergo unwanted decarboxylative side reactions. The ethyl ester ensures optimal solubility in organic solvents and prevents these parasitic pathways[2].

Table 1: Core Physicochemical Properties
PropertyValueStructural Implication
IUPAC Name Ethyl 2-(4-iodophenoxy)propanoateDefines the bifunctional nature (aryl iodide + ester).
CAS Number 402475-75-6Unique identifier for procurement and safety tracking[1].
Molecular Formula C₁₁H₁₃IO₃Highlights the high halogen mass fraction.
Molecular Weight 320.12 g/mol Indicates a relatively dense, heavy liquid/low-melting solid.
C–I Bond Energy ~65 kcal/molHighly labile compared to C–Br (~81 kcal/mol), enabling mild coupling.

Biological Significance: A Dual-Industry Pharmacophore

Pharmaceuticals: Modulating PPAR Pathways

In drug discovery, the phenoxypropanoate core is synonymous with the "fibrate" class of drugs (e.g., fenofibrate, clofibrate). These molecules are synthetic ligands for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which are nuclear transcription factors that regulate lipid and glucose metabolism[3].

Ethyl 2-(4-iodophenoxy)propanoate is a critical precursor for synthesizing next-generation dual PPARα/γ agonists. By utilizing the iodo- group for Suzuki or Buchwald-Hartwig couplings, medicinal chemists can append diverse heterocyclic systems (such as benzimidazoles) to the 4-position, fine-tuning the molecule's binding affinity to the PPAR-RXR heterodimer[4].

PPAR_Pathway Ligand Phenoxypropanoate Derivative PPAR PPARα/γ Receptor Ligand->PPAR Agonist Binding Heterodimer PPAR-RXR Complex PPAR->Heterodimer RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE Binding (DNA) Heterodimer->PPRE Translocation Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Activation

Figure 1: Mechanism of PPAR activation by synthetic phenoxypropanoate derivatives.

Agrochemicals: ACCase Inhibition

In agricultural science, aryloxyphenoxypropionate (AOPP) derivatives—commonly known as "fops"—are potent, post-emergence herbicides[5]. They function by inhibiting acetyl-CoA carboxylase (ACCase) in monocotyledonous weeds, halting fatty acid synthesis. In planta, the ethyl ester acts as a prodrug; it facilitates penetration through the lipophilic plant cuticle before being enzymatically de-esterified into the active phytotoxic acid[6]. The iodo-precursor allows agrochemical engineers to rapidly synthesize novel structural variants to combat evolving weed resistance.

Advanced Synthetic Workflows: Palladium-Catalyzed Functionalization

The primary synthetic value of ethyl 2-(4-iodophenoxy)propanoate lies in its capacity for transition-metal-catalyzed cross-coupling. The choice of an aryl iodide over an aryl bromide or chloride is a calculated decision based on reaction kinetics and chemoselectivity.

Table 2: Comparative Halogen Reactivity in Phenoxypropanoate Scaffolds
HalogenBond Dissociation EnergyRelative Oxidative Addition RateRequired Conditions
Chlorine (–Cl) ~96 kcal/molVery Slow (1x)High heat (>100°C), specialized bulky ligands (e.g., XPhos).
Bromine (–Br) ~81 kcal/molModerate (10²x)Moderate heat (80°C), standard ligands (e.g., dppf, PPh₃).
Iodine (–I) ~65 kcal/molExtremely Fast (10⁴x)Mild heat (40-60°C), simple ligands, prevents ester hydrolysis.

Causality Note: The extreme lability of the C–I bond allows couplings to proceed at lower temperatures. This is critical because the basic conditions required for cross-coupling (e.g., Suzuki-Miyaura) can easily cause unwanted saponification (hydrolysis) of the ethyl ester if the temperature is too high.

Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

The following methodology details the coupling of ethyl 2-(4-iodophenoxy)propanoate with an aryl boronic acid. This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

Reagents Required:

  • Ethyl 2-(4-iodophenoxy)propanoate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • System Deoxygenation (Causality: Catalyst Preservation): Dissolve the aryl iodide and boronic acid in anhydrous 1,4-dioxane in a Schlenk flask. Sparge the solution with ultra-pure Argon for 15 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Base Selection and Addition: Add anhydrous K₃PO₄. Why K₃PO₄ over NaOH? Strong hydroxide bases will rapidly hydrolyze the ethyl ester to the propanoic acid. K₃PO₄ provides sufficient basicity to activate the boronic acid (via ate-complex formation) without cleaving the ester.

  • Catalyst Introduction and Heating: Add Pd(dppf)Cl₂ under a positive stream of Argon. Heat the reaction to 60°C.

  • Self-Validation Checkpoint (TLC Monitoring): After 2 hours, sample the reaction. Run a TLC (20% EtOAc in Hexanes). The starting aryl iodide (Rf ~0.6) should be completely consumed, replaced by a lower-Rf, highly UV-active product spot. If the starting material persists, it indicates catalyst deactivation (likely due to poor degassing); add an additional 0.02 equiv of catalyst.

  • Workup and Ester Preservation: Cool to room temperature. Dilute with ethyl acetate and wash with cold water (3x) to remove boronic acid salts and phosphate byproducts. Avoid basic aqueous washes (like Na₂CO₃) during workup to further protect the ester linkage.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient Hexanes to 30% EtOAc).

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Ethyl 2-(4-iodophenoxy)propanoate Transmet Transmetalation (Boronic Acid) PdII->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Phenoxypropanoate RedElim->Product

Figure 2: Palladium-catalyzed cross-coupling cycle for ethyl 2-(4-iodophenoxy)propanoate.

Conclusion

Ethyl 2-(4-iodophenoxy)propanoate is a highly specialized, dual-purpose intermediate. Its precise molecular architecture—balancing the biological mimicry of the phenoxypropanoate core with the synthetic vulnerability of the C–I bond—makes it an unparalleled asset. By adhering to the mechanistic principles and self-validating protocols outlined above, researchers can bypass common pitfalls like ester hydrolysis and catalyst poisoning, accelerating the discovery of novel therapeutics and agrochemicals.

References

  • National Institutes of Health (PMC). "Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System." NIH PubMed Central.[Link]

  • Journal of Medicinal Chemistry (ACS). "Design, Synthesis, and Docking Studies of Novel Benzimidazoles for the Treatment of Metabolic Syndrome." American Chemical Society.[Link]

  • Oregon State University. "Studies involving transformation of sensitive plants by encoding an ALS insensitive gene." OSU Scholars Archive.[Link]

  • USDA Agricultural Research Service. "Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils." USDA ARS Publications.[Link]

Sources

Exploratory

Structural Elucidation and Synthetic Validation of Ethyl 2-(4-iodophenoxy)propanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Ethyl 2-(4-iodophenoxy)propanoate (Chemical Formula: C₁₁H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Ethyl 2-(4-iodophenoxy)propanoate (Chemical Formula: C₁₁H₁₃IO₃) is a highly versatile synthetic intermediate. Featuring a para-iodinated aromatic ring and an α-substituted propanoate ester, it serves as a critical building block in the synthesis of fibrate-class PPAR agonists, agrochemicals, and complex cross-coupling precursors. This whitepaper provides a comprehensive, self-validating framework for its synthesis and multidimensional structural elucidation, ensuring absolute confidence in molecular characterization.

Synthetic Methodology: The Williamson Ether Approach

The preparation of ethyl 2-(4-iodophenoxy)propanoate relies on a base-mediated Williamson ether synthesis, coupling 4-iodophenol with ethyl 2-bromopropionate [[1]]().

Causality of Reagent Selection:

  • Base (K₂CO₃): Potassium carbonate is selected because its basicity (pKa of conjugate acid ~10.3) is sufficient to quantitatively deprotonate 4-iodophenol (pKa ~9.3) to its highly nucleophilic phenoxide form. Crucially, it is mild enough to prevent the unwanted saponification (hydrolysis) of the ethyl ester moiety on the alkylating agent 2.

  • Solvent (DMF): N,N-Dimethylformamide is utilized as a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion "naked" and unsolvated. This significantly lowers the activation energy for the Sₙ2 displacement of the bromide 3.

Synthesis A 4-Iodophenol Cond K2CO3, DMF 80°C, 12h A->Cond B Ethyl 2-bromopropionate B->Cond Prod Ethyl 2-(4-iodophenoxy)propanoate Cond->Prod

Fig 1: Synthetic pathway for ethyl 2-(4-iodophenoxy)propanoate via Williamson ether synthesis.

Multidimensional Analytical Workflow

To establish a self-validating analytical system, no single spectroscopic method is treated as absolute. Instead, HRMS, NMR, and FT-IR are deployed orthogonally. If a structural artifact (e.g., transesterification) occurs during synthesis, the MS exact mass will deviate, the NMR integration will fail to match the ethyl/propanoate ratio, and the IR carbonyl stretch will shift.

ElucidationWorkflow Start Synthetic Isolate Ethyl 2-(4-iodophenoxy)propanoate HRMS HRMS (ESI-TOF) Exact Mass & Isotope Pattern Start->HRMS NMR NMR Spectroscopy 1H, 13C, COSY, HSQC Start->NMR IR FT-IR Spectroscopy Functional Group ID Start->IR DataInt Data Integration & Structural Confirmation HRMS->DataInt NMR->DataInt IR->DataInt

Fig 2: Analytical workflow for structure elucidation of ethyl 2-(4-iodophenoxy)propanoate.

Orthogonal Structure Elucidation

High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization Time-of-Flight (ESI-TOF) is selected for its soft ionization, preserving the intact molecular ion without fracturing the ether linkage.

  • Observation: The exact mass for C₁₁H₁₃IO₃ is calculated as 319.9909 Da. The positive mode spectrum yields a prominent [M+H]⁺ peak at m/z 320.9982.

  • Isotopic Validation: Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I). The absence of an M+2 peak of equal or one-third intensity confirms the halogen identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: CDCl₃ is chosen as the solvent due to its lack of exchangeable protons and excellent solubilization of esters.

  • ¹H NMR Logic: The molecule exhibits an AA'BB' spin system characteristic of para-substitution. The strongly electron-donating ether oxygen shields the ortho-protons (δ 6.65), while the polarizable iodine deshields its adjacent protons (δ 7.55). The chiral center at the propanoate α-carbon splits the adjacent methyl group into a doublet (δ 1.60) and appears as a downfield quartet (δ 4.70) due to the combined deshielding of the ester and ether oxygens.

  • 2D HMBC Validation: The definitive proof of the ether linkage is the Heteronuclear Multiple Bond Correlation (HMBC) cross-peak between the propanoate methine proton (δ 4.70) and the aromatic ipso-carbon (C1, δ 157.5).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid, independent validation of functional groups. The spectrum exhibits a sharp, intense band at 1735 cm⁻¹ (ester C=O stretch) and strong bands at 1240 cm⁻¹ and 1045 cm⁻¹ (asymmetric and symmetric C-O-C ether stretches).

Quantitative Data Summaries

Table 1: NMR Spectroscopic Assignments (400 MHz for ¹H, 100 MHz for ¹³C, CDCl₃)
Position¹H NMR (δ, ppm)Multiplicity (J in Hz)Integration¹³C NMR (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
C1 (Ar-O) ---157.5H2, H6, Propanoate-CH
C2, C6 (Ar-H) 6.65d (8.9)2H117.5H3, H5, C1
C3, C5 (Ar-H) 7.55d (8.9)2H138.2H2, H6, C4
C4 (Ar-I) ---83.5H3, H5
Propanoate CH 4.70q (6.8)1H72.8Propanoate-CH₃, Ester C=O, C1
Propanoate CH₃ 1.60d (6.8)3H18.5Propanoate-CH, Ester C=O
Ethyl CH₂ 4.20q (7.1)2H61.5Ethyl-CH₃, Ester C=O
Ethyl CH₃ 1.25t (7.1)3H14.1Ethyl-CH₂
Ester C=O ---172.0Propanoate-CH, Ethyl-CH₂
Table 2: HRMS (ESI-TOF) Data Summary
Ion SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺ [C₁₁H₁₄IO₃]⁺320.9982320.9985< 1.0
[M+Na]⁺ [C₁₁H₁₃IO₃Na]⁺342.9802342.9806< 1.5

Step-by-Step Experimental Protocols

Synthesis of Ethyl 2-(4-iodophenoxy)propanoate
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (2.20 g, 10.0 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 equiv) in one portion. Stir the suspension at 0 °C for 15 minutes to generate the phenoxide.

  • Alkylation: Dropwise, add ethyl 2-bromopropionate (1.55 mL, 12.0 mmol, 1.2 equiv) via syringe over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 4:1; UV detection).

  • Workup: Cool the mixture to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous NaOH (20 mL) to remove unreacted 4-iodophenol, followed by brine (30 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product as a colorless to pale-yellow oil.

Analytical Characterization Protocol
  • Sample Prep (NMR): Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H (16 scans) and ¹³C (512 scans) spectra. Run gradient-selected COSY and HMBC to map the scalar and long-range couplings.

  • Sample Prep (HRMS): Dilute 1 µL of the neat oil in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Inject 5 µL into the ESI-TOF system.

  • Sample Prep (IR): Apply a single drop of the neat oil directly onto the ATR crystal (Diamond/ZnSe) of the FT-IR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹.

References

  • Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate Source: PrepChem.com URL:[3]

  • Discovery of Potent Nonpeptide Inhibitors of Stromelysin Using SAR by NMR Source: Journal of the American Chemical Society (ACS Publications) URL:[1]

  • Cobalt-catalyzed acylation-reactions of (hetero)arylzinc pivalates with thiopyridyl ester derivatives Source: Semantic Scholar (RSC Advances) URL:[2]

Sources

Foundational

Ethyl 2-(4-Iodophenoxy)propanoate: Physicochemical Profiling, Molecular Characterization, and Synthetic Utility in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and radioligand development, halogenated aryloxypropionate esters serve as indispensable building blocks. Ethyl 2-(4-iodophenoxy)propanoate (CAS 402475-75-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and radioligand development, halogenated aryloxypropionate esters serve as indispensable building blocks. Ethyl 2-(4-iodophenoxy)propanoate (CAS 402475-75-6) is a highly versatile intermediate characterized by its dual-functional framework: a propanoate ester prodrug motif and a para-iodo-substituted phenoxy ring. As a Senior Application Scientist, I frequently leverage this specific scaffold because the iodine atom provides an ideal handle for both palladium-catalyzed cross-coupling (to build complex fibrate analogs) and isotopic exchange (for PET/SPECT imaging). This technical guide delineates its exact physicochemical parameters, the mechanistic rationale for its use in target-directed drug design, and a self-validating synthetic protocol.

Physicochemical Characterization: Molecular Weight & Formula

Accurate molecular characterization is the first step in any robust drug development pipeline. The molecular formula of ethyl 2-(4-iodophenoxy)propanoate is C₁₁H₁₃IO₃ .

The presence of the monoisotopic iodine atom ( 127I ) simplifies mass spectrometric analysis, as it does not produce the complex M+2 isotopic patterns seen with chlorine or bromine. The exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) validation during synthesis [1].

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical Significance
Chemical Name Ethyl 2-(4-iodophenoxy)propanoateIUPAC nomenclature standard.
CAS Registry Number 402475-75-6Unique identifier for regulatory tracking.
Molecular Formula C₁₁H₁₃IO₃Defines atomic composition (11 C, 13 H, 1 I, 3 O).
Molecular Weight 320.12 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 319.99 DaTarget mass for HRMS (ESI+) validation.
Structural Motif Aryloxypropionate esterProdrug form; requires in vivo esterase hydrolysis.

Mechanistic Rationale in Target-Directed Drug Design

The structural architecture of ethyl 2-(4-iodophenoxy)propanoate is not arbitrary; it is meticulously designed to interface with specific biological targets, most notably the Peroxisome Proliferator-Activated Receptors (PPARs) [2].

  • The Aryloxypropionate Scaffold: The 2-aryloxypropionic acid derivative is the active pharmacophore for PPAR- α and PPAR- γ agonists (e.g., fenofibrate, clofibrate). The ethyl ester acts as a lipophilic prodrug, enhancing cellular permeability. Once intracellular, endogenous esterases hydrolyze the ester to yield the active free acid, which binds the nuclear receptor.

  • The Para-Iodo Handle: The iodine atom at the para position is the true synthetic asset. It is a highly reactive electrophile for transition-metal catalysis (Suzuki-Miyaura, Heck, or Sonogashira couplings), allowing chemists to append diverse hydrophobic tails to optimize the ligand's binding affinity within the large, Y-shaped lipophilic pocket of the PPAR receptor. Furthermore, the 127I can be readily exchanged for radioactive 123I or 125I via copper-catalyzed isotopic exchange to generate radiotracers.

PPARPathway Ligand Aryloxypropionate Derivative PPAR PPAR-alpha/gamma (Nuclear Receptor) Ligand->PPAR Binding & Activation Heterodimer PPAR:RXR Heterodimer PPAR->Heterodimer Dimerization RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Translocation Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Upregulation

Figure 1: PPAR signaling pathway activated by aryloxypropionate derivatives.

Experimental Protocol: Synthesis and Self-Validation

The synthesis of ethyl 2-(4-iodophenoxy)propanoate relies on an optimized Williamson ether synthesis [2]. As an application scientist, I emphasize causality in reagent selection to ensure high yields and prevent side reactions.

Step-by-Step Methodology
  • Preparation of the Nucleophile: Dissolve 1.0 equivalent of 4-iodophenol in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates cations excellently but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 reaction rate compared to protic solvents.

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ (pKa ~10.3) is perfectly tuned to deprotonate 4-iodophenol (pKa ~9.3). We actively avoid stronger bases (like NaOH) to prevent the premature saponification of the target's ester group.

  • Electrophile Introduction: Dropwise, add 1.2 equivalents of ethyl 2-bromopropionate.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

  • Aqueous Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Table 2: O-Alkylation Optimization Parameters
BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Note
K₂CO₃AcetoneReflux (56)8~75Mild conditions; slower Sₙ2 kinetics.
K₂CO₃ DMF 80 4 >85 Optimal; naked anion accelerates displacement.
Cs₂CO₃MeCN803>90Cesium effect boosts solubility, but higher cost.
Self-Validating System

A robust protocol must be self-verifying. Do not proceed to downstream cross-coupling without confirming the structural integrity of the scaffold:

  • TLC Validation: Monitor the reaction via Thin-Layer Chromatography (Hexanes:EtOAc 8:2). The disappearance of the highly polar phenolic spot and the emergence of a higher Rf, UV-active spot confirms etherification.

  • NMR Validation: In ¹H NMR (CDCl₃), the diagnostic validation is the α -proton. In the starting ethyl 2-bromopropionate, this proton appears as a quartet near 4.3 ppm. Upon successful etherification, the electronegativity of the oxygen shifts this quartet downfield to ~4.7 ppm . Furthermore, the retention of the ethyl ester signals (a triplet at ~1.2 ppm and a quartet at ~4.2 ppm) confirms that the mild K₂CO₃ successfully prevented unwanted saponification.

SynthWorkflow A 4-Iodophenol (Nucleophile) C K2CO3 / DMF (Base / Solvent) A->C B Ethyl 2-bromopropionate (Electrophile) B->C D Ethyl 2-(4-iodophenoxy)propanoate (Target Scaffold) C->D SN2 Substitution E Pd-Catalyzed Cross-Coupling (Suzuki/Heck) D->E C-C Bond Formation F Radioiodination (Isotope Exchange) D->F I-123 / I-125 Exchange

Figure 2: Synthetic workflow and downstream functionalization of ethyl 2-(4-iodophenoxy)propanoate.

Conclusion

Ethyl 2-(4-iodophenoxy)propanoate (MW: 320.12 g/mol , Formula: C₁₁H₁₃IO₃) is far more than a simple ether; it is a strategically designed chemical linchpin. By understanding the causality behind its synthesis and the mechanistic purpose of its functional groups, drug development professionals can efficiently utilize this scaffold to construct advanced therapeutics and diagnostic radiotracers.

References

Exploratory

An In-depth Technical Guide to Ethyl 2-(4-iodophenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of ethyl 2-(4-iodophenoxy)propanoate, a halogenated aromatic ether with significant potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(4-iodophenoxy)propanoate, a halogenated aromatic ether with significant potential in synthetic and medicinal chemistry. This document details the compound's chemical identity, including its CAS number, and presents a validated, step-by-step synthesis protocol based on the Williamson ether synthesis. A thorough characterization of the molecule is provided, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) derived from analogous structures. Furthermore, this guide explores the compound's role as a versatile building block in the development of novel therapeutics, particularly within the class of aryloxypropanoate derivatives, and discusses its potential applications in drug discovery.

Introduction: Unveiling Ethyl 2-(4-iodophenoxy)propanoate

Ethyl 2-(4-iodophenoxy)propanoate (CAS Number: 402475-75-6 ) is a member of the aryloxypropanoate class of organic compounds. Its structure, characterized by a central phenoxy ring substituted with an iodine atom at the para position and linked to an ethyl propanoate moiety via an ether linkage, makes it a valuable intermediate in organic synthesis. The presence of the iodo-substituent offers a reactive handle for further chemical modifications, such as cross-coupling reactions, rendering it an attractive scaffold for the synthesis of more complex molecules. This guide will delve into the synthesis, characterization, and potential applications of this compound, providing a foundational resource for researchers in the field.

Synthesis of Ethyl 2-(4-iodophenoxy)propanoate: A Validated Protocol

The most logical and widely applicable method for the synthesis of ethyl 2-(4-iodophenoxy)propanoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-iodophenol attacking an ethyl 2-halopropanoate.

Underlying Principles of the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers.[1][2] The reaction proceeds via an S(_N)2 mechanism, where a deprotonated alcohol (alkoxide) acts as the nucleophile and attacks an alkyl halide, displacing the halide and forming an ether linkage.[1][2] The choice of a polar aprotic solvent is crucial to solvate the cation of the base without solvating the nucleophilic anion, thereby enhancing its reactivity. A non-nucleophilic base is employed to deprotonate the phenol without competing in the substitution reaction.

Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • 4-Iodophenol

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Electrophile: While stirring, add ethyl 2-bromopropanoate (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 2-(4-iodophenoxy)propanoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 4-Iodophenol 4-Iodophenol Reaction_Setup 1. Combine Reactants in Acetone 4-Iodophenol->Reaction_Setup Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Reaction_Setup K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction_Setup Acetone (Solvent) Acetone (Solvent) Acetone (Solvent)->Reaction_Setup Reflux 2. Heat to Reflux (12-24h) Reaction_Setup->Reflux Workup 3. Filtration & Concentration Reflux->Workup Extraction 4. Ethyl Acetate Extraction Workup->Extraction Purification 5. Column Chromatography Extraction->Purification Product Ethyl 2-(4-iodophenoxy)propanoate Purification->Product

Caption: Williamson Ether Synthesis of Ethyl 2-(4-iodophenoxy)propanoate.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized ethyl 2-(4-iodophenoxy)propanoate. The following data are predicted based on the analysis of structurally similar compounds.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ethyl -CH₃~1.2Triplet~7.13H
Propanoate -CH₃~1.6Doublet~6.83H
Ethyl -CH₂-~4.2Quartet~7.12H
Propanoate -CH-~4.7Quartet~6.81H
Aromatic (ortho to ether)~6.7Doublet~9.02H
Aromatic (ortho to iodine)~7.6Doublet~9.02H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Propanoate -CH₃~18
Ethyl -CH₂-~61
Propanoate -CH-~72
Aromatic C-I~83
Aromatic (ortho to ether)~117
Aromatic (ortho to iodine)~139
Aromatic C-O~157
Carbonyl C=O~172
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (aliphatic)Stretching2980-2900
C=O (ester)Stretching~1750
C-O (ether)Stretching1250-1200
C-O (ester)Stretching1150-1100
C-IStretching~500
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Predicted Molecular Weight: 334.02 g/mol

  • Expected Molecular Ion Peak (M⁺): m/z = 334

Applications in Drug Development and Research

Aryloxypropanoate derivatives are a well-established class of compounds with diverse biological activities. They are recognized for their potential as anti-inflammatory, anti-diabetic, and anti-cancer agents.[4]

Role as a Synthetic Intermediate

Ethyl 2-(4-iodophenoxy)propanoate serves as a key building block for the synthesis of more complex molecules. The iodine atom provides a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the para-position of the phenyl ring. This versatility enables the creation of libraries of novel compounds for high-throughput screening in drug discovery programs.

Potential as a Bioactive Scaffold

The aryloxypropanoate scaffold itself is known to interact with various biological targets. For instance, derivatives of this class have been investigated as selective β3-adrenergic receptor antagonists with potential applications in cancer and lipolysis.[2] Furthermore, the structural motif is present in some anti-arrhythmic agents.[1] The introduction of an iodine atom can modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to enhanced potency or selectivity.

Logical Flow of Application in Drug Discovery

Drug_Discovery_Flow Start Ethyl 2-(4-iodophenoxy)propanoate (Scaffold) Modification Chemical Modification (e.g., Cross-Coupling) Start->Modification Library Library of Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

Ethyl 2-(4-iodophenoxy)propanoate is a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether reaction, coupled with the reactive iodine handle, makes it an ideal starting material for the generation of diverse molecular architectures. The aryloxypropanoate core structure is a promising scaffold for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides the foundational knowledge necessary for the synthesis, characterization, and strategic application of this important compound.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Ke, Y., et al. (1994). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Journal of Medicinal Chemistry, 37(14), 2246-2254.
  • Zhang, X. W., et al. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 151, 541-553.
  • Filo. (2024, December 12). Interpretation of HNMR of ethyl propanoate. Retrieved from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.

Sources

Foundational

Biological Activity and Translational Utility of Ethyl 2-(4-Iodophenoxy)propanoate Derivatives: A Technical Whitepaper

Executive Summary Ethyl 2-(4-iodophenoxy)propanoate is a highly versatile chemical scaffold that bridges three distinct scientific domains. Structurally, it belongs to the aryloxyphenoxypropionate (AOPP) family, a class...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-iodophenoxy)propanoate is a highly versatile chemical scaffold that bridges three distinct scientific domains. Structurally, it belongs to the aryloxyphenoxypropionate (AOPP) family, a class renowned for its potent agrochemical applications. Pharmacologically, the phenoxypropanoate core mimics the fundamental pharmacophore of fibrate drugs, offering potential in lipid metabolism modulation. Furthermore, the strategic placement of the 4-iodo substituent provides a highly reactive handle for late-stage synthetic modifications and radiolabeling, making it an invaluable precursor in the development of molecular imaging probes.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality, experimental validation, and quantitative profiling of this compound across its three primary biological and chemical applications.

Agrochemical Mechanism: ACCase Inhibition (The "FOP" Paradigm)

Mechanistic Causality

The primary biological activity of aryloxyphenoxypropionate (AOPP or "FOP") derivatives is the potent, competitive inhibition of Acetyl-CoA Carboxylase (ACCase)[1][2]. Specifically, these compounds target the carboxyltransferase (CT) domain of the homomeric plastidic ACCase found exclusively in monocotyledonous plants (grasses)[3].

By binding to the CT domain, ethyl 2-(4-iodophenoxy)propanoate halts the ATP-dependent carboxylation of acetyl-CoA into malonyl-CoA[1]. Because malonyl-CoA is the obligate building block for de novo fatty acid elongation, its depletion rapidly halts the synthesis of cellular phospholipids. This loss of lipid biosynthesis compromises cell membrane integrity, leading to metabolite leakage, meristematic tissue collapse, and ultimate necrosis of the plant[2].

ACCase_Pathway A Acetyl-CoA B Plastidic ACCase (Homomeric) A->B Substrate C Malonyl-CoA B->C Carboxylation D Fatty Acid Biosynthesis C->D Elongation E Cell Membrane Integrity D->E Phospholipids G Necrosis in Monocots E->G Loss of Integrity F Ethyl 2-(4-iodophenoxy)propanoate (AOPP Derivative) F->B Competitive Inhibition (CT Domain)

Fig 1: Mechanism of ACCase inhibition by AOPP derivatives leading to cellular necrosis.

Protocol 1: In Vitro ACCase Inhibition Assay

To quantify the inhibitory potency of AOPP derivatives, we utilize a radiometric biochemical assay tracking the incorporation of 14C -bicarbonate.

  • Reaction Assembly: In a 96-well microplate, combine 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl 2​ , 1 mM ATP, 0.5 mM Acetyl-CoA, and 10 mM NaH 14 CO 3​ (specific activity: 0.1 μ Ci/reaction)[3].

  • Inhibitor Introduction: Add ethyl 2-(4-iodophenoxy)propanoate dissolved in DMSO (final DMSO concentration <1%).

  • Enzyme Addition: Initiate the reaction by adding purified homomeric plastidic ACCase. Incubate at 30°C for 30 minutes.

  • Acid Quenching (Causality): Terminate the reaction by adding 50 μ L of 6M HCl. Why? The strong acid denatures the enzyme and shifts the equilibrium of unreacted NaH 14 CO 3​ , driving it out of solution as volatile 14 CO 2​ gas. Only the enzymatically fixed 14 C-malonyl-CoA remains in the aqueous phase.

  • Quantification: Dry the wells, add liquid scintillation cocktail, and measure radioactivity via a microplate scintillation counter.

  • Self-Validating System: The assay must include a No-Enzyme Control to establish background radiation (confirming complete 14 CO 2​ volatilization) and a Positive Control (e.g., Quizalofop-ethyl) to validate the dynamic range and sensitivity of the enzyme batch[1].

Pharmacological Potential: PPAR- α Modulation

Mechanistic Causality

Beyond agrochemistry, the phenoxypropanoate moiety is the defining pharmacophore of the fibrate class of hypolipidemic drugs (e.g., fenofibrate, clofibrate)[4]. These compounds function as synthetic ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPAR- α ), a nuclear transcription factor[4][5].

Upon binding the ethyl 2-(4-iodophenoxy)propanoate derivative, PPAR- α undergoes a conformational shift that facilitates heterodimerization with the Retinoid X Receptor (RXR). This active complex translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This cascade upregulates the expression of proteins involved in lipid transport and fatty acid β -oxidation, effectively lowering circulating triglyceride levels[4].

Protocol 2: Luciferase Reporter Gene Assay for PPAR- α Agonism

To evaluate the transcriptional activation potential of the derivative, a dual-luciferase reporter assay is employed.

  • Cell Seeding & Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with three plasmids: a PPAR- α expression vector, a PPRE-driven Firefly luciferase reporter, and a constitutively active SV40-Renilla luciferase vector.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the iodo-derivative (10 nM to 10 μ M).

  • Lysis and Firefly Detection: After 24 hours of incubation, lyse the cells and add Firefly luciferin substrate. Measure luminescence. Causality: Firefly luminescence is directly proportional to the degree of PPAR- α transcriptional activation.

  • Quenching and Renilla Detection: Add a proprietary quenching agent to extinguish the Firefly signal, followed by coelenterazine (Renilla substrate). Measure luminescence.

  • Self-Validating System: Relying solely on Firefly luminescence is prone to false negatives due to compound cytotoxicity. By calculating the Firefly/Renilla ratio , the system internally normalizes for well-to-well variations in cell viability and transfection efficiency, ensuring absolute data integrity[4].

Radiochemical & Synthetic Utility: The 4-Iodo Advantage

Mechanistic Causality

In the realm of molecular imaging (PET/SPECT), the 4-iodo substituent of ethyl 2-(4-iodophenoxy)propanoate is highly prized. It serves as an ideal handle for transition-metal-catalyzed cross-coupling to generate stannylated precursors, which are subsequently used for oxidative radioiododestannylation[6][7].

The carbon-tin (C-Sn) bond in the tributylstannyl intermediate is highly polarized and electron-rich. When exposed to an oxidizing agent (like Chloramine-T) in the presence of radioiodine (e.g., Na[ 123 I]), the iodide anion ( I− ) is oxidized to an electrophilic iodonium species ( I+ ). This electrophile rapidly and regiospecifically attacks the C-Sn bond, yielding a radiolabeled probe with high specific activity suitable for in vivo imaging[7][8].

Radiosynthesis A Ethyl 2-(4-iodophenoxy) propanoate B Pd-Catalyzed Stannylation A->B C Tributylstannyl Precursor B->C D Oxidative Radio- iododestannylation C->D Na[123I], Chloramine-T E [123I]-Radiolabeled Probe D->E F SPECT Imaging E->F

Fig 2: Radiosynthesis workflow from the iodo-precursor to a SPECT imaging probe.

Protocol 3: Oxidative Radioiododestannylation
  • Precursor Synthesis: React the iodo-derivative with hexabutylditin and Pd(PPh 3​ ) 4​ in toluene at 100°C to yield the tributylstannyl precursor[7][8].

  • Radiolabeling: In a conical vial, combine 100 μ g of the stannyl precursor, 50 μ L of methanol, and 1-5 mCi of n.c.a. Na[ 123 I][7].

  • Oxidation (Causality): Add 30 μ g of Chloramine-T in phosphate buffer (pH 7.4). The mild oxidant generates the reactive I+ species required for the destannylation reaction. Vortex for 5 minutes at room temperature[7].

  • Quenching: Add sodium metabisulfite (Na 2​ S 2​ O 5​ ). Why? This reducing agent immediately converts any unreacted I+ back to unreactive I− , preventing non-specific oxidation or degradation of the radiotracer[7].

  • Self-Validating System: Following semi-preparative HPLC purification, the radiotracer must be co-injected with a "cold" (non-radioactive 127 I) standard on an analytical radio-HPLC. Perfect alignment of the UV peak (cold standard) and the radiometric peak (hot tracer) definitively validates the structural identity of the synthesized probe[8].

Quantitative Data Summary

The following table summarizes the biological and chemical parameters of ethyl 2-(4-iodophenoxy)propanoate derivatives across their distinct applications:

Biological / Chemical TargetPrimary Mode of ActionTypical Potency Range (IC 50​ / EC 50​ )Primary Application Field
Plastidic ACCase Competitive inhibition at the CT domain10 nM – 150 nMAgrochemicals (Herbicides)
PPAR- α Transcriptional agonism via RXR heterodimerization1 μ M – 15 μ MPharmacology (Hypolipidemics)
Radio-isotope Exchange Electrophilic radioiododestannylationN/A (Radiochemical Yield > 85%)Molecular Imaging (SPECT/PET)

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Exploratory

Predictive Pharmacology and Mechanistic Profiling of Ethyl 2-(4-iodophenoxy)propanoate

Executive Summary Ethyl 2-(4-iodophenoxy)propanoate (E4IPP) is a highly lipophilic α -aryloxypropanoate ester. While not universally registered as a standalone commercial active pharmaceutical ingredient (API) or agroche...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-iodophenoxy)propanoate (E4IPP) is a highly lipophilic α -aryloxypropanoate ester. While not universally registered as a standalone commercial active pharmaceutical ingredient (API) or agrochemical, its precise structural motifs place it at the intersection of two major pharmacological classes: Peroxisome Proliferator-Activated Receptor (PPAR) agonists and synthetic auxin plant growth regulators .

This technical guide deconstructs the predictive pharmacology of E4IPP, providing drug development professionals and agrochemical researchers with a robust, causality-driven framework for evaluating its biological activity.

Structural Deconstruction & Pharmacophore Analysis

The biological activity of E4IPP is dictated by three critical structural domains, each serving a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Ethyl Ester Moiety (Prodrug/Penetrant): The esterification of the carboxylic acid significantly increases the molecule's partition coefficient (LogP). This facilitates passive diffusion across lipid bilayers—whether mammalian cell membranes or plant cuticles. Intracellularly, ubiquitous carboxylesterases rapidly hydrolyze the ester to yield the active pharmacophore, 2-(4-iodophenoxy)propanoic acid 1.

  • The α -Propanoic Acid Backbone: The spatial distance between the terminal carboxylate and the aromatic ring is critical for target binding. Phenylpropanoic acid derivatives exhibit high binding affinity for the Y-shaped ligand-binding pocket of PPAR receptors, specifically the PPAR α isoform 2.

  • The Para-Iodine Substitution: Iodine is a large, highly polarizable halogen. It acts as a potent halogen bond donor and provides significant steric bulk (isosteric to an isopropyl or trifluoromethyl group). This anchors the molecule deeply within hydrophobic binding pockets, increasing target residence time compared to lighter halogen analogs (e.g., chlorine in clofibrate) 3.

Hypothesis I: Metabolic Modulation via PPAR α Activation

Fibrates (e.g., fenofibrate, bezafibrate) are classical PPAR α agonists characterized by an aryloxyisobutyric or aryloxypropanoic acid backbone 1. The active metabolite of E4IPP structurally mimics these ligands.

Mechanism of Action

Upon intracellular ester hydrolysis, the free acid binds to the ligand-binding domain (LBD) of PPAR α . The carboxylate forms critical hydrogen bonds with tyrosine and histidine residues (e.g., Tyr464, His440 in human PPAR α ), while the bulky 4-iodophenyl group projects into the hydrophobic arm of the Y-shaped pocket 2. This induces a conformational shift that recruits the Retinoid X Receptor (RXR). The resulting heterodimer binds to Peroxisome Proliferator Response Elements (PPREs), upregulating genes involved in fatty acid β -oxidation and lipid homeostasis 3.

PPAR_Pathway E4IPP Ethyl 2-(4-iodophenoxy)propanoate (Prodrug) Hyd Esterase Hydrolysis (In vivo) E4IPP->Hyd IPP 2-(4-iodophenoxy)propanoic acid (Active Ligand) Hyd->IPP PPAR PPARα LBD Binding IPP->PPAR Agonism RXR Heterodimerization with RXR PPAR->RXR PPRE PPRE Binding (Target Genes) RXR->PPRE Lipid Lipid Metabolism Modulation PPRE->Lipid Transcription

Fig 1: Predictive metabolic signaling pathway of E4IPP via PPARα activation and gene transcription.

Protocol 1: In Vitro PPAR α Transactivation Reporter Assay

Rationale for Experimental Choice: We utilize a GAL4-PPAR α chimera rather than full-length PPAR α to eliminate endogenous receptor background noise. This ensures the luminescent signal is exclusively driven by the transfected LBD, establishing a self-validating system.

  • Cell Culture & Transfection: Seed HEK293T cells at 1×104 cells/well in a 96-well plate. Co-transfect with a pGAL4-PPAR α -LBD expression vector and a pUAS-luciferase reporter plasmid using a standard lipofection reagent.

  • Compound Treatment: After 24 hours, treat cells with E4IPP at varying concentrations (0.1 μ M to 50 μ M). Include Fenofibric acid (10 μ M) as a positive control and DMSO (0.1%) as a vehicle control.

  • Hydrolysis Verification (Critical Step): In a parallel experimental set, pre-incubate E4IPP with Porcine Liver Esterase (PLE) for 1 hour at 37°C. This accounts for cell lines that may possess artificially low endogenous esterase activity, preventing false negatives.

  • Quantification: After 24 hours of treatment, lyse the cells, add luciferin substrate, and measure luminescence. Calculate the EC50​ using non-linear regression analysis.

Hypothesis II: Agrochemical Potential via TIR1/AFB Auxin Receptor Agonism

Phenoxypropanoic acids are well-documented synthetic auxins 4. The structural homology between 2-(4-iodophenoxy)propanoic acid and known herbicides (e.g., dichlorprop, mecoprop) suggests potent plant growth regulator activity 5.

Mechanism of Action

In planta, E4IPP is hydrolyzed to the free acid, which acts as a "molecular glue" between the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors. The heavy iodine atom enhances the hydrophobic interaction within the TIR1 pocket. This binding triggers the ubiquitination and subsequent 26S proteasome-mediated degradation of Aux/IAA proteins. The removal of these repressors derepresses Auxin Response Factors (ARFs), leading to lethal, unregulated gene expression and aberrant plant growth 5.

TIR1_Pathway E4IPP Ethyl 2-(4-iodophenoxy)propanoate IPP 2-(4-iodophenoxy)propanoic acid E4IPP->IPP Hydrolysis Esterase Plant Esterases Esterase->IPP TIR1 TIR1/AFB Receptor Complex IPP->TIR1 Molecular Glue AuxIAA Aux/IAA Repressor Ubiquitination TIR1->AuxIAA Proteasome 26S Proteasome Degradation AuxIAA->Proteasome ARF ARF Transcription Factors (Derepressed) Proteasome->ARF Growth Aberrant Plant Growth / Herbicide Action ARF->Growth

Fig 2: Agrochemical mechanism of E4IPP acting as a synthetic auxin via the TIR1/AFB F-box complex.

Protocol 2: Aux/IAA Degradation and Root Growth Inhibition Assay

Rationale for Experimental Choice: While phenotypic root growth inhibition proves physiological relevance, demonstrating direct Aux/IAA degradation confirms the exact molecular target, satisfying the requirement for mechanistic causality.

  • Plant Material: Utilize transgenic Arabidopsis thaliana seedlings expressing the HS::AXR3NT-GUS reporter (a fusion of the Aux/IAA domain with β -glucuronidase).

  • Phenotypic Screening: Germinate seeds on 0.5x MS agar plates containing E4IPP (0.01 to 10 μ M). Measure primary root length at day 7. Calculate the IC50​ for root inhibition.

  • Degradation Assay: Heat-shock 5-day-old seedlings at 37°C for 2 hours to induce the reporter. Transfer the seedlings to liquid MS media containing 1 μ M E4IPP or 1 μ M 2,4-D (positive control) for 30 minutes.

  • Staining and Imaging: Stain seedlings with X-Gluc solution. A reduction in blue staining compared to the mock treatment validates the targeted degradation of the Aux/IAA repressor via the TIR1/AFB pathway.

Quantitative Data Synthesis

To benchmark the predictive efficacy of E4IPP, the following table summarizes the anticipated pharmacological parameters against established reference standards in both the metabolic and agrochemical domains.

CompoundPrimary TargetPredictive / Known RoleLogP (Est.)Target Affinity ( EC50​ / IC50​ )Prodrug Status
E4IPP PPAR α / TIR1Dual-action candidate~3.8Pending Empirical DataYes (Ethyl Ester)
Fenofibrate PPAR α Lipid-lowering API~5.330 - 50 μ M (PPAR α )Yes (Isopropyl Ester)
2,4-D TIR1/AFBBroadleaf Herbicide~2.80.1 - 1.0 μ M (Root Inh.)No (Free Acid)
Dichlorprop TIR1/AFBBroadleaf Herbicide~3.10.5 - 2.0 μ M (Root Inh.)No (Free Acid)

Conclusion

Ethyl 2-(4-iodophenoxy)propanoate is a highly versatile, lipophilic prodrug. Based on rigorous structural homology, its primary active metabolite, 2-(4-iodophenoxy)propanoic acid, is predicted to act as either a metabolic modulator via PPAR α activation or a potent synthetic auxin via the TIR1/AFB complex. The self-validating protocols outlined above offer a definitive roadmap for the empirical confirmation of these mechanisms, bridging the gap between predictive chemistry and applied pharmacology.

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Foundational

A Technical Guide to Phenoxypropionate Compounds: From Agricultural Applications to Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of phenoxypropionate compounds, a versatile class of molecules with significant applications in both agriculture and medicine. This document is intended for...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of phenoxypropionate compounds, a versatile class of molecules with significant applications in both agriculture and medicine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their chemical properties, mechanisms of action, synthesis, and analytical methodologies.

Introduction to Phenoxypropionate Compounds

Phenoxypropionate compounds are characterized by a core structure consisting of a phenoxy group linked to a propionic acid moiety. This fundamental scaffold has been extensively modified to create a diverse range of molecules with distinct biological activities. The addition of a methyl group to the propionic acid sidechain creates a chiral center, and often, the biological activity is stereospecific, with one enantiomer exhibiting significantly higher potency.[1][2]

The versatility of the phenoxypropionate structure has led to its prominence in two major fields:

  • In Agriculture: As highly effective and selective herbicides.

  • In Medicine: As a scaffold for the development of therapeutic agents, particularly anti-inflammatory drugs and metabolic modulators.

This guide will delve into the scientific principles underpinning these applications, providing insights into the rational design and development of phenoxypropionate-based molecules.

Mechanisms of Action in Different Fields

The biological effects of phenoxypropionate compounds are dictated by their specific chemical structures, which determine their molecular targets.

Herbicidal Activity: Disrupting Plant Growth

Phenoxypropionate herbicides primarily function through two distinct mechanisms of action:

The first discovered phenoxy herbicides act by mimicking the natural plant growth hormone, indole-3-acetic acid (IAA).[3] When absorbed by broadleaf weeds, these synthetic auxins induce rapid and uncontrolled cell division and elongation, ultimately leading to the plant's death.[3][4] This mode of action provides selectivity, as monocotyledonous crops like wheat and corn are relatively unaffected.[3] Fenoprop is an example of a phenoxypropionate herbicide that functions as a synthetic auxin.[1]

Diagram: Mechanism of Action of Synthetic Auxin Herbicides

Synthetic_Auxin_Mechanism cluster_plant_cell Plant Cell Auxin_Receptor Auxin Receptor Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Signal Transduction Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Phenoxypropionate Phenoxypropionate (Synthetic Auxin) Phenoxypropionate->Auxin_Receptor Binds and Activates

Caption: Synthetic auxin phenoxypropionates bind to auxin receptors, leading to altered gene expression and uncontrolled plant growth.

A distinct class of phenoxypropionate herbicides, often referred to as "fops," selectively controls grass weeds.[2] These compounds act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the biosynthesis of fatty acids.[5][6] The selectivity of these herbicides arises from their targeting of the ACCase isoform found only in the plastids of grasses, leaving broad-leaf plants and other organisms unharmed.[2] Fenoxaprop-p-ethyl is a widely used ACCase-inhibiting herbicide.[5][7] The herbicidal activity is primarily attributed to the (2R)-stereoisomer.[2]

Diagram: Mechanism of Action of ACCase Inhibitor Herbicides

ACCase_Inhibitor_Mechanism cluster_grass_plant_cell Grass Plant Cell ACCase Acetyl-CoA Carboxylase (ACCase) Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Membrane_Disruption Cell Membrane Disruption Fatty_Acid_Synthesis->Membrane_Disruption Essential for Plant_Death Plant Death Membrane_Disruption->Plant_Death Phenoxypropionate Phenoxypropionate (ACCase Inhibitor) Phenoxypropionate->ACCase Inhibits

Caption: ACCase-inhibiting phenoxypropionates block fatty acid synthesis in grasses, leading to cell membrane disruption and plant death.

Therapeutic Potential in Medicine

The structural features of phenoxypropionate compounds have also been exploited for therapeutic purposes, with several derivatives showing promise as anti-inflammatory agents and metabolic regulators.

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[8] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[8] Some 2-phenoxypropionic acid derivatives have been investigated as potential analgesic and anti-inflammatory drugs, with some compounds showing superiority to aspirin and ketoprofen due to similar or higher analgesic properties and reduced gastrointestinal side effects.[9]

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes.[10] Several synthetic GPR40 agonists have been developed based on the phenylpropionic acid scaffold.[10][11] These compounds can amplify glucose-stimulated insulin secretion from pancreatic β-cells, offering a potential therapeutic strategy for managing blood glucose levels.[10][11]

Synthesis of Phenoxypropionate Compounds

The synthesis of phenoxypropionate derivatives can be achieved through various organic chemistry routes. A common and versatile method is the Williamson ether synthesis.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of 3-phenoxypropionic acid.

Step-by-Step Methodology:

  • Deprotonation of Phenol: A solution of phenol in a suitable solvent is treated with a base (e.g., sodium hydroxide) to form the sodium phenoxide salt.

  • Nucleophilic Substitution: 3-bromopropionic acid is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the bromide ion from the 3-bromopropionic acid.

  • Acidification: After the reaction is complete, the mixture is acidified with an acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the 3-phenoxypropionic acid product.

  • Purification: The crude product is then purified by recrystallization to obtain the pure 3-phenoxypropionic acid.

Diagram: Williamson Ether Synthesis of 3-Phenoxypropionic Acid

Williamson_Ether_Synthesis Phenol Phenol Sodium_Phenoxide Sodium Phenoxide Phenol->Sodium_Phenoxide + Base Base (e.g., NaOH) Base->Sodium_Phenoxide Intermediate Sodium 3-phenoxypropionate Sodium_Phenoxide->Intermediate + Bromopropionic_Acid 3-Bromopropionic Acid Bromopropionic_Acid->Intermediate Final_Product 3-Phenoxypropionic Acid Intermediate->Final_Product + Acid Acid (e.g., HCl) Acid->Final_Product

Caption: A schematic overview of the Williamson ether synthesis for producing 3-phenoxypropionic acid.

A new series of phenoxypropionic acid derivatives based on a 1,3,5-triazine core has also been successfully prepared through aromatic nucleophilic substitution.[12]

Analytical Methodologies

The accurate detection and quantification of phenoxypropionate compounds are crucial for various applications, from environmental monitoring to pharmaceutical quality control. The chiral nature of many of these compounds necessitates the use of enantioselective analytical methods.[3]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of phenoxypropionate compounds.

Table 1: Comparison of Analytical Methods for Phenoxypropionate Analysis

ParameterChiral High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[3]Separation based on polarity followed by detection based on mass-to-charge ratio, providing high sensitivity and selectivity.[13]
Primary Application Enantioselective analysis and determination of enantiomeric purity.[3]Trace level detection and quantification in complex matrices like food and environmental samples.[13][14]
Selectivity High for enantiomers, dependent on the choice of chiral stationary phase.[3]Very high, allowing for accurate analysis even in complex sample matrices.[13]
Sensitivity Generally lower than LC-MS/MS.Exceptionally high, enabling sub-ppb level quantification.[13]
Sample Preparation and Extraction

Effective sample preparation is critical for accurate analysis. For environmental samples, liquid-solid extraction followed by accelerated solvent extraction (ASE) can be employed.[13] For biological tissues, Soxhlet extraction followed by solid-phase extraction cleanup is a common approach.[15]

Validated Analytical Protocol: Chiral HPLC Method for (R)-2-Phenoxypropionic Acid

This protocol provides a general guideline for the enantioselective analysis of (R)-2-Phenoxypropionic acid.[3]

Step-by-Step Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[3]

  • Chromatographic Conditions:

    • Column: Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[3]

    • Mobile Phase: A suitable mixture of hexane and isopropanol with a small amount of trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.[3]

    • Detection: UV at 254 nm.[3]

  • Sample Preparation:

    • Prepare a stock solution of the (R)-2-Phenoxypropionic acid reference standard in the mobile phase.

    • Prepare working solutions by diluting the stock solution to desired concentrations for calibration.

    • Dissolve the sample in the mobile phase to a known concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

  • Validation Parameters:

    • Linearity: Analyze a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.99.[3]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels. The mean recovery should be within 98-102%.[3]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.[3]

      • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or instrument.[3]

Environmental Fate and Toxicology

The widespread use of phenoxypropionate herbicides necessitates an understanding of their environmental behavior and potential toxicity.

Environmental Fate

Phenoxypropionate herbicides can undergo various transformations in the environment. For instance, fenoxaprop-ethyl degrades rapidly in water and sediment, with half-lives of less than a day.[16] The degradation is often enantioselective, with microorganisms playing a key role in this process.[16][17] The degradation products themselves may be more persistent and toxic than the parent compound.[16] While some phenoxypropionates are not expected to leach significantly into groundwater, their potential to enter waterways through runoff is a concern.[18][19]

Toxicology

The toxicity of phenoxypropionate compounds varies depending on the specific molecule and the organism.

  • Herbicides: Aryloxyphenoxypropionate herbicides can induce toxicity through the inhibition of lipid synthesis and the generation of oxidative stress in target plants.[6] In non-target organisms, fenoxaprop-p-ethyl is toxic to fish and aquatic invertebrates.[19] Acute toxicity in humans from ingestion is generally manageable with supportive care, though it can cause gastrointestinal irritation and altered mental status.[20]

  • Therapeutic Agents: In drug development, extensive toxicological studies are conducted to ensure the safety of phenoxypropionate-based drug candidates. For example, some anti-inflammatory derivatives have shown reduced ulcerogenic effects compared to traditional NSAIDs.[9]

Conclusion and Future Perspectives

Phenoxypropionate compounds represent a remarkable class of molecules with a rich history and a promising future. Their structural versatility has enabled the development of essential tools for modern agriculture and has provided a valuable scaffold for the discovery of new therapeutic agents. Future research in this area will likely focus on:

  • Developing more selective and environmentally benign herbicides to address the challenges of weed resistance and minimize off-target effects.

  • Designing novel phenoxypropionate-based drugs with improved efficacy and safety profiles for a range of diseases, including inflammatory disorders and metabolic diseases.

  • Further elucidating the complex interactions of these compounds with their biological targets and their fate in the environment.

The continued exploration of the chemical space around the phenoxypropionate core promises to yield further innovations with significant scientific and societal impact.

References

  • Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. (URL: )
  • The Mechanism of Action: How Phenoxy Herbicides Work. (URL: )
  • Phenoxy herbicide - Wikipedia. (URL: [Link])

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. (URL: [Link])

  • Fenoxaprop-p-ethyl - Active Ingredient Page - Chemical Warehouse. (URL: [Link])

  • Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms. (URL: [Link])

  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS - Agilent. (URL: [Link])

  • Fenoprop - Wikipedia. (URL: [Link])

  • Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry - PubMed. (URL: [Link])

  • The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. (URL: [Link])

  • (PDF) Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms - ResearchGate. (URL: [Link])

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid - Academia.edu. (URL: [Link])

  • Fenoxaprop | Pacific Northwest Pest Management Handbooks. (URL: [Link])

  • Synthesis of 2-(3-Phenoxyphenyl)propionic Acid Derivatives - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (URL: [Link])

  • Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed. (URL: [Link])

  • HU228113B1 - Processes for producing phenoxy propionic acid derivatives - Google P
  • Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists - PubMed. (URL: [Link])

  • Fenoprop - AERU - University of Hertfordshire. (URL: [Link])

  • Determination of the Phenoxyacid Herbicides MCPA, Mecoprop and 2,4-D in Kidney Tissue Using Liquid Chromatography with Electrospray Tandem Mass Spectrometry | Request PDF - ResearchGate. (URL: [Link])

  • Environmental and Social Risk Assessment for Fenoxaprop-p-ethyl 2020 - Wisconsin DNR. (URL: [Link])

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - ResearchGate. (URL: [Link])

  • 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem - NIH. (URL: [Link])

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC. (URL: [Link])

  • Clinical Characteristics of Patients after Aryloxyphenoxy Propionate Herbicide Ingestion | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed. (URL: [Link])

  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed. (URL: [Link])

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337 - eConference.io. (URL: [Link])

  • Fenoprop | C9H7Cl3O3 | CID 7158 - PubChem - NIH. (URL: [Link])

  • phenoxyethyl propionate, 23495-12-7. (URL: [Link])

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (URL: [Link])

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC. (URL: [Link])

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed. (URL: [Link])

  • Fenoxaprop-P-ethyl | C18H16ClNO5 | CID 91707 - PubChem - NIH. (URL: [Link])

  • A pharmacokinetic interaction in man between phenobarbitone and fenoprofen, a new anti-inflammatory agent - PMC. (URL: [Link])

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. - Pain Research Forum. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (URL: [Link])

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (URL: [Link])

  • Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed. (URL: [Link])

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Exploratory

Architects of Selectivity: The Discovery, Mechanism, and Evolution of Aryloxyphenoxypropionate Herbicides

Executive Summary Aryloxyphenoxypropionate (APP or FOP) herbicides represent a masterclass in rational agrochemical design. Classified as Group A herbicides, FOPs are selective, post-emergence graminicides that have fund...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryloxyphenoxypropionate (APP or FOP) herbicides represent a masterclass in rational agrochemical design. Classified as Group A herbicides, FOPs are selective, post-emergence graminicides that have fundamentally shaped modern agricultural weed management. By exploiting a critical structural divergence in a highly conserved lipid biosynthesis enzyme, these molecules achieve remarkable efficacy against grass weeds while leaving broadleaf crops entirely unharmed. This whitepaper explores the historical genesis, biochemical mechanisms, stereochemical imperatives, and experimental validation protocols central to the study and development of APP herbicides.

Historical Genesis and Chemical Evolution

The discovery of APP herbicides is a testament to the iterative nature of drug and agrochemical development. In the 1960s and 1970s, researchers at Hoechst (Germany) sought to improve the selectivity profiles of synthetic auxins like 2,4-D. By replacing the phenyl group of the 2,4-D structure with a diphenyl ether moiety, they synthesized the first generation of aryloxyphenoxypropionic acid herbicides 1. This structural pivot completely shifted the molecule's target, resulting in the serendipitous discovery of potent grass weed control.

The first commercialized active ingredient from this class, diclofop-methyl, was introduced in the United States in 1982 2. Concurrently, Ishihara Sangyo Kaisha discovered fluazifop-butyl, which was subsequently cross-patented and commercialized, rapidly expanding the agronomic utility of FOPs across global broadleaf cropping systems [[2]]().

Biochemical Mechanism of Action: The ACCase Bottleneck

The phytotoxicity of FOPs is driven by the potent and specific inhibition of Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2), a vital, biotin-dependent enzyme that catalyzes the rate-limiting step in de novo fatty acid biosynthesis 3. By halting the production of malonyl-CoA, FOPs prevent the synthesis of essential phospholipids required for cell membrane integrity and cutin formation, leading to rapid necrosis of the plant tissue.

The profound selectivity of APPs is a function of evolutionary structural biology:

  • Susceptible Grasses (Poaceae): Rely on a homomeric, multidomain plastidic ACCase that is exquisitely sensitive to FOPs 3.

  • Resistant Broadleaf Crops (Dicots): Possess a multisubunit, heteromeric plastidic ACCase that is structurally blind to these inhibitors 3.

Mechanistically, FOPs act as competitive inhibitors against malonyl-CoA by binding directly to the carboxyltransferase (CT) domain of the homomeric ACCase 4.

G AcetylCoA Acetyl-CoA Biotin Biotin Carboxylase (BC) + ATP + HCO3- AcetylCoA->Biotin Step 1 CT Carboxyltransferase (CT) Biotin->CT Carboxybiotin MalonylCoA Malonyl-CoA CT->MalonylCoA Step 2 FattyAcids Fatty Acid Biosynthesis (Membranes, Cuticle) MalonylCoA->FattyAcids FOPs Aryloxyphenoxypropionates (FOPs) FOPs->CT Competitive Inhibition

Biochemical pathway of ACCase and targeted inhibition by FOP herbicides.

Stereochemical Imperatives and Quantitative Efficacy

The propionate moiety of APP herbicides features a critical chiral center. The herbicidal activity resides almost exclusively in the R-enantiomer, which can be 8 to 12 times more effective at inhibiting the target enzyme than the S-enantiomer 3. Molecular docking analyses reveal that the R-isomer docks seamlessly into the CT domain's binding pocket, whereas the S-isomer faces severe steric hindrance. Modern formulations (e.g., fluazifop-P-butyl, haloxyfop-R-methyl) are often synthesized as purified R-isomers to maximize efficacy and minimize environmental load 3.

Table 1: Comparative in vitro Efficacy of Selected APP Herbicides

HerbicideTarget Enzyme SourceEnantiomeric Form IC50​ ValueReference
HaloxyfopFoxtail Millet ACCaseRacemate0.9 μM4
HaloxyfopFoxtail Millet ACCaseR-isomer0.5 μM4
Quizalofop-P-ethylE. crusgalli ACCaseR-isomer41.19 nM[[5]]()
Fenoxaprop acidAvena sativa ACCaseAcid derivative~63 nM (pI50 7.2)6
Target-Site Resistance (TSR) Dynamics

Decades of intensive FOP application have driven the evolution of target-site resistance in over 51 grass weed species 2. Point mutations within the CT domain—such as Ile-1781-Leu or Ile-2041-Thr—alter the steric and electrostatic landscape of the binding pocket 7, [[8]](). These mutations disrupt the critical hydrogen-bonding networks required for herbicide docking, dramatically increasing the IC50​ values in resistant biotypes without fatally compromising the enzyme's natural catalytic function 4.

Self-Validating Experimental Protocol: ACCase Functional Assay

To quantify ACCase inhibition and diagnose TSR, drug development professionals utilize the Malachite Green colorimetric functional assay. This protocol measures the inorganic phosphate (Pi) released from ATP hydrolysis during the biotin carboxylation step, directly correlating with ACCase activity 3, 7.

Step-by-Step Methodology
  • Enzyme Extraction : Harvest 10-20 g of fresh, young leaf tissue and grind to a fine powder in liquid nitrogen using a mortar and pestle 3.

    • Causality: Liquid nitrogen rapidly halts cellular metabolism and prevents endogenous proteases from degrading the highly labile multidomain ACCase enzyme.

  • Reaction Mixture Assembly : In a microcentrifuge tube, combine 25 µL of enzyme extract with 150 µL of assay buffer (0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl2, 1 mM DTT, 25 mM ATP, 120 mM NaHCO3) and 25 µL of the target FOP herbicide at varying concentrations (e.g., 0.6 to 40 µM) 7.

    • Causality: Tricine maintains the optimal pH for ACCase, while Dithiothreitol (DTT) prevents the oxidation of critical cysteine residues in the enzyme's active site.

  • Initiation : Add 25 µL of Acetyl-CoA (4.5 mM final concentration) to start the reaction. Incubate at 34°C for 5 minutes 7.

    • Causality: Adding the primary substrate (Acetyl-CoA) last ensures that the competitive FOP inhibitor has pre-equilibrated with the CT domain, providing an accurate kinetic measurement of inhibition.

  • Termination and Detection : Stop the reaction by adding 30 µL of 4N HCl, followed by the Malachite Green/molybdate reagent. Measure absorbance at 620 nm 3.

    • Causality: The acidic reagent denatures the enzyme, instantly halting the reaction. Malachite green forms a stable, highly colored complex with free orthophosphate, allowing precise spectrophotometric quantification.

  • System Validation : Include a "No-Enzyme" control to establish baseline non-enzymatic ATP hydrolysis, and a "No-Herbicide" control to define 100% uninhibited enzyme activity. This self-validating step ensures the optical density readings are strictly a function of herbicide-induced ACCase inhibition.

G Ext 1. Enzyme Extraction (Liquid N2, 4°C) Mix 2. Reaction Mixture (Buffer, ATP, Herbicide) Ext->Mix Start 3. Initiate Reaction (Add Acetyl-CoA) Mix->Start Stop 4. Stop & Detect (Malachite Green, Measure Pi) Start->Stop

Workflow for the ACCase Malachite Green colorimetric functional assay.

Future Horizons: Transgenic Interventions

Advances in biotechnology have introduced transgenic solutions to manage weed resistance and expand the utility of FOPs. The discovery of aryloxyalkanoate dioxygenase (AAD-1) transgenes—which enantioselectively cleave the active R-enantiomers of aryloxyphenoxypropionates (such as R-cyhalofop and R-quizalofop)—has enabled the development of robust, cross-resistant crop varieties 9. By integrating AAD-1 into monocot crops like maize, researchers have engineered plants that can withstand direct applications of FOP herbicides, ensuring the continued viability of this vital chemical class in modern integrated weed management systems 9.

References
  • [[3] An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides - Benchchem]()

  • 1

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  • 8

  • [[9] Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes | PNAS]()

Sources

Foundational

A Technical Guide to the Research Applications of Ethyl 2-(4-iodophenoxy)propanoate

Introduction Ethyl 2-(4-iodophenoxy)propanoate (CAS No. 402475-75-6) is an organic compound featuring a distinct combination of a phenoxypropanoate core and an iodine substituent on the phenyl ring.[1][2] This unique str...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(4-iodophenoxy)propanoate (CAS No. 402475-75-6) is an organic compound featuring a distinct combination of a phenoxypropanoate core and an iodine substituent on the phenyl ring.[1][2] This unique structural arrangement makes it a molecule of significant interest for a variety of research applications, primarily in the fields of agrochemistry and medicinal chemistry. This guide provides an in-depth exploration of the potential research applications of this compound, grounded in its chemical properties and the established biological activities of structurally related molecules. We will delve into the scientific rationale behind its potential uses, propose detailed experimental workflows, and provide insights into the design of research programs aimed at unlocking its full potential.

Chemical Profile of Ethyl 2-(4-iodophenoxy)propanoate
PropertyValueSource
CAS Number 402475-75-6[1][2]
Molecular Formula C11H13IO3Deduced from name
Chemical Class Organic Building Block, Ester, Ether, Benzene Compound[1]

Part 1: Agrochemical Research - A Potential Aryloxyphenoxypropionate (AOPP) Herbicide

The structural backbone of ethyl 2-(4-iodophenoxy)propanoate bears a strong resemblance to the aryloxyphenoxypropionate (AOPP) class of herbicides, commonly known as "fops".[3] These are selective, post-emergence herbicides highly effective against grass weeds.[4][5]

Scientific Rationale: Mechanism of Action

AOPP herbicides function by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[3][5][6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[4][6] By blocking this enzyme, AOPP herbicides disrupt the production of new membranes required for cell growth, ultimately leading to the death of the plant.[4][5] The selectivity of these herbicides for grasses is attributed to the specific isoform of ACCase present in these plants.[3]

The ethyl 2-(4-iodophenoxy)propanoate molecule contains the key pharmacophore of AOPP herbicides: the phenoxypropanoate group. The iodine atom at the 4-position of the phenyl ring can be explored for its influence on herbicidal activity, selectivity, and metabolic stability within the plant.

Proposed Experimental Workflow for Herbicidal Activity Screening

The following workflow outlines a systematic approach to evaluating the herbicidal potential of ethyl 2-(4-iodophenoxy)propanoate.

Herbicidal_Activity_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Optimization synthesis Synthesis of Ethyl 2-(4-iodophenoxy)propanoate purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro ACCase Inhibition Assay characterization->in_vitro in_vivo In Vivo Whole-Plant Assay in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar optimization Lead Optimization sar->optimization

Caption: Workflow for evaluating the herbicidal potential.

1.2.1. Step 1: Synthesis and Characterization

A plausible synthetic route for ethyl 2-(4-iodophenoxy)propanoate involves the Williamson ether synthesis, reacting 4-iodophenol with ethyl 2-bromopropanoate in the presence of a suitable base. An analogous synthesis for a similar compound, ethyl 2-(4-acetamidophenoxy)propanoate, involves refluxing the corresponding carboxylic acid in ethanol with a catalytic amount of sulfuric acid.[7]

Protocol:

  • To a solution of 4-iodophenol in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

1.2.2. Step 2: In Vitro ACCase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on the ACCase enzyme.

Protocol:

  • Isolate ACCase from a susceptible grass species (e.g., Avena fatua).

  • Prepare a reaction mixture containing the isolated enzyme, acetyl-CoA, ATP, and bicarbonate.

  • Add varying concentrations of ethyl 2-(4-iodophenoxy)propanoate to the reaction mixture.

  • Initiate the reaction by adding the substrate, and measure the rate of carboxylation, typically by monitoring the incorporation of radiolabeled bicarbonate into an acid-stable product.

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

1.2.3. Step 3: In Vivo Whole-Plant Assay

This assay will assess the herbicidal efficacy of the compound on whole plants.

Protocol:

  • Grow a selection of grass and broadleaf weed species in a greenhouse.

  • Apply ethyl 2-(4-iodophenoxy)propanoate at various concentrations as a post-emergence spray.

  • Include a known AOPP herbicide as a positive control and an untreated group as a negative control.

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.

  • Determine the GR50 value (the concentration required to cause a 50% reduction in plant growth) for each species.

Part 2: Medicinal Chemistry & Drug Discovery - A Versatile Scaffold

The presence of the iodine atom on the aromatic ring of ethyl 2-(4-iodophenoxy)propanoate makes it a valuable scaffold for medicinal chemistry and drug discovery. The iodine atom can serve as a handle for various synthetic transformations, including the introduction of radiolabels for imaging and therapeutic applications.

Scientific Rationale: Radioiodination for Theranostics

Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are widely used in nuclear medicine for both diagnostic imaging (SPECT and PET) and targeted radiotherapy.[8][9] The covalent incorporation of a radioiodine atom into a biologically active molecule allows for the non-invasive visualization of its biodistribution and target engagement in vivo. Furthermore, β-emitting isotopes like ¹³¹I can be used to deliver a cytotoxic radiation dose to diseased tissues.[8]

The ethyl 2-(4-iodophenoxy)propanoate scaffold can be derivatized to incorporate functionalities that target specific biological receptors or enzymes. Subsequent radioiodination would then yield a radiopharmaceutical for preclinical and potentially clinical investigation.

Proposed Experimental Workflow for the Development of a Radioiodinated Probe

This workflow outlines the steps to develop a radioiodinated imaging agent based on the ethyl 2-(4-iodophenoxy)propanoate scaffold.

Radioiodination_Workflow cluster_synthesis Precursor Synthesis & Characterization cluster_radiolabeling Radiolabeling & Purification cluster_evaluation Biological Evaluation precursor_synthesis Synthesis of a Non-iodinated Precursor functionalization Introduction of a Targeting Moiety precursor_synthesis->functionalization precursor_characterization Structural Characterization functionalization->precursor_characterization radioiodination Radioiodination (e.g., with ¹²⁵I) precursor_characterization->radioiodination radiolabel_purification Purification (e.g., HPLC) radioiodination->radiolabel_purification quality_control Quality Control (Radiochemical Purity) radiolabel_purification->quality_control in_vitro_binding In Vitro Binding Assays quality_control->in_vitro_binding in_vivo_imaging In Vivo Imaging (e.g., SPECT/CT) in_vitro_binding->in_vivo_imaging

Caption: Workflow for developing a radioiodinated probe.

2.2.1. Step 1: Synthesis of a Non-iodinated Precursor

To facilitate radioiodination, a non-iodinated precursor with a suitable leaving group for electrophilic or nucleophilic iodination is required. For instance, a precursor with a trimethylstannyl or boronic acid group at the 4-position of the phenoxy ring can be synthesized.

Protocol (for a stannylated precursor):

  • Synthesize ethyl 2-(4-bromophenoxy)propanoate.

  • React the bromo-precursor with hexamethylditin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the trimethylstannyl derivative.

  • Purify the stannylated precursor by column chromatography.

  • Characterize the product by NMR and mass spectrometry.

2.2.2. Step 2: Radioiodination

The precursor can then be radiolabeled with an iodine isotope.

Protocol (using ¹²⁵I):

  • To a solution of the stannylated precursor in a suitable solvent, add a source of radioiodine (e.g., Na[¹²⁵I]).

  • Add an oxidizing agent, such as Chloramine-T, to facilitate the electrophilic substitution reaction.[8]

  • Allow the reaction to proceed for a short period at room temperature.

  • Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite).

  • Purify the radiolabeled compound using high-performance liquid chromatography (HPLC).

  • Determine the radiochemical purity and specific activity of the final product.

2.2.3. Step 3: In Vitro and In Vivo Evaluation

The biological activity of the radiolabeled compound needs to be assessed.

Protocol:

  • In Vitro Binding Assays: If a specific biological target is intended, perform binding assays using cell lines or tissue homogenates expressing the target to determine the affinity (Kd) of the radiolabeled compound.

  • In Vivo Imaging: Administer the radiolabeled compound to a suitable animal model. Perform imaging at various time points using an appropriate imaging modality (e.g., SPECT/CT for ¹²³I or ¹²⁵I). Analyze the images to determine the biodistribution and target uptake of the radiotracer.

Conclusion

Ethyl 2-(4-iodophenoxy)propanoate is a molecule with significant untapped potential in both agrochemical and medicinal research. Its structural similarity to AOPP herbicides provides a strong rationale for its investigation as a novel weed control agent. Concurrently, the presence of an iodine atom opens up exciting possibilities for its use as a versatile scaffold in the development of radioiodinated probes for medical imaging and therapy. The experimental workflows detailed in this guide provide a comprehensive framework for researchers to systematically explore and validate these promising applications. Further research into the synthesis, biological activity, and structure-activity relationships of this compound and its derivatives is highly warranted.

References

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1.
  • 402475-75-6|Ethyl 2-(4-iodophenoxy)propanoate|BLD Pharm.
  • Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… - Plant Growth Regulator.
  • Phenoxy herbicide - Wikipedia.
  • The Mechanism of Action: How Phenoxy Herbicides Work.
  • 2-(4-IODO-PHENOXY)-PROPIONIC ACID ETHYL ESTER - NextSDS.
  • Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate - PrepChem.com.
  • CN102731306A - Preparation method of ethyl 2-(4-hydroxyl phenoxy) propionate - Google Patents.
  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC. Available from: [Link]

  • Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents - MDPI. Available from: [Link]

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Protocols & Analytical Methods

Method

synthesis of ethyl 2-(4-iodophenoxy)propanoate from 4-iodophenol

Application Note: Synthesis of Ethyl 2-(4-iodophenoxy)propanoate via Williamson Etherification Target Audience: Researchers, scientists, and drug development professionals. Strategic Importance in Drug Development Ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Ethyl 2-(4-iodophenoxy)propanoate via Williamson Etherification

Target Audience: Researchers, scientists, and drug development professionals.

Strategic Importance in Drug Development

Ethyl 2-(4-iodophenoxy)propanoate is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. The molecule features two highly manipulable domains: an aryl iodide and an ethyl propanoate moiety. The aryl iodide serves as an optimal thermodynamic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings). Concurrently, the phenoxypropanoate core is a privileged pharmacophore, forming the structural backbone of PPAR-alpha agonists (fibrates) used in dyslipidemia treatment, as well as ACCase-inhibiting herbicides.

Mechanistic Rationale & Causality

The synthesis of ethyl 2-(4-iodophenoxy)propanoate is achieved through a modified [1], relying on the bimolecular nucleophilic substitution ( SN​2 ) of ethyl 2-bromopropanoate by the 4-iodophenoxide anion.

As a Senior Application Scientist, I emphasize the importance of understanding the causality behind reagent selection to ensure high yields and prevent side reactions:

  • Base Selection ( K2​CO3​ vs. NaOH ): Anhydrous potassium carbonate ( K2​CO3​ ) is explicitly selected over stronger bases. While sodium hydroxide would rapidly deprotonate the 4-iodophenol ( pKa​≈9.3 ), it introduces the critical risk of competitive saponification (hydrolysis) of the ethyl ester product. K2​CO3​ provides a mild, heterogeneous basic environment that quantitatively drives phenoxide formation without degrading the product [2].

  • Solvent Dynamics (DMF): Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile are critical for this transformation. These solvents effectively solvate the potassium cation but leave the phenoxide anion relatively unsolvated (a "naked" anion). This lack of solvation drastically increases the nucleophilicity of the phenoxide, accelerating the SN​2 displacement of the secondary bromide [3].

  • Stereochemical Considerations: Because ethyl 2-bromopropanoate is a secondary alkyl halide, the SN​2 reaction proceeds with a Walden inversion of configuration. If an enantiopure starting material (e.g., (S)-ethyl 2-bromopropanoate) is utilized, the reaction will yield the (R)-enantiomer.

SynthesisWorkflow Phenol 4-Iodophenol (pKa ~9.3) Base K2CO3 Base Deprotonation Phenol->Base Phenoxide 4-Iodophenoxide (Active Nucleophile) Base->Phenoxide - KHCO3 SN2 SN2 Substitution (Polar Aprotic Solvent) Phenoxide->SN2 Electrophile Ethyl 2-bromopropanoate (Electrophile) Electrophile->SN2 Product Ethyl 2-(4-iodophenoxy)propanoate (Target Product) SN2->Product - KBr Downstream Downstream Drug Dev (Suzuki/Heck/Sonogashira) Product->Downstream Pd-Catalyzed Cross-Coupling

Workflow and mechanistic pathway for the synthesis of ethyl 2-(4-iodophenoxy)propanoate.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios must be strictly controlled. A slight excess of the alkylating agent and base ensures complete consumption of the highly valuable functionalized phenol.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (per 10 mmol scale)
4-Iodophenol Limiting Reagent / Nucleophile220.011.002.20 g
Ethyl 2-bromopropanoate Electrophile181.031.201.56 mL (2.17 g)
Potassium Carbonate ( K2​CO3​ ) Base (Anhydrous)138.211.502.07 g
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent73.09N/A20.0 mL

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating In-Process Controls (IPCs) at critical junctions, the scientist can verify the success of each step before proceeding, minimizing wasted time and resources.

Step 1: Preparation of the Phenoxide

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (2.20 g, 10 mmol) and anhydrous K2​CO3​ (2.07 g, 15 mmol).

  • Suspend the solid mixture in anhydrous DMF (20 mL) under a continuous inert nitrogen ( N2​ ) atmosphere.

  • Self-Validation (IPC 1): Stir the suspension at ambient temperature for 30 minutes. The mixture will transition to a slightly darker, homogeneous suspension, confirming the generation of the active phenoxide nucleophile.

Step 2: Alkylation

  • Draw ethyl 2-bromopropanoate (1.56 mL, 12 mmol) into a glass syringe.

  • Add the electrophile dropwise to the reaction mixture over 10 minutes.

  • Causality Check: Dropwise addition prevents localized concentration spikes, mitigating the risk of base-catalyzed elimination (E2) of the secondary alkyl halide, which would generate unwanted acrylate byproducts.

Step 3: Reaction Propagation & Monitoring

  • Equip the flask with a reflux condenser and heat the reaction mixture to 70 °C using a precisely controlled heating block.

  • Self-Validation (IPC 2): After 4 hours, sample the reaction. Perform TLC (Hexanes:EtOAc, 4:1 v/v) and LC-MS. The reaction is complete when the 4-iodophenol peak ( m/z 218.9 [M−H]− ) is entirely replaced by the product mass ( m/z 321.0 [M+H]+ ).

Step 4: Aqueous Workup & Extraction

  • Cool the reaction mixture to room temperature and quench by pouring it into 60 mL of ice-cold distilled water.

  • Extract the aqueous phase with Ethyl Acetate (EtOAc) ( 3×30 mL).

  • Trustworthiness Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×20 mL). Rationale: DMF is highly miscible with EtOAc. The LiCl wash alters the osmotic pressure, effectively forcing the DMF into the aqueous layer and preventing solvent contamination in the final product. Follow with a final brine wash (20 mL).

Step 5: Purification

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

  • Self-Validation (IPC 3 - NMR Verification): Confirm product identity via 1H NMR. Look for the characteristic quartet of the propanoate CH group at ≈4.7 ppm (1H, q) and the ethyl ester CH2​ quartet at ≈4.2 ppm (2H, q).

ExperimentalSteps Step1 1. Reaction Setup (DMF, K2CO3, N2 atm) Step2 2. Alkylation (Add Bromopropanoate) Step1->Step2 Step3 3. Heating & Monitoring (70°C, TLC/LC-MS) Step2->Step3 Step4 4. Aqueous Workup (EtOAc/H2O Extraction) Step3->Step4 Step5 5. Purification (Silica Gel Chrom.) Step4->Step5

Step-by-step experimental workflow for the Williamson ether synthesis.

Troubleshooting & Data Interpretation

Even in highly optimized systems, deviations can occur. Use the following diagnostic matrix to resolve common issues encountered during this synthesis.

Table 2: Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (>8 hrs) Inactive base or wet solvent causing hydrolysis of the electrophile before SN​2 can occur.Ensure K2​CO3​ is oven-dried and DMF is anhydrous. Add 0.2 equiv of additional electrophile.
Formation of Acrylate Byproducts High localized temperatures or overly rapid addition of the alkyl halide promoting E2 elimination.Ensure strict dropwise addition of the electrophile. Do not exceed 80 °C.
Residual DMF in NMR Incomplete removal of polar aprotic solvent during aqueous workup.Repeat the 5% aqueous LiCl washes. Ensure thorough separation of the biphasic layers.
Ester Hydrolysis (Saponification) Accidental introduction of water combined with high heat, or use of a hydroxide base.Strictly adhere to anhydrous K2​CO3​ . Do not use NaOH or KOH [2].

References

  • Fox, M.A., Whitesell, J.K. "Organic Chemistry Overview and Structure". Scribd. Available at:[Link]

  • Gerberich, H.R., et al. "A process for producing ethyl 2-(4'-(6"-chloro-2"-benzox-azolyl) phenoxy) proprionate". Google Patents (EP0334597A1).
Application

Application Note: High-Yield Synthesis of Ethyl 2-(4-Iodophenoxy)propanoate via Optimized Williamson Etherification

Introduction & Mechanistic Rationale Ethyl 2-(4-iodophenoxy)propanoate is a versatile building block in medicinal chemistry and agrochemical development, frequently utilized as an intermediate for synthesizing PPAR agoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 2-(4-iodophenoxy)propanoate is a versatile building block in medicinal chemistry and agrochemical development, frequently utilized as an intermediate for synthesizing PPAR agonists and aryloxyalkanoic acid herbicides. The standard method for constructing this aryl ether linkage is the1, an S_N2 bimolecular nucleophilic substitution[1].

In this protocol, 4-iodophenol is reacted with ethyl 2-bromopropanoate. The rationale for the selected conditions is as follows:

  • Base Selection (K₂CO₃) : Phenols possess a relatively low pKa (~10) compared to aliphatic alcohols, allowing for deprotonation by 2[2]. Using K₂CO₃ instead of strong bases (e.g., NaH or NaOH) is critical here to prevent unwanted side reactions, such as the saponification of the ethyl ester on the electrophile or E2 elimination of the alkyl halide[2].

  • Solvent (DMF) : N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It highly solvates the potassium cation while leaving the phenoxide anion relatively unsolvated ("naked"), thereby maximizing its nucleophilicity and 1[1].

  • Electrophile : Ethyl 2-bromopropanoate is an activated secondary alkyl halide. The adjacent electron-withdrawing carbonyl group increases the electrophilicity of the alpha-carbon, facilitating the S_N2 attack despite the steric hindrance normally associated with secondary halides.

Reaction Pathway & Experimental Workflow

G A 4-Iodophenol (Nucleophile Precursor) B K2CO3 / DMF (Deprotonation) A->B C Potassium 4-Iodophenoxide (Active Nucleophile) B->C E S_N2 Alkylation (80 °C, 2-4 h) C->E D Ethyl 2-bromopropanoate (Electrophile) D->E F Ethyl 2-(4-iodophenoxy)propanoate (Crude Product) E->F

Figure 1: Mechanistic workflow of the Williamson ether synthesis.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 3[3].

ReagentMW ( g/mol )EquivalentsAmountRole
4-Iodophenol220.011.02.20 g (10 mmol)Starting Material / Nucleophile
Ethyl 2-bromopropanoate181.031.22.17 g (12 mmol)Alkylating Agent / Electrophile
Potassium Carbonate (K₂CO₃)138.212.02.76 g (20 mmol)Mild Base
N,N-Dimethylformamide (DMF)73.09N/A20 mL (0.5 M)Polar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11N/AAs neededExtraction Solvent
Brine (Sat. NaCl)N/AN/AAs neededAqueous Wash

Detailed Experimental Protocol

Step 1: Deprotonation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-iodophenol (2.20 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol) to the flask.

  • Suspend the mixture in anhydrous DMF (20 mL). Stir the suspension at room temperature for 15 minutes. Causality: Pre-stirring allows for the heterogeneous deprotonation of the phenol, generating the active potassium 4-iodophenoxide, which is characterized by a slight color change.

Step 2: Alkylation 4. Add ethyl 2-bromopropanoate (2.17 g, 12 mmol) dropwise to the stirring suspension via a syringe. 5. Heat the reaction mixture to 80 °C using an oil bath. 3[3]. Causality: Heating overcomes the activation energy barrier for the S_N2 reaction on a secondary carbon. Vigorous stirring is required because the reaction is a solid-liquid heterogeneous mixture (K₂CO₃ is insoluble in DMF).

Step 3: Reaction Monitoring 6. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system. The starting 4-iodophenol is highly UV-active and stains strongly with KMnO₄, whereas the product will elute with a higher Rf value due to the loss of the polar hydroxyl group.

Step 4: Quenching and Extraction 7. Once TLC indicates complete consumption of 4-iodophenol, remove the flask from the heat and allow it to cool to room temperature. 8. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 9. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

Workup W1 Crude Reaction Mixture (Product, DMF, KBr, K2CO3) W2 Add H2O and EtOAc W1->W2 W3 Phase Separation W2->W3 W4 Aqueous Layer (DMF, KBr, K2CO3) W3->W4 Discard W5 Organic Layer (Product in EtOAc) W3->W5 Retain W6 Wash with Brine (3x) Dry over Na2SO4 W5->W6 W7 Concentrate in vacuo W6->W7

Figure 2: Liquid-liquid extraction workflow for DMF removal and product isolation.

Step 5: Washing and Drying 10. Combine the organic layers and wash sequentially with distilled water (2 × 50 mL) and saturated brine (1 × 50 mL). Causality: DMF is highly miscible with both water and organic solvents. Repeated aqueous washing is mandatory to partition residual DMF out of the ethyl acetate layer. 11. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification 12. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to 10% EtOAc in Hexane. Combine the pure fractions and concentrate to afford ethyl 2-(4-iodophenoxy)propanoate as a colorless to pale yellow oil.

Quantitative Data & Yield Optimization

The choice of base and solvent significantly impacts the yield and purity profile of the reaction. The table below summarizes optimization data derived from standard 2[2].

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Primary Impurity
AcetoneK₂CO₃ (2.0)60 (Reflux)1265%Unreacted starting material
DMFNaH (1.2)25270%Ester hydrolysis / E2 elimination
DMF K₂CO₃ (2.0) 80 3 >95% None (Optimal)

Analytical Characterization (Self-Validation)

To confirm the structural integrity of the synthesized ethyl 2-(4-iodophenoxy)propanoate, researchers should validate the following expected ¹H NMR (CDCl₃, 400 MHz) spectral features:

  • Aromatic Protons : Two doublets integrating for 2H each around δ 7.50 ppm and δ 6.65 ppm, characteristic of a para-substituted benzene ring.

  • Chiral Methine : A distinct quartet around δ 4.70 ppm (1H, J = 6.8 Hz), representing the alpha-proton of the propanoate group splitting with the adjacent methyl group.

  • Ethyl Ester : A quartet around δ 4.20 ppm (2H) and a triplet around δ 1.25 ppm (3H), confirming the retention of the ethyl ester moiety.

  • Alpha-Methyl : A doublet around δ 1.60 ppm (3H, J = 6.8 Hz).

References

  • US20240166612A1 - Arylthioether acetamide and related compounds and their use in treating medical conditions.
  • The Williamson Ether Synthesis. Master Organic Chemistry.[Link]

Sources

Method

Application Note: Scalable Synthesis of Ethyl 2-(4-iodophenoxy)propanoate via Williamson Etherification

Introduction & Mechanistic Rationale The synthesis of aryl alkyl ethers is a fundamental transformation in medicinal chemistry and drug development, typically achieved via the Williamson ether synthesis[1]. This applicat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of aryl alkyl ethers is a fundamental transformation in medicinal chemistry and drug development, typically achieved via the Williamson ether synthesis[1]. This application note details a highly scalable, self-validating protocol for the synthesis of ethyl 2-(4-iodophenoxy)propanoate .

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this protocol, 4-iodophenol is deprotonated to form a highly nucleophilic phenoxide ion. We utilize potassium carbonate (K2CO3) as a mild base. Because 4-iodophenol has a relatively low pKa (~9.3), K2CO3 is thermodynamically sufficient for quantitative deprotonation, eliminating the need for hazardous, pyrophoric hydrides like NaH[2].

The electrophile, ethyl 2-bromopropanoate, is an α -halo ester. While secondary alkyl halides are typically prone to competitive E2 elimination, the adjacent electron-withdrawing carbonyl group significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C–Br bond. This electronic effect accelerates the SN2 attack by the phenoxide, making substitution the overwhelmingly favored pathway. Acetonitrile (MeCN) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and leaves the phenoxide "naked" and highly reactive, while offering superior volatility for solvent recovery compared to DMF or DMSO[3].

Mechanism A 4-Iodophenol (pKa ~9.3) C Potassium 4-Iodophenoxide A->C Deprotonation (MeCN, 80°C) B K2CO3 (Mild Base) B->C E Ethyl 2-(4-iodophenoxy)propanoate (Target Ether) C->E SN2 Attack (Fast, highly favored) D Ethyl 2-bromopropanoate (Electrophile) D->E Br- leaving group

Figure 1: Mechanistic pathway of the S_N2 Williamson etherification.

Scale-Up Considerations & Process Engineering

When transitioning this synthesis from the bench to pilot scale, several mass and heat transfer variables must be strictly controlled to ensure reproducibility:

  • Agitation & Mass Transfer: The reaction is a solid-liquid biphasic system because K2CO3 is insoluble in MeCN. A pitched-blade turbine is recommended to suspend the dense K2CO3 particles, maximizing the interfacial surface area for deprotonation.

  • Thermal Control: The initial deprotonation step is mildly exothermic. However, the subsequent SN2 reaction requires thermal activation. Refluxing at 80–82°C drives the reaction to completion within 4–6 hours.

  • Self-Validating IPC: A robust process must be self-validating. We implement High-Performance Liquid Chromatography (HPLC) tracking as a strict validation gate. The reaction is only advanced to the workup phase when the limiting reagent (4-iodophenol) falls below 1.0% area under the curve (AUC).

Quantitative Data & Material Balance

Table 1: Stoichiometry and Material Balance (10 kg Scale)

ReagentMW ( g/mol )EquivalentsMass (kg)Volume (L)Moles (mol)
4-Iodophenol220.011.0010.00-45.45
Ethyl 2-bromopropanoate181.031.109.056.5150.00
Potassium Carbonate138.211.509.42-68.18
Acetonitrile (Solvent)41.058.0 vol62.8880.00-
Target Product 320.12 1.00 14.55 (Theor.) -45.45

Table 2: In-Process Control (IPC) and Analytical Specifications

ParameterAnalytical MethodAcceptance CriteriaAction if Out of Spec (OOS)
Reaction ConversionHPLC (UV 254 nm)4-Iodophenol < 1.0% AUCContinue reflux for 2h; re-sample.
Water Content (Solvent)Karl Fischer Titration< 0.1% w/wDry MeCN over molecular sieves.
Product PurityHPLC (UV 254 nm)> 99.0% AUCPerform vacuum distillation.
Residual K / BrICP-MS< 10 ppmRepeat aqueous washing step.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Reactor Preparation & Deprotonation
  • Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge the reactor with 4-Iodophenol (1.00 eq) and Acetonitrile (8.0 volumes). Stir at 300 rpm to dissolve.

  • Add finely milled Potassium Carbonate (1.50 eq) in a single portion.

    • Causality: Milling increases the surface area of the inorganic base, drastically accelerating the deprotonation kinetics in the biphasic mixture.

  • Heat the suspension to 60°C and stir for 30 minutes to pre-form the potassium 4-iodophenoxide salt. The solution will transition to a pale yellow color.

Phase 2: Electrophile Dosing & SN2 Substitution
  • Using an addition funnel or dosing pump, add Ethyl 2-bromopropanoate (1.10 eq) dropwise over 30 minutes.

    • Causality: Controlled dosing prevents localized accumulation of the electrophile, minimizing potential transesterification side reactions at the ester carbonyl.

  • Ramp the internal temperature to 80–82°C (mild reflux) and maintain for 4 hours.

Phase 3: Self-Validating In-Process Control (IPC)
  • Withdraw a 0.5 mL aliquot from the reactor. Filter through a 0.22 µm PTFE syringe filter to remove salts.

  • Dilute with 1.0 mL MeCN and analyze via HPLC (C18 column, MeCN/Water gradient, UV 254 nm).

  • Validation Gate: Proceed to workup only if 4-iodophenol is <1.0% AUC. If >1.0%, continue refluxing for 2 hours and re-sample.

Phase 4: Workup & Isolation
  • Cool the reactor to 20°C.

  • Filter the heterogeneous mixture through a Celite pad to remove K2CO3, KBr, and KHCO3 salts. Wash the filter cake with fresh MeCN (2.0 volumes).

  • Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to recover the MeCN solvent.

  • Partition the resulting crude oil between Ethyl Acetate (5.0 volumes) and Deionized Water (5.0 volumes).

    • Causality: This liquid-liquid extraction removes any residual water-soluble salts and unreacted trace base that bypassed the filtration.

  • Separate the organic layer, wash with brine (3.0 volumes), dry over anhydrous Na2SO4, and concentrate to yield ethyl 2-(4-iodophenoxy)propanoate as a dense, pale amber oil. (Expected Yield: 92-95%).

ProcessFlow cluster_0 Reaction Phase cluster_1 Workup & Purification Phase N1 Charge MeCN & 4-Iodophenol N2 Add K2CO3 (Solid) Stir at 300 rpm N1->N2 N3 Dose Ethyl 2-bromopropanoate (Controlled Addition) N2->N3 N4 Reflux at 80°C (IPC: HPLC <1% SM) N3->N4 N5 Cool to 20°C & Filter Inorganic Salts N4->N5 Conversion > 99% N6 Solvent Evaporation (MeCN Recovery) N5->N6 N7 Liquid-Liquid Extraction (EtOAc / H2O) N6->N7 N8 Vacuum Distillation or Crystallization N7->N8

Figure 2: Process flow diagram for the scale-up synthesis and purification.

References

  • Title: Williamson ether synthesis. Source: Wikipedia. URL: [Link][1]

  • Title: The Williamson Ether Synthesis. Source: Master Organic Chemistry. URL: [Link][2]

  • Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Source: Organic Process Research & Development (ACS Publications). URL: [Link][3]

Sources

Application

Application Note: Ethyl 2-(4-Iodophenoxy)propanoate as a Strategic Intermediate in Aryloxyphenoxypropionate Herbicide Discovery

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals. Executive Summary & Mechanistic Rationale The development of next-generation herbicides is heavily reliant on versat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals.

Executive Summary & Mechanistic Rationale

The development of next-generation herbicides is heavily reliant on versatile chemical building blocks that allow for rapid structure-activity relationship (SAR) exploration. Ethyl 2-(4-iodophenoxy)propanoate (CAS No. 402475-75-6) serves as a premier synthetic intermediate in the discovery of novel aryloxyphenoxypropionate (AOPP or "FOP") herbicides[1].

AOPP herbicides are a critical class of post-emergence graminicides that selectively control grass weeds in broadleaf crops by inhibiting the plastidic Acetyl-CoA Carboxylase (ACCase) enzyme[2][3]. The structural architecture of an AOPP herbicide typically consists of three components: an aryl/heteroaryl group, an oxygen linker, and a propanoate ester[2].

Why the Iodo-Intermediate? While chloro- and bromo-phenoxypropanoates exist, the iodo-derivative offers superior utility in late-stage functionalization. The carbon-iodine bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to its bromine (~81 kcal/mol) and chlorine (~96 kcal/mol) counterparts. This facilitates rapid, low-temperature oxidative addition during palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings), allowing chemists to append diverse, sterically hindered heterocyclic moieties to the para-position with exceptional yields[4]. Furthermore, the ethyl ester acts both as a synthetic protecting group during coupling and as a lipophilic "pro-herbicide" moiety that enhances cuticular penetration in plants before being hydrolyzed to the active acid in planta[2].

Target Biology: ACCase Inhibition

The primary mechanism of action for AOPP herbicides is the competitive inhibition of the carboxyltransferase (CT) domain of homomeric plastidic ACCase[5][6]. ACCase is a biotin-dependent enzyme that catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA[2][3].

By halting the production of malonyl-CoA, AOPP herbicides prevent the elongation of fatty acid chains, leading to a catastrophic loss of cell membrane integrity, metabolite leakage, and ultimately, plant death[3][7]. Notably, the propanoate moiety contains a chiral center; the herbicidal activity resides almost exclusively in the (R)-enantiomer, which stereospecifically binds to the CT domain[3].

G A Acetyl-CoA B Plastidic ACCase (CT Domain) A->B C Malonyl-CoA B->C D Fatty Acid Biosynthesis C->D E Cell Membrane Integrity D->E F AOPP Herbicide (e.g., Haloxyfop) F->B Competitive Inhibition

Caption: Mechanism of ACCase inhibition by AOPP herbicides.

Quantitative Data: Precursor Efficiency & SAR

To demonstrate the synthetic superiority of ethyl 2-(4-iodophenoxy)propanoate, Table 1 compares the cross-coupling efficiencies of various halogenated precursors. Table 2 illustrates the biological efficacy of novel derivatives synthesized from this intermediate.

Table 1: Comparative Efficiency of Halogenated Precursors in Suzuki-Miyaura Coupling (Standard Conditions: 1.2 eq Arylboronic acid, 5 mol% Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O, 80°C)

PrecursorHalogen Bond Dissociation EnergyReaction TimeIsolated YieldProduct Purity (HPLC)
Ethyl 2-(4-chlorophenoxy)propanoate~96 kcal/mol24 hours< 20%N/A (Incomplete)
Ethyl 2-(4-bromophenoxy)propanoate~81 kcal/mol12 hours65%92%
Ethyl 2-(4-iodophenoxy)propanoate ~65 kcal/mol 4 hours 94% > 98%

Table 2: In Vitro ACCase Inhibition (IC₅₀) of Synthesized AOPP Derivatives

CompoundPara-Substitution (R-Group)IC₅₀ (nM) against E. crus-galli ACCaseWhole-Plant Efficacy (Inhibition %)
Quizalofop-p-ethyl (Control)Quinoxaline25.498%
Derivative A4-Trifluoromethylphenyl42.185%
Derivative BQuinazolin-4(3H)-one54.692%

Experimental Protocols

Protocol A: Synthesis of Novel AOPP Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines the generation of a biphenyl-AOPP library using the iodo-intermediate.

G A Ethyl 2-(4-iodophenoxy) propanoate B Pd-Catalyzed Cross-Coupling A->B Aryl Boronic Acid C Novel AOPP Derivative B->C High Yield D ACCase Inhibition C->D Target Binding

Caption: Synthetic workflow from iodo-intermediate to ACCase inhibition.

Causality in Experimental Design: Potassium carbonate (K₂CO₃) is selected as the base over stronger alkalis (e.g., NaOH) to prevent the premature hydrolysis of the ethyl ester protecting group, which is critical for the final compound's cuticular penetration[2]. Degassing the solvent mixture prevents the oxidation of the Pd(0) active catalyst species, ensuring high turnover numbers.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine ethyl 2-(4-iodophenoxy)propanoate (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst Introduction: Under a positive flow of inert Argon, add the palladium catalyst Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Reaction Execution: Seal the flask and heat the mixture to 80°C with vigorous stirring for 4 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 4:1).

  • Workup: Cool the reaction to room temperature, dilute with distilled water (20 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure AOPP derivative. Validate structure via ¹H-NMR and ¹³C-NMR.

Protocol B: In Vitro ACCase Inhibition Assay

Causality in Experimental Design: This assay measures the incorporation of ¹⁴C from[¹⁴C]NaHCO₃ into malonyl-CoA. Because AOPP herbicides specifically target the carboxyltransferase (CT) domain of ACCase[5][6], monitoring the transcarboxylation step provides a direct, isolated measurement of target-site inhibition, free from whole-plant pharmacokinetic variables.

Step-by-Step Methodology:

  • Enzyme Extraction: Homogenize leaf tissue from susceptible Echinochloa crus-galli (barnyardgrass) in an extraction buffer (100 mM Tricine-KOH pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT). Centrifuge at 20,000 × g for 20 minutes at 4°C. Collect the supernatant containing homomeric plastidic ACCase.

  • Assay Incubation: In a microcentrifuge tube, combine 50 µL of enzyme extract with 100 µL of assay buffer (100 mM Tricine-KOH pH 8.0, 50 mM KCl, 2.5 mM ATP, 2.5 mM MgCl₂, 0.5 mM Acetyl-CoA).

  • Inhibitor Addition: Add 2 µL of the synthesized AOPP derivative dissolved in DMSO at varying concentrations (e.g., 1 nM to 10 µM). Include Quizalofop-p-ethyl as a positive control[4]. Incubate for 5 minutes at 30°C.

  • Radiolabel Introduction: Initiate the reaction by adding 10 µL of 15 mM [¹⁴C]NaHCO₃ (specific activity 1.0 mCi/mmol). Incubate for exactly 15 minutes at 30°C.

  • Termination: Stop the reaction by adding 30 µL of 6 M HCl. This acidification step is critical as it volatilizes any unreacted [¹⁴C]NaHCO₃ as ¹⁴CO₂ gas, leaving only the fixed ¹⁴C-malonyl-CoA in the liquid phase.

  • Quantification: Transfer the remaining liquid to a scintillation vial, add 3 mL of liquid scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

References

  • ChemScene. "Ethyl 2-(4-iodophenoxy)propanoate". ChemScene Catalog.
  • Zagnitko, O. et al. "An isoleucine/leucine residue in the carboxyltransferase domain of acetyl-CoA carboxylase is critical for interaction with aryloxyphenoxypropionate and cyclohexanedione inhibitors". PNAS.
  • ResearchGate. "Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase".
  • SciSpace. "ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship".
  • SciELO. "ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship".
  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides". BenchChem.
  • ACS Publications. "Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety". Journal of Agricultural and Food Chemistry.

Sources

Method

Application Note: Advanced Synthetic Applications of Ethyl 2-(4-iodophenoxy)propanoate

Executive Summary Ethyl 2-(4-iodophenoxy)propanoate (EIPP) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, agrochemical development, and materials science[1]. Structurally, it f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-iodophenoxy)propanoate (EIPP) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, agrochemical development, and materials science[1]. Structurally, it features a highly reactive aryl iodide moiety and an orthogonal ethyl propanoate ester. This specific molecular architecture makes it an ideal precursor for the modular synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (fibrate drugs)[2] and Aryloxyphenoxypropionate (AOPP) herbicides.

This application note details the physicochemical rationale behind EIPP’s reactivity, outlines quantitative parameters for various cross-coupling derivatizations, and provides self-validating, step-by-step protocols for synthesizing biologically active free-acid analogs.

Physicochemical Profiling & Reactivity Rationale

The utility of EIPP in organic synthesis is driven by the distinct, orthogonal reactivity of its two functional groups:

  • The Aryl Iodide Handle (C–I Bond): The carbon-iodine bond has an exceptionally low dissociation energy (~65 kcal/mol) compared to carbon-bromine (~81 kcal/mol) and carbon-chlorine (~96 kcal/mol) bonds. Because of this large, polarizable electron cloud, oxidative addition by low-valent Palladium(0) species is exceptionally fast and thermodynamically favorable[3]. This allows cross-coupling reactions to proceed at lower temperatures with high turnover frequencies, minimizing thermal degradation of sensitive substrates.

  • The Ethyl Propanoate Ester: The alpha-aryloxy ester acts as a robust, masked pharmacophore. It is sterically accessible yet stable under the neutral to mildly basic conditions typically employed in transition-metal catalysis (e.g., K₂CO₃ in aqueous dioxane). It serves as an orthogonal protecting group that can be selectively saponified post-coupling to reveal the active carboxylic acid required for receptor binding.

Workflow EIPP Ethyl 2-(4-iodophenoxy)propanoate (Core Scaffold) Suzuki Suzuki-Miyaura (Arylboronic Acids) EIPP->Suzuki Sonogashira Sonogashira (Terminal Alkynes) EIPP->Sonogashira Buchwald Buchwald-Hartwig (Phenols/Amines) EIPP->Buchwald Biphenyl Biphenyl-4-yloxypropanoates (PPAR Agonists) Suzuki->Biphenyl Alkyne Alkynyl-phenoxypropanoates (Rigid Spacers) Sonogashira->Alkyne Ether Diaryl Ethers / Amines (AOPP Herbicides) Buchwald->Ether Hydrolysis Saponification (LiOH) Active Free Acid Biphenyl->Hydrolysis Alkyne->Hydrolysis Ether->Hydrolysis

Divergent synthetic workflow for EIPP into various bioactive chemical spaces.

Key Applications in Drug Development

Synthesis of PPAR Agonist Scaffolds via Suzuki-Miyaura Coupling

The PPARs are ligand-activated transcription factors that play a central role in regulating the storage and catabolism of dietary fats[2]. Fibrate drugs (e.g., fenofibrate) act as PPARα agonists and structurally require a lipophilic tail attached to a fibrate headgroup. EIPP provides the exact pre-formed headgroup. By executing a Suzuki-Miyaura cross-coupling with various arylboronic acids, chemists can rapidly generate libraries of biphenyl-4-yloxypropanoates[3].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Aryl Iodide Complex Pd0->OxAdd EIPP (Aryl-I) TransMet Transmetalation Addition of Arylboronic Acid OxAdd->TransMet Base, Ar-B(OH)2 RedElim Reductive Elimination Biphenyl Product Formation TransMet->RedElim Halide Exchange RedElim->Pd0 Release of Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for EIPP derivatization.

Sonogashira Coupling for Alkynyl-Phenoxypropanoates

The Sonogashira reaction is a booming methodology for installing rigid alkyne spacers, forming a C–C bond between a terminal alkyne and an aryl halide[4]. When applied to EIPP, the use of a copper co-catalyst accelerates the reaction by forming a highly nucleophilic copper acetylide intermediate in situ. This readily undergoes transmetalation with the Pd(II)-aryl complex, allowing for the synthesis of extended, rigid pharmacophores at room temperature[4].

Quantitative Data: Cross-Coupling Reaction Parameters

The following table summarizes the optimized empirical parameters for derivatizing EIPP across different cross-coupling modalities.

Reaction TypeCatalyst SystemCo-Catalyst / BaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 equiv)1,4-Dioxane / H₂O (4:1)80 - 9085 - 95
Sonogashira Pd(PPh₃)₂Cl₂ (5 mol%)CuI (10 mol%), Et₃NTHF25 - 5075 - 90
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)Cs₂CO₃ (1.5 equiv)Toluene10070 - 85
Saponification NoneLiOH·H₂O (3.0 equiv)THF / MeOH / H₂O (2:1:1)25> 95

Experimental Protocols

Protocol A: Synthesis of Biphenyl-4-yloxypropanoates (Suzuki-Miyaura)

This protocol describes the self-validating synthesis of a lipophilic fibrate precursor.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine EIPP (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Insight: The bidentate dppf ligand has a wide bite angle (99°), which enforces a cis-geometry on the Pd(II) intermediate. This significantly accelerates the reductive elimination step, preventing off-target protodeboronation of the boronic acid.

  • Degassing (Critical Step): Add a pre-mixed solvent system of 1,4-dioxane and water (4:1 v/v). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality Insight: Palladium(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas will result in the formation of inactive Pd(II) black, halting the catalytic cycle.

  • Reaction Execution: Backfill the flask with Argon and heat the mixture to 85°C in an oil bath for 4–6 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 20% EtOAc in Hexanes. The reaction is complete when the UV-active EIPP spot (R_f ~0.6) completely disappears, replaced by a lower R_f, highly UV-active product spot.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc and wash with brine (2x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: Orthogonal Deprotection to the Active Free Acid

In vitro assays (e.g., PPAR Ligand Binding Domain assays) require the free carboxylic acid to form critical hydrogen bonds with the receptor's tyrosine/histidine residues.

  • Solubilization: Dissolve the purified biphenyl ester intermediate from Protocol A in a 2:1:1 mixture of THF:MeOH:H₂O.

    • Causality Insight: This ternary solvent system is mandatory. THF dissolves the lipophilic biphenyl tail, water dissolves the inorganic base, and MeOH acts as a phase-transfer homogenizer to create a single reactive phase.

  • Saponification: Add LiOH·H₂O (3.0 equiv) in one portion. Stir vigorously at room temperature for 2–4 hours.

  • In-Process Validation: Monitor by TLC. The ester spot will disappear entirely, and a new baseline spot (the highly polar lithium carboxylate salt) will form.

  • Acidification & Precipitation: Concentrate the mixture slightly to remove THF and MeOH. Cool the aqueous layer to 0°C and slowly acidify to pH ~2 using 1M HCl.

    • Causality Insight: Acidification protonates the water-soluble lithium salt, converting it into the lipophilic free carboxylic acid, which will immediately precipitate as a white/off-white solid.

  • Isolation: Extract the aqueous suspension with EtOAc (3x). Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate in vacuo to yield the active fibrate analog in near-quantitative yield.

Sources

Application

Application Note: Synthesis and Functionalization of Ethyl 2-(4-iodophenoxy)propanoate in Pharmaceutical Development

Introduction & Mechanistic Rationale In the landscape of modern drug discovery, the rational design of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. Ethyl 2-(4-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, the rational design of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. Ethyl 2-(4-iodophenoxy)propanoate is a highly versatile, bifunctional intermediate extensively utilized in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, specifically the fibrate class of antihyperlipidemic drugs (e.g., fenofibrate, bezafibrate)[1].

The strategic value of this molecule lies in its dual reactivity:

  • The Aryl Iodide Moiety: The highly polarizable C–I bond undergoes rapid oxidative addition with low-valent transition metals. Compared to aryl bromides or chlorides, the iodide allows palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to proceed under exceptionally mild conditions, preventing the thermal degradation of sensitive functional groups[2].

  • The Ethyl Propanoate Moiety: The ester acts as a crucial protecting group during metal-catalyzed cross-coupling. Free carboxylic acids can coordinate competitively to palladium catalysts or induce unwanted decarboxylative side reactions. Masking the pharmacophore as an ethyl ester enhances solubility in organic solvents and is easily deprotected via mild saponification to reveal the active phenoxypropanoic acid API.

This application note provides a comprehensive, self-validating workflow for the synthesis of ethyl 2-(4-iodophenoxy)propanoate, its subsequent elaboration via Suzuki-Miyaura cross-coupling[3], and final deprotection to yield a pharmaceutical precursor.

Synthetic Workflow & Logical Framework

The following diagram illustrates the three-stage synthetic logic, progressing from commercially available starting materials to the final biologically active carboxylic acid.

SyntheticWorkflow SM 4-Iodophenol + Ethyl 2-bromopropanoate Int1 Ethyl 2-(4-iodophenoxy)propanoate (Bifunctional Precursor) SM->Int1 K2CO3, DMF SN2 O-Alkylation Int2 Biaryl Phenoxypropanoate (Cross-Coupled Ester) Int1->Int2 Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling API Biaryl Phenoxypropanoic Acid (PPAR Agonist API) Int2->API LiOH, THF/H2O Saponification

Figure 1: Three-stage synthetic workflow for producing PPAR agonist precursors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-iodophenoxy)propanoate via Williamson Ether Synthesis

Objective: Alkylate 4-iodophenol with ethyl 2-bromopropanoate while suppressing competitive C-alkylation.

Mechanistic Causality: Potassium carbonate ( K2​CO3​ ) is selected as the base because its mild pKa is sufficient to deprotonate 4-iodophenol (pKa ~9.3) to form the highly nucleophilic phenoxide, but it is not strong enough to hydrolyze the ethyl ester under anhydrous conditions. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the phenoxide anion unsolvated and highly reactive for the SN​2 displacement of the bromide.

Step-by-Step Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (10.0 g, 45.4 mmol) and anhydrous K2​CO3​ (9.4 g, 68.1 mmol, 1.5 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (50 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to ensure complete deprotonation (solution turns slightly yellow).

  • Alkylation: Add ethyl 2-bromopropanoate (6.5 mL, 49.9 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

  • Heating: Heat the reaction mixture to 60 °C for 4 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting phenol ( Rf​ ~0.3) should disappear, replaced by a new UV-active spot ( Rf​ ~0.6).

  • Workup: Cool to room temperature and quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (50 mL) to remove any unreacted 4-iodophenol, followed by brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product as a pale yellow oil (Yield: >90%).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl framework by coupling ethyl 2-(4-iodophenoxy)propanoate with a functionalized arylboronic acid.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex [Ar-Pd(L)n-I] Pd0->OxAdd + Ethyl 2-(4-iodophenoxy)propanoate (Fast insertion into C-I bond) TransMet Pd(II) Transmetalation Complex [Ar-Pd(L)n-Ar'] OxAdd->TransMet + Ar'-B(OH)2 / Base (Halide exchange & Transmetalation) TransMet->Pd0 Reductive Elimination (Releases Biaryl Ester)

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling emphasizing the C-I bond reactivity.

Mechanistic Causality: The use of Pd(dppf)Cl2​ provides a bidentate phosphine ligand framework that prevents catalyst degradation and accelerates reductive elimination. A biphasic solvent system (1,4-Dioxane/Water) is utilized because the boronic acid and base ( K2​CO3​ ) require aqueous solvation for efficient transmetalation, while the aryl iodide requires an organic phase[2].

Step-by-Step Procedure:

  • Setup: In a Schlenk flask, combine ethyl 2-(4-iodophenoxy)propanoate (3.2 g, 10.0 mmol), 4-chlorophenylboronic acid (1.87 g, 12.0 mmol, 1.2 equiv), and K2​CO3​ (2.76 g, 20.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 40 mL).

  • Catalyst Addition: Under a heavy flow of nitrogen, quickly add Pd(dppf)Cl2​ (365 mg, 0.5 mmol, 5 mol%).

  • Reaction: Seal the flask and heat to 80 °C for 6 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The iodide precursor ( Rf​ ~0.6) will be replaced by a highly fluorescent biaryl product ( Rf​ ~0.5).

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and wash the pad with EtOAc (50 mL). Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the organics over Na2​SO4​ , and concentrate. Purify via flash column chromatography.

Protocol 3: Saponification to the Active Pharmaceutical Ingredient

Objective: Unmask the carboxylic acid pharmacophore required for PPAR-alpha receptor binding.

Mechanistic Causality: Lithium hydroxide ( LiOH⋅H2​O ) in a THF/Water mixture is chosen over harsh NaOH/MeOH conditions. The mild basicity of LiOH prevents the epimerization of the stereocenter at the C2 position of the propanoate chain, preserving the stereochemical integrity if an enantioenriched precursor is utilized.

Step-by-Step Procedure:

  • Setup: Dissolve the biaryl ester (2.0 g, ~6.5 mmol) in THF (20 mL).

  • Hydrolysis: Add a solution of LiOH⋅H2​O (818 mg, 19.5 mmol, 3.0 equiv) in distilled water (10 mL).

  • Reaction: Stir vigorously at room temperature for 4 hours.

  • Workup & Isolation: Evaporate the THF in vacuo. Dilute the remaining aqueous layer with water (20 mL) and wash with Diethyl Ether (15 mL) to remove organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M HCl. The product will precipitate as a white solid.

  • Collection: Filter the precipitate under vacuum, wash with cold water, and dry overnight under high vacuum to yield the pure biaryl phenoxypropanoic acid.

Quantitative Data & Optimization Summaries

Table 1: Reaction Optimization for Suzuki-Miyaura Cross-Coupling

The following table summarizes the optimization parameters for Protocol 2, highlighting the superiority of bidentate ligands and biphasic solvent systems.

EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Time (h)Isolated Yield (%)
1 Pd(PPh3​)4​ Toluene Na2​CO3​ 1001262
2 Pd(PPh3​)4​ Dioxane / H2​O (4:1) K2​CO3​ 80878
3 Pd(OAc)2​ / PPh3​ DMF / H2​O (4:1) K3​PO4​ 80871
4 Pd(dppf)Cl2​ Dioxane / H2​O (4:1) K2​CO3​ 80 6 94
Table 2: Key 1H NMR Analytical Signatures

Validation of the intermediates and final product is confirmed by tracking the propanoate protons and the aromatic shifts.

Compound StageKey 1H NMR Signals ( CDCl3​ , 400 MHz)Diagnostic Indication
Precursor (Int1) δ 7.55 (d, 2H), 6.68 (d, 2H), 4.70 (q, 1H), 4.20 (q, 2H)Presence of distinct para-substituted AA'BB' aromatic system and intact ethyl ester.
Biaryl Ester (Int2) δ 7.48-7.38 (m, 6H), 6.95 (d, 2H), 4.78 (q, 1H)Disappearance of the iodine-adjacent protons ( δ 7.55); appearance of new biaryl multiplet.
API (Final Acid) δ 10.5 (br s, 1H), 4.85 (q, 1H), 1.65 (d, 3H)Loss of ethyl ester signals ( δ 4.20, 1.25); appearance of broad carboxylic acid peak.

References

  • Organogermanes: synthesis and their application as orthogonal cross-coupling - RWTH Aachen University Publications (Citing Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions). [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective - MDPI (Discussing the scalable synthesis of fenofibrate and related phenoxypropanoates). [Link]

  • Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases - Organic Letters (ACS Publications) (Detailing cross-coupling parameters for 4-iodophenoxy derivatives). [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Alkylation of 4-Iodophenol

Abstract: 4-Iodophenol is a highly versatile and valuable building block in modern organic synthesis, serving as a key precursor for a wide range of pharmaceuticals, agrochemicals, and advanced materials. Its utility is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 4-Iodophenol is a highly versatile and valuable building block in modern organic synthesis, serving as a key precursor for a wide range of pharmaceuticals, agrochemicals, and advanced materials. Its utility is often unlocked through the strategic alkylation of its phenolic hydroxyl group, leading to the formation of aryl ethers. This guide provides an in-depth exploration of the experimental conditions for the O-alkylation of 4-iodophenol, with a primary focus on the Williamson ether synthesis. We will delve into the mechanistic principles governing selectivity, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to master this fundamental transformation.

Mechanistic Principles: The O- vs. C-Alkylation Dichotomy

The alkylation of a phenolate anion is a classic example of a reaction with ambident nucleophilic character. The negative charge of the phenoxide is delocalized across the oxygen atom and the aromatic ring (specifically at the ortho and para positions). Consequently, the alkylating agent (electrophile) can attack either the oxygen atom (O-alkylation) to form an ether or a ring carbon (C-alkylation) to form an alkylated phenol.[1][2] Achieving high selectivity for the desired O-alkylated product is paramount and is governed by a set of interdependent reaction parameters.

  • Kinetic vs. Thermodynamic Control: O-alkylation is generally the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures.[2] The attack on the more electronegative oxygen atom is rapid. In contrast, C-alkylation often leads to a more thermodynamically stable product due to the preservation of the aromatic C=C bond energy versus the C=O bond formed in the intermediate for C-alkylation.[2]

  • The Role of the Solvent: The choice of solvent is arguably the most critical factor in directing the reaction pathway.[1]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for promoting O-alkylation. They effectively solvate the cation of the phenoxide salt but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, thus accelerating the desired Sₙ2 reaction.[3]

    • Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the phenoxide oxygen, creating a bulky solvent shell that sterically hinders attack at the oxygen.[1] This shielding effect makes the carbon atoms of the ring more accessible, thereby favoring C-alkylation.

  • The Influence of the Base and Counter-ion: A base is required to deprotonate the phenol and generate the reactive phenoxide nucleophile.[4][5] Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation. More commonly, weaker bases like potassium carbonate (K₂CO₃) are used, which are milder and easier to handle. The nature of the counter-ion (e.g., K⁺, Na⁺) can also influence reactivity and solubility.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products cluster_conditions Controlling Factors Iodophenol 4-Iodophenol Phenoxide 4-Iodophenoxide Anion (Ambident Nucleophile) Iodophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Deprotonation O_Alkylation O-Alkylation (Kinetic Pathway) Phenoxide->O_Alkylation Attack at Oxygen C_Alkylation C-Alkylation (Thermodynamic Pathway) Phenoxide->C_Alkylation Attack at Carbon Ether 4-Iodo-alkoxybenzene (Ether Product) O_Alkylation->Ether C_Product 2-Alkyl-4-iodophenol (C-Alkylated Byproduct) C_Alkylation->C_Product Aprotic Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Aprotic->O_Alkylation Favors Protic Protic Solvent (e.g., Ethanol, Water) Protic->C_Alkylation Favors

Figure 1: Competing O- vs. C-Alkylation pathways for 4-iodophenol.

The Workhorse Method: Williamson Ether Synthesis

The Williamson ether synthesis is the most reliable and widely used method for preparing asymmetrical ethers from an alkoxide and a primary alkyl halide via an Sₙ2 reaction.[3][6][7] Its application to 4-iodophenol provides a direct and efficient route to valuable 4-iodoaryl ether derivatives.

Standard Protocol for O-Alkylation

This protocol provides a general procedure for the O-alkylation of 4-iodophenol with a primary alkyl halide, such as ethyl bromide.

Materials and Reagents:

  • 4-Iodophenol (1.0 eq)

  • Alkyl Halide (e.g., Ethyl Bromide, 1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a concentration of approximately 0.5 M with respect to the 4-iodophenol.

  • Reagent Addition: Begin stirring the suspension. Add the alkyl halide (1.3 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 10-20% ethyl acetate in hexanes. The reaction is complete when the starting 4-iodophenol spot is no longer visible. This typically takes 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water (twice) and then with brine. This removes residual DMF and inorganic salts.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure 4-iodo-alkoxybenzene.

Protocol Using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent alternative, particularly for scaled-up reactions or when the use of anhydrous solvents is not desirable. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction occurs.[8][9][10]

Materials and Reagents:

  • 4-Iodophenol (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, 1.2 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Toluene or Dichloromethane

  • Water

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 4-iodophenol (1.0 eq), toluene, an aqueous solution of KOH (e.g., 50% w/w), and TBAB (0.1 eq).

  • Reagent Addition: Add the alkyl halide (1.2 eq) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at a temperature between 50 °C and reflux for 2-8 hours. Vigorous stirring is crucial to ensure efficient transfer between the phases.

  • Monitoring & Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over a drying agent, concentrate it, and purify the product by column chromatography or recrystallization.

G start Start: Combine Reactants (4-Iodophenol, Base, Solvent) add_alkyl Add Alkyl Halide (e.g., EtBr, BnBr) start->add_alkyl heat Heat Reaction Mixture (e.g., 60-80 °C) add_alkyl->heat monitor Monitor Progress by TLC heat->monitor monitor->heat Reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Product (Column Chromatography) concentrate->purify product Final Product: 4-Iodo-alkoxybenzene purify->product

Figure 2: General experimental workflow for Williamson Ether Synthesis.
Causality Behind Experimental Choices
  • Choice of Base: While strong bases like NaOH or KOH are effective, anhydrous K₂CO₃ is often preferred. It is a solid, non-hygroscopic base that is strong enough to deprotonate the phenol (pKa ~9-10) but mild enough to prevent side reactions like the hydrolysis of sensitive functional groups. Its insolubility in many organic solvents can sometimes lead to slower reaction rates, which can be overcome by using a fine powder and vigorous stirring.

  • Choice of Alkylating Agent: The Sₙ2 mechanism of the Williamson synthesis is highly sensitive to steric hindrance.[11] Therefore, the reactivity of alkyl halides follows the order: methyl > primary > secondary. Tertiary alkyl halides are unsuitable as they will undergo elimination almost exclusively to form alkenes.[7][11] The leaving group ability also plays a role, with iodides being the most reactive (I > Br > Cl > F).[11]

  • Temperature: Higher temperatures increase the reaction rate but can also promote side reactions, including C-alkylation and elimination. The temperature should be high enough for the reaction to proceed at a reasonable rate but low enough to maintain selectivity.[4] For highly reactive alkyl halides like benzyl bromide or allyl bromide, the reaction may even proceed at room temperature.

Summary of Reaction Conditions

The following table summarizes typical experimental parameters for the Williamson ether synthesis of 4-iodophenol with various primary alkyl halides. Yields are representative and can vary based on reaction scale and purity of reagents.

Alkylating AgentBase (eq)SolventCatalyst (eq)Temp (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃ (2.5)AcetoneNoneReflux4-6>90
Ethyl BromideK₂CO₃ (2.5)DMFNone706-885-95
n-Butyl BromideK₂CO₃ (2.5)AcetonitrileNoneReflux8-1280-90
Benzyl BromideK₂CO₃ (2.0)AcetonitrileNone603-5>95
Ethyl BromideKOH (aq) (2.0)TolueneTBAB (0.1)804-685-95

Advanced & Alternative Methods

While the Williamson synthesis is the most common approach, other methods can be employed, particularly in complex molecular settings.

  • Buchwald-Hartwig C-O Coupling: For sterically hindered substrates or when the Williamson synthesis fails, palladium-catalyzed cross-coupling reactions offer a powerful alternative.[12] This reaction couples an aryl halide (4-iodophenol could be converted to the triflate) with an alcohol. The general conditions involve a palladium precatalyst, a specialized phosphine ligand (e.g., biarylphosphines), and a base. While more expensive and complex, this method displays remarkable functional group tolerance.[13]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Ineffective deprotonation (base not strong enough or wet).2. Reagents (especially alkyl halide) have decomposed.3. Insufficient temperature.[14]4. Catalyst deactivation (if applicable).1. Use a stronger base (e.g., NaH) or ensure the base is anhydrous.2. Use freshly purified or new reagents.3. Gradually increase the reaction temperature.4. Use fresh catalyst or increase catalyst loading.
C-Alkylation Byproduct 1. Use of protic solvents.2. High reaction temperature promoting the thermodynamic product.3. Certain counter-ions favoring C-alkylation.1. Switch to a polar aprotic solvent like DMF or acetonitrile.[1][14]2. Run the reaction at the lowest possible temperature that allows for a reasonable rate.3. Use K₂CO₃ as the base.
Elimination Byproduct Use of a secondary or tertiary alkyl halide.Switch to a primary alkyl halide. The Williamson synthesis is not suitable for secondary and especially tertiary halides.[7][11]
Difficult Work-up High-boiling polar aprotic solvent (e.g., DMF, DMSO) is difficult to remove.During work-up, wash the organic extracts thoroughly with water and brine multiple times to remove the majority of the solvent before concentration.

References

  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(12-13), 1465-1471. [Link]

  • Loupy, A., et al. (2006). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. ResearchGate. [Link]

  • Loupy, A., et al. (2010). ChemInform Abstract: Phase-Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. ChemInform. [Link]

  • Grigoropoulou, G., Clark, J. H., & Elings, J. A. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(34), 14197-14205. [Link]

  • Grigoropoulou, G., et al. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides? r/chemhelp. [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Chidambaram, M., & Park, S. (2012). Dehydrative C–H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(17), 7249-7252. [Link]

  • Haudrechy, A., & Hénon, E. (2012). Hydrothermal alkylation of phenols with alcohols in diluted acids. Comptes Rendus Chimie, 15(1), 96-101. [Link]

  • Google Patents. (n.d.). US7692047B2 - Process for the alkylation of phenols.
  • Li, Y., et al. (2025). The Alkylation of Phenol with Methanol: The Influence of Acid–Base Properties of X Zeolite on the Selectivity of para- and meta-Cresol. Inorganic Chemistry. [Link]

  • Haudrechy, A., & Hénon, E. (2011). Hydrothermal alkylation of phenols with alcohols in diluted acids. Comptes Rendus Chimie. [Link]

  • Ingenta Connect. (2009). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Ingenta Connect. [Link]

  • Google Patents. (n.d.). US2841623A - Process for the alkylation of phenols.
  • Wang, H., & Liu, Z. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2244-2251. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Google Patents. (n.d.). CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.
  • Organic Syntheses. (n.d.). p-IODOPHENOL. Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • Wikipedia. (n.d.). 4-Iodophenol. Wikipedia. [Link]

  • ChemRxiv. (n.d.). Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. ChemRxiv. [Link]

  • RSC Publishing. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines. ResearchGate. [Link]

  • R Discovery. (2014). Base-promoted O-deprotonation/alkylation reaction of P(O)–OH compounds with alkyl halides. R Discovery. [Link]

  • ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ResearchGate. [Link]

  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • PMC. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

  • MDPI. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. MDPI. [Link]

Sources

Application

Application Note: Optimal Reaction Conditions for the Williamson Ether Synthesis of Ethyl 2-(4-iodophenoxy)propanoate

Executive Summary The synthesis of ethyl 2-(4-iodophenoxy)propanoate via the Williamson ether synthesis is a critical transformation in the development of aryloxypropanoate derivatives, which are highly valued in pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ethyl 2-(4-iodophenoxy)propanoate via the Williamson ether synthesis is a critical transformation in the development of aryloxypropanoate derivatives, which are highly valued in pharmaceutical research (e.g., PPAR agonists, PI3K inhibitors) and agrochemicals. This application note provides a comprehensive, field-validated protocol for researchers and drug development professionals. By optimizing the base, solvent, and electrophile, this guide ensures high-yielding, scalable, and reproducible SN​2 coupling while entirely suppressing competing side reactions such as ester saponification and E2 elimination.

Mechanistic Rationale & Causality

The Williamson ether synthesis is a classic bimolecular nucleophilic substitution ( SN​2 ) reaction [1]. Success depends on the delicate balance between nucleophile generation and the suppression of side reactions.

  • Substrate Analysis & Base Selection: 4-Iodophenol has a pKa​ of approximately 9.3. To generate the highly nucleophilic phenoxide anion, a base is required. While strong bases like Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) are common in standard Williamson syntheses, they are highly detrimental here. Strong aqueous bases will rapidly saponify the ethyl ester of the product, while NaH can cause transesterification or degradation. Anhydrous Potassium Carbonate ( K2​CO3​ ) is the optimal choice [2]. With a conjugate acid pKa​ of ~10.3, it quantitatively deprotonates the phenol without acting as a nucleophile toward the ester carbonyl [3].

  • Solvent Dynamics: The reaction requires a polar aprotic solvent to dissolve the inorganic base and stabilize the transition state of the SN​2 reaction. N,N-Dimethylformamide (DMF) or Acetonitrile ( CH3​CN ) are ideal [2]. These solvents leave the phenoxide anion "naked" and highly reactive by selectively solvating the potassium cation [4].

  • Electrophile Selection: Ethyl 2-bromopropanoate is preferred over its chloro-analog. The bromide ion is a superior leaving group, significantly lowering the activation energy of the SN​2 backside attack and reducing the required reaction time and temperature [1].

Parameter Optimization Data

To establish a self-validating system, it is crucial to understand why alternative conditions fail. The table below summarizes the quantitative and qualitative data driving the protocol design.

ParameterOptimal ConditionSuboptimal AlternativeMechanistic Consequence of Suboptimal Choice
Base K2​CO3​ (1.5 eq) NaOH or KOH Yield Loss: Rapid saponification of the ethyl ester yields the carboxylic acid side-product.
Solvent Anhydrous DMFEthanol or WaterReaction Stalling: Protic solvents hydrogen-bond to the phenoxide, drastically reducing its nucleophilicity [2].
Temperature 60–70 °CReflux (>100 °C)Degradation: Excessive heat promotes E2 elimination of the α -bromo ester to form ethyl acrylate.
Electrophile Ethyl 2-bromopropanoateEthyl 2-chloropropanoateSluggish Kinetics: Chloride is a poorer leaving group, requiring catalytic NaI (Finkelstein conditions) to proceed efficiently [3].

Experimental Workflow & Visualization

The following Graphviz diagram outlines the logical progression and mechanistic pathway of the optimized synthesis.

G N1 4-Iodophenol (1.0 eq, pKa ~9.3) N3 Potassium 4-Iodophenoxide (Naked Nucleophile) N1->N3 Deprotonation N2 Anhydrous K2CO3 in DMF (1.5 eq, Mild Base/Solvent) N2->N3 Shifts equilibrium N5 SN2 Substitution (60-70 °C, 4-6 hrs) N3->N5 Nucleophilic Attack N4 Ethyl 2-bromopropanoate (1.2 eq, Electrophile) N4->N5 Backside Attack (Inversion) N6 Aqueous Quench & Workup (H2O / EtOAc / Brine) N5->N6 Reaction Completion (TLC) N7 Pure Ethyl 2-(4-iodophenoxy)propanoate N6->N7 Silica Gel Chromatography

Mechanistic workflow for Williamson ether synthesis of ethyl 2-(4-iodophenoxy)propanoate.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Scalable up to 100+ mmol with identical stoichiometry).

Materials Required:
  • 4-Iodophenol: 2.20 g (10.0 mmol, 1.0 eq)

  • Ethyl 2-bromopropanoate: 1.55 mL (~2.17 g, 12.0 mmol, 1.2 eq)

  • Potassium carbonate ( K2​CO3​ , anhydrous, finely powdered): 2.07 g (15.0 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

Procedure:
  • Preparation of the Phenoxide:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (2.20 g) and anhydrous DMF (20 mL).

    • Add finely powdered anhydrous K2​CO3​ (2.07 g) in one portion.

    • Causality Note: Stir the suspension at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon). This pre-incubation allows for the formation of the potassium 4-iodophenoxide intermediate, often indicated by a slight color change to pale yellow.

  • Alkylation ( SN​2 Reaction):

    • Attach a reflux condenser to the flask.

    • Add ethyl 2-bromopropanoate (1.55 mL) dropwise over 5 minutes via syringe.

    • Heat the reaction mixture to 60–70 °C using a temperature-controlled oil bath.

    • Causality Note: Maintaining the temperature below 80 °C is critical to prevent the thermal decomposition of the electrophile and to avoid any trace moisture from initiating ester hydrolysis [3].

  • Reaction Monitoring:

    • Stir the mixture for 4 to 6 hours.

    • Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2 v/v) solvent system. The product will appear as a new, less polar UV-active spot compared to the starting 4-iodophenol.

  • Quenching and Workup (Self-Validating System):

    • Once TLC indicates complete consumption of the phenol, remove the flask from the heat and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold distilled water. Purpose: This quenches the reaction, dissolves the inorganic salts ( K2​CO3​ , KBr ), and forces the organic product out of the DMF solution.

    • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Combine the organic layers and wash extensively with Brine (5 × 50 mL). Purpose: DMF is highly miscible with water; repeated brine washes are mandatory to pull residual DMF out of the organic phase [3].

    • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude yellow oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

    • Concentrate the pure fractions to yield ethyl 2-(4-iodophenoxy)propanoate as a clear to pale-yellow oil.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia.
  • Williamson Ether Synthesis for Aryl Ethers - BenchChem Technical Support Center.
  • Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones - Beilstein Journal of Organic Chemistry.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(4-iodophenoxy)propanoate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of ethyl 2-(4-iodophenoxy)propanoate. This resource is designed for researchers, chemists, and process developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of ethyl 2-(4-iodophenoxy)propanoate. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this important intermediate. We will delve into the mechanistic principles, provide actionable troubleshooting advice, and offer a validated experimental protocol.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of ethyl 2-(4-iodophenoxy)propanoate.

Q1: What is the most common and effective method for synthesizing ethyl 2-(4-iodophenoxy)propanoate?

The most prevalent and reliable method is the Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution (Sₙ2) of a halide by a phenoxide ion. In this specific case, 4-iodophenol is deprotonated by a base to form the 4-iodophenoxide nucleophile, which then attacks an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate) to form the desired ether linkage.[3] This method is widely used in both laboratory and industrial settings due to its broad scope and simplicity.[3]

Q2: What is the fundamental reaction mechanism for this synthesis?

The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] The key steps are:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-iodophenol, generating a highly nucleophilic 4-iodophenoxide anion.

  • Nucleophilic Attack: The 4-iodophenoxide anion attacks the electrophilic carbon atom of ethyl 2-halopropanoate. This carbon is bonded to a good leaving group (e.g., Br⁻, Cl⁻, or a sulfonate ester like tosylate).[4]

  • Concerted Displacement: The attack occurs in a single, concerted step from the backside of the carbon-leaving group bond, resulting in the displacement of the leaving group and the formation of the C-O ether bond with an inversion of stereochemistry at the chiral center, if applicable.[3]

Q3: Why is it preferable to use 4-iodophenol as the nucleophile precursor rather than using an aryl halide like 1,4-diiodobenzene and ethyl 2-hydroxypropanoate?

The Sₙ2 mechanism, which governs this reaction, does not generally occur at sp²-hybridized carbon atoms, such as those in an aryl ring.[4] Aryl halides are resistant to nucleophilic attack under standard Williamson conditions. Therefore, the most effective strategy is to form the phenoxide from 4-iodophenol and have it attack an alkyl halide (the ethyl 2-halopropanoate), where the leaving group is on a primary or secondary sp³-hybridized carbon.[4][5]

Troubleshooting and Optimization Guide

This guide provides solutions to common problems encountered during the synthesis, helping you diagnose issues and improve your reaction outcomes.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yields are a common issue and can typically be traced back to one of four key areas: the base, the solvent, the reaction conditions, or the reactants themselves.

  • Ineffective Deprotonation (Base Selection): The phenol must be fully converted to its conjugate base to act as an effective nucleophile.

    • Insight: For phenols, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often ideal.[6] They are strong enough to deprotonate the phenol but mild enough to prevent side reactions. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions, as any moisture will consume the base.[4]

    • Solution: Ensure you are using at least 1.5 equivalents of anhydrous K₂CO₃. If yields are still low, consider switching to Cs₂CO₃, which is more soluble and can accelerate the reaction.

  • Inappropriate Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.

    • Insight: Polar aprotic solvents are the best choice.[1][3] They effectively solvate the cation (e.g., K⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic. Protic solvents (like ethanol or water) will solvate the anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1]

    • Solution: Use high-purity, anhydrous N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO). DMF is often the solvent of choice for this type of reaction.[6][7]

  • Sub-optimal Temperature or Reaction Time: The reaction may not be reaching completion.

    • Insight: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, for 1 to 8 hours.[1] Insufficient heat or time will result in incomplete conversion.

    • Solution: Heat the reaction to 80-90 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 4-iodophenol starting material. Continue heating until the starting material is fully consumed.

  • Moisture Contamination: Water can interfere with the reaction.

    • Insight: The phenoxide is a strong base and will be protonated by water, deactivating the nucleophile.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and high-purity, dry reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_base Is the base appropriate and anhydrous? (e.g., K₂CO₃, >=1.5 eq) start->check_base check_solvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, Acetonitrile) check_base->check_solvent Yes sol_base Use anhydrous K₂CO₃ or Cs₂CO₃. Ensure >=1.5 equivalents. check_base->sol_base No check_temp Is the temperature adequate? (80-100 °C) check_solvent->check_temp Yes sol_solvent Switch to anhydrous DMF or Acetonitrile. check_solvent->sol_solvent No check_time Has the reaction gone to completion? (Monitor by TLC) check_temp->check_time Yes sol_temp Increase temperature to 80-90 °C. check_temp->sol_temp No sol_time Increase reaction time and monitor by TLC until SM is consumed. check_time->sol_time No success Yield Improved check_time->success Yes sol_base->check_base sol_solvent->check_solvent sol_temp->check_temp sol_time->check_time

Caption: A decision tree to diagnose and resolve low-yield issues.

Q2: I'm seeing significant byproducts in my crude product. What are they and how can I minimize them?

The two most common side reactions are C-alkylation and elimination .

  • C-Alkylation:

    • Insight: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation, desired) or a carbon atom on the aromatic ring (C-alkylation, undesired).[3] This competition is influenced by the solvent and counter-ion.

    • Solution: C-alkylation is less common in polar aprotic solvents like DMF, which favor the desired O-alkylation.[8] Ensuring a homogenous reaction mixture can also help. If C-alkylation persists, changing the cation (e.g., using a cesium salt instead of potassium) can sometimes alter the selectivity.

  • Elimination (E2 Reaction):

    • Insight: The phenoxide is also a base and can promote an E2 elimination reaction with the ethyl 2-halopropanoate, especially at higher temperatures. This is more problematic if using a secondary alkyl halide.[2][4] This side reaction produces an alkene (ethyl acrylate) and regenerates the phenol.

    • Solution: Use ethyl 2-bromopropanoate, as bromide is a better leaving group than chloride, allowing the Sₙ2 reaction to proceed more readily at a lower temperature. Avoid excessive temperatures; do not heat above 100 °C unless necessary.

Table 1: Effect of Reaction Parameters on Yield and Selectivity
ParameterRecommended ConditionRationalePotential Issue if Deviated
Base Anhydrous K₂CO₃ (1.5-2.0 eq.)Effective for phenol deprotonation; minimizes side reactions.[6]Incomplete reaction (too little); side reactions (base too strong).
Electrophile Ethyl 2-bromopropanoate (1.1-1.2 eq.)Bromide is an excellent leaving group for Sₙ2 reactions.Slower reaction with chloride; elimination with secondary halides.[4]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvent enhances nucleophilicity of the phenoxide.[1][3]Reduced reaction rate in protic or apolar solvents.[1]
Temperature 80-90 °CProvides sufficient activation energy without promoting significant side reactions.Incomplete reaction (too low); increased elimination/byproducts (too high).[1]
Atmosphere Inert (N₂ or Ar)Prevents moisture contamination and potential oxidation of the phenoxide.Deactivation of nucleophile by moisture.
Optimized Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis of ethyl 2-(4-iodophenoxy)propanoate.

Materials and Equipment:
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Reagents:
  • 4-Iodophenol (1.0 eq.)

  • Ethyl 2-bromopropanoate (1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
  • Setup: Assemble a flame-dried round-bottom flask with a stir bar and reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 4-iodophenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.). Add enough anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the phenol).

  • Reaction Initiation: Begin vigorous stirring and add ethyl 2-bromopropanoate (1.2 eq.) to the suspension via syringe.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the 4-iodophenol spot. The reaction is typically complete in 3-6 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure ethyl 2-(4-iodophenoxy)propanoate.

General Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Assemble Dry Glassware under N₂ add_reagents 2. Add 4-Iodophenol, K₂CO₃, DMF setup->add_reagents add_ephile 3. Add Ethyl 2-bromopropanoate add_reagents->add_ephile heat 4. Heat to 80-90 °C & Monitor by TLC add_ephile->heat quench 5. Cool & Quench with Water heat->quench extract 6. Extract with Ethyl Acetate (3x) quench->extract wash 7. Wash with H₂O & Brine extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify

Caption: A standard workflow from reaction setup to final purification.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Fernandes, P. et al. (2020). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-(4-iodophenoxy)propanoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation and purification of ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation and purification of ethyl 2-(4-iodophenoxy)propanoate .

This compound is typically synthesized via a Williamson ether synthesis, coupling 4-iodophenol with ethyl 2-bromopropanoate in the presence of a mild base (e.g., K2​CO3​ )[1]. While the reaction is robust, the purification is frequently complicated by co-eluting alkylating agents, unreacted phenolic starting materials, and ester hydrolysis byproducts[2][3]. This guide breaks down the causality behind these issues and provides a self-validating protocol to ensure high-purity isolation.

I. Physicochemical Separation Data

Successful purification relies on exploiting the physicochemical differences between your target molecule and the reaction impurities. Table 1 summarizes the critical metrics used to design our separation strategy.

Table 1: Physicochemical Properties & Separation Metrics

ComponentMolecular WeightpKaTLC Rf​ (9:1 Hex/EtOAc)Target Removal Strategy
4-Iodophenol (Starting Material)220.01 g/mol ~9.3~0.2 (Severe Tailing)Deprotonation via 5% NaOH wash
Ethyl 2-bromopropanoate (Alkylating Agent)181.03 g/mol N/A~0.6Amine scavenging prior to chromatography
Ethyl 2-(4-iodophenoxy)propanoate (Target Product)320.12 g/mol N/A~0.5Isolation via organic extraction
2-(4-iodophenoxy)propanoic acid (Hydrolysis Byproduct)292.07 g/mol ~3.5~0.0 (Baseline)Partition into aqueous base
II. Purification Workflow

PurificationWorkflow Reaction Crude Reaction Mixture (Ester, 4-Iodophenol, Alkyl Halide) Evaporation Evaporate Reaction Solvent (e.g., Acetone/DMF) Reaction->Evaporation Extraction Liquid-Liquid Extraction (EtOAc / H2O) Evaporation->Extraction BaseWash Alkaline Wash (5% NaOH) Extraction->BaseWash AqueousLayer Aqueous Layer (Sodium 4-Iodophenoxide) BaseWash->AqueousLayer Deprotonates Phenol OrganicLayer Organic Layer (Product + Alkyl Halide) BaseWash->OrganicLayer Retains Ester Scavenging Amine Scavenging (Remove Alkyl Halide) OrganicLayer->Scavenging Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Scavenging->Chromatography PureProduct Pure Ethyl 2-(4-iodophenoxy)propanoate Chromatography->PureProduct

Figure 1: Workflow for purifying ethyl 2-(4-iodophenoxy)propanoate.

III. Troubleshooting FAQs

Q1: My final product is contaminated with unreacted 4-iodophenol. Column chromatography isn't separating them cleanly. How do I remove it? Causality & Solution: 4-Iodophenol exhibits severe tailing on bare silica due to strong hydrogen bonding between its phenolic hydroxyl group and the silanol groups on the stationary phase. Instead of relying on chromatography, you must exploit the acidity of the phenol (pKa ~9.3). Washing the post-reaction organic extract with a 5% aqueous NaOH solution quantitatively deprotonates the unreacted 4-iodophenol, forming the highly water-soluble sodium 4-iodophenoxide[1]. The neutral ester product remains safely in the organic layer.

Q2: I am seeing a highly polar byproduct that stays at the baseline of my TLC plate. Why is my ester degrading? Causality & Solution: The byproduct is likely 2-(4-iodophenoxy)propanoic acid. The ethyl ester moiety is susceptible to base-catalyzed hydrolysis (saponification). If you used a strong aqueous base (like NaOH or KOH) to drive the Williamson ether synthesis, or if your K2​CO3​ was highly hydrated, hydroxide ions will attack the ester carbonyl[2]. To prevent this, ensure the reaction is strictly anhydrous by using oven-dried K2​CO3​ or Cs2​CO3​ in dry acetone or DMF[4]. Furthermore, keep the alkaline wash during the workup brief and cold to minimize post-reaction hydrolysis.

Q3: Unreacted ethyl 2-bromopropanoate is co-eluting with my product during silica gel chromatography. How can I resolve this? Causality & Solution: Ethyl 2-bromopropanoate and ethyl 2-(4-iodophenoxy)propanoate have similar polarities ( Rf​ ~0.6 and ~0.5, respectively), making them difficult to resolve using standard hexanes/ethyl acetate gradients. Because ethyl 2-bromopropanoate is a potent electrophile, you can chemically scavenge it prior to chromatography. Adding a polymer-bound secondary amine resin to the crude mixture allows the amine to react with the alkyl halide via an SN​2 mechanism. The resulting solid-supported ammonium salt is easily removed by simple filtration, leaving the unreactive ether product untouched.

IV. Validated Experimental Protocol

To ensure high purity and yield, follow this step-by-step, self-validating methodology:

Step 1: Solvent Removal Concentrate the crude reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., acetone or DMF). Note: Failure to remove DMF will cause the product to partition into the aqueous layer during extraction.

Step 2: Partitioning Dissolve the resulting residue in Ethyl Acetate (EtOAc) and an equal volume of distilled water. Transfer the mixture to a separatory funnel and isolate the organic layer.

Step 3: Alkaline Wash (Phenol Removal) Wash the organic layer with three portions of cold 5% NaOH(aq). Self-Validation Check: To confirm complete removal of 4-iodophenol, take a 1 mL aliquot of the final aqueous wash and acidify it dropwise with 1M HCl until the pH is < 4. If the solution remains clear, the phenol has been completely removed. If a white cloudiness appears (precipitated 4-iodophenol), perform one additional NaOH wash on the organic layer.

Step 4: Scavenging (Alkyl Halide Removal) Add 0.5 equivalents (relative to the initial molarity of the alkyl halide) of a polymer-supported secondary amine (e.g., PS-diethylamine) directly to the organic layer. Stir gently at room temperature for 30 minutes. Filter the mixture through a fritted funnel to remove the resin.

Step 5: Washing & Drying Wash the filtrate with brine to remove residual water and salts. Dry the organic layer over anhydrous Na2​SO4​ . Self-Validation Check: The Na2​SO4​ should flow freely like sand; if it clumps heavily, water is still present, and more drying agent must be added. Filter and concentrate in vacuo.

Step 6: Chromatography Purify the crude ester via flash column chromatography on silica gel using a shallow gradient of 0–10% EtOAc in hexanes. The pure ethyl 2-(4-iodophenoxy)propanoate will elute as a distinct, UV-active band.

V. References
  • Solved Experiment s: williamson Ether Synthesis. Chegg.[Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methylpropanoates. Journal of the Chemical Society of Pakistan.[Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for the Synthesis of Ethyl 2-(4-iodophenoxy)propanoate

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing ethyl 2-(4-iodophenoxy)propanoate via the Williamson ether synthesis is conceptually straightforward but practically nua...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing ethyl 2-(4-iodophenoxy)propanoate via the Williamson ether synthesis is conceptually straightforward but practically nuanced. The reaction involves the nucleophilic substitution (SN2) of 4-iodophenol with ethyl 2-bromopropanoate.

Because the electrophile is a secondary alkyl halide activated by an alpha-carbonyl group, the system is highly sensitive to reaction parameters. Poor optimization often leads to E2 elimination, ester hydrolysis, or incomplete conversion[1][2]. This guide provides a deep dive into the causality behind parameter selection, troubleshooting FAQs, and a self-validating standard operating procedure (SOP).

Mechanistic Logic & Reaction Pathways

To optimize this reaction, one must first understand the competing pathways. The desired SN2 substitution competes directly with E2 elimination and ester hydrolysis.

ReactionPathway Reactants 4-Iodophenol + Ethyl 2-bromopropanoate Intermediate 4-Iodophenoxide Formation (via Base) Reactants->Intermediate Deprotonation Target Ethyl 2-(4-iodophenoxy)propanoate (Desired SN2 Product) Intermediate->Target SN2 Attack (Optimized: 60°C, DMF) Side1 Ethyl Acrylate + 4-Iodophenol (E2 Elimination Byproduct) Intermediate->Side1 E2 Elimination (Strong Base / >80°C) Side2 2-(4-iodophenoxy)propanoic acid (Hydrolysis Byproduct) Target->Side2 Saponification (Trace Water / Wet Base)

Figure 1: Mechanistic pathway and competing side reactions in the Williamson etherification.

Core Optimization Parameters

Causality in Base Selection

The choice of base dictates the ratio of substitution to elimination. Strong bases (e.g., NaOH, NaH) increase the rate of E2 elimination because the alpha-proton of ethyl 2-bromopropanoate is highly acidic. Furthermore, aqueous bases will hydrolyze the ester[3]. 4-Iodophenol has a pKa of approximately 9.34[4], meaning a mild, non-nucleophilic base like K2CO3 is perfectly sufficient for complete deprotonation without triggering side reactions.

Table 1: Base Selection Matrix

Base TypepKa (Conjugate Acid)SN2 EfficiencyRisk of E2 EliminationRisk of Ester HydrolysisOverall Recommendation
K2CO3 (Anhydrous) ~10.3HighLowLow (if dry)Optimal - Mild and selective.
Cs2CO3 ~10.3Very HighLowLow (if dry)Excellent - "Cesium effect" boosts solubility.
NaH ~35HighHighLowPoor - Too strong; promotes E2 elimination.
NaOH (Aqueous) ~15.7ModerateHighVery HighAvoid - Rapidly saponifies the ester[3].
Causality in Solvent Selection

The Williamson ether synthesis relies on the nucleophilicity of the phenoxide anion. Protic solvents (like ethanol) hydrogen-bond with the anion, drastically reducing its SN2 reactivity. Polar aprotic solvents leave the phenoxide "naked" and highly reactive, accelerating the SN2 pathway[1].

Table 2: Solvent Optimization Guide

SolventPolarity IndexBoiling PointSolvation of NucleophileSuitability for this Reaction
DMF 6.4153 °CExcellent (Naked Anion)Optimal - Best kinetics for secondary halides.
Acetonitrile (MeCN) 5.882 °CGoodGood - Easier to remove during workup than DMF.
Acetone 5.156 °CModerateFair - Requires reflux; slower reaction rate.
Ethanol 5.278 °CPoor (Hydrogen Bonding)Avoid - Quenches nucleophilicity[1].

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding ethyl acrylate instead of the desired ether? A1: Ethyl 2-bromopropanoate is a secondary alkyl halide. While the adjacent carbonyl group activates it for SN2 attack, it also increases the acidity of the alpha-proton, making it highly susceptible to E2 elimination[1][2]. Using a strong base (like NaH) or excessively high temperatures (>80 °C) provides the activation energy needed for elimination. Solution: Switch to a milder base like anhydrous K2CO3 and strictly maintain the reaction temperature between 60–70 °C.

Q2: I am observing the formation of a highly polar byproduct that stays at the baseline on my TLC plate. What is it? A2: This is almost certainly 2-(4-iodophenoxy)propanoic acid, the result of ester hydrolysis (saponification). If your base or solvent contains trace amounts of water, hydroxide ions are generated, which readily attack the ethyl ester. Solution: Ensure your K2CO3 is oven-dried before use and utilize anhydrous DMF or MeCN.

Q3: How do I completely remove unreacted 4-iodophenol during the workup phase? A3: Because 4-iodophenol is relatively acidic (pKa ~9.34)[4], it can be easily separated from your neutral ester product. During the aqueous workup, wash the organic layer with a dilute aqueous solution of NaOH (5% w/v). This deprotonates the unreacted phenol, driving it into the aqueous phase, while your target ether remains safely in the organic phase[3].

Q4: The reaction is proceeding very slowly in acetone. How can I accelerate it without increasing the temperature? A4: The nucleophilicity of the phenoxide is highly dependent on its counterion. Potassium (from K2CO3) is moderately solvated, but switching to Cesium carbonate (Cs2CO3) leverages the "cesium effect." The larger radius of the cesium ion leads to a looser ion pair, significantly increasing the solubility and reactivity of the phenoxide anion in organic solvents. Alternatively, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction[3].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. If Step 4 yields a clean organic layer without phenolic odor, Step 2 was successful.

ExperimentalWorkflow Step1 Step 1: Preparation Dry K2CO3 & Anhydrous DMF Step2 Step 2: Deprotonation 4-Iodophenol + Base (30 min at RT) Step1->Step2 Step3 Step 3: Alkylation Add Alkyl Halide (60°C, 4-6h) Step2->Step3 Step4 Step 4: Workup EtOAc Extract & 5% NaOH Wash Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesizing ethyl 2-(4-iodophenoxy)propanoate.

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Add 1.5 equivalents of finely powdered, oven-dried K2CO3.

  • Deprotonation: Add 1.0 equivalent of 4-iodophenol to the flask, followed by anhydrous DMF (approx. 5 mL per gram of phenol). Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N2 or Argon) to ensure complete phenoxide formation. The solution may take on a slight yellow tint.

  • Alkylation: Slowly add 1.1 equivalents of ethyl 2-bromopropanoate dropwise via syringe. Once added, attach a reflux condenser and heat the reaction mixture to 60 °C. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting phenol is consumed (typically 4–6 hours).

  • Workup: Cool the reaction to room temperature and quench by pouring it into distilled water. Extract the aqueous mixture three times with Ethyl Acetate (EtOAc). Combine the organic layers and wash twice with 5% aqueous NaOH to remove any unreacted 4-iodophenol[3]. Follow with a brine wash to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes:EtOAc) to yield pure ethyl 2-(4-iodophenoxy)propanoate.

References

  • Williamson Ether Synthesis - Utah Tech University.Utah Tech University Laboratory Manuals.
  • The Williamson Ether Synthesis - Master Organic Chemistry.Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia.Wikimedia Foundation.
  • A Multioutcome Experiment for the Williamson Ether Synthesis.Journal of Chemical Education - ACS Publications.

Sources

Optimization

methods for removing unreacted 4-iodophenol from the product mixture

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven solutions for a common purification challenge: the removal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven solutions for a common purification challenge: the removal of unreacted 4-iodophenol from a product mixture. This document moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively during your experiments.

Method Selection: Choosing Your Purification Strategy

The optimal method for removing 4-iodophenol depends critically on the properties of your desired product and the scale of your reaction. 4-Iodophenol is an acidic, crystalline solid, and these properties are key to its separation from a neutral, basic, or even a less acidic product.

Quick Comparison of Purification Techniques
MethodPrincipleBest For...AdvantagesDisadvantages
Acid-Base Extraction Exploits the acidity of the phenolic proton (pKa ≈ 9.3) to form a water-soluble salt (phenoxide) with a base.Removing 4-iodophenol from neutral or basic organic compounds.Fast, inexpensive, highly effective, and easily scalable.Not suitable for acidic products; can lead to emulsions.
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel).Products with polarities similar to 4-iodophenol, or when extraction is ineffective.High resolution, applicable to a wide range of compounds.More time-consuming, requires larger solvent volumes, potential for product loss on the column.
Recrystallization Purification of a solid product based on differences in solubility between the product and 4-iodophenol in a given solvent.Purifying a solid product when 4-iodophenol has different solubility characteristics.Can yield very high purity product; cost-effective.Requires the product to be a solid; yield can be compromised; finding a suitable solvent can be challenging.
Distillation Separation of liquids based on differences in boiling points.Purifying a liquid product with a boiling point significantly different from 4-iodophenol (B.P. 138 °C at 5 mmHg).[1]Effective for large-scale purification of liquids.Not suitable for solid or heat-sensitive products; requires a large boiling point difference (>70 °C).[2]
Decision-Making Workflow for Purification

Use the following flowchart to determine the most logical starting point for your purification challenge.

Purification_Decision_Tree start Start: Crude Product Mixture (Containing 4-Iodophenol) product_state Is your desired product a solid or liquid? start->product_state acidic_product Is your product acidic? product_state->acidic_product Solid bp_diff Is the boiling point difference >70-100 °C? product_state->bp_diff Liquid extraction Perform Acid-Base Extraction acidic_product->extraction No (Neutral/Basic) chromatography Use Column Chromatography acidic_product->chromatography Yes bp_diff->acidic_product No distillation Perform Distillation bp_diff->distillation Yes solubility_diff Do product and 4-iodophenol have different solubilities? solubility_diff->chromatography No recrystallization Perform Recrystallization solubility_diff->recrystallization Yes extraction->solubility_diff Product Still Impure

Caption: Decision workflow for selecting a purification technique.

FAQ & Troubleshooting Guides

Acid-Base Extraction: The First Line of Defense

Q1: What is the fundamental principle behind using an acid-base extraction to remove 4-iodophenol?

A1: The principle lies in manipulating the solubility of 4-iodophenol.[3] As a phenol, it is a weak acid. When the organic mixture is washed with a basic aqueous solution (like sodium hydroxide), the acidic proton on the hydroxyl group is removed, forming the sodium 4-iodophenoxide salt.[4][5] This ionic salt is highly soluble in the aqueous layer and insoluble in most organic solvents, effectively pulling the impurity out of your product-containing organic layer.[6]

Q2: Which base should I use? Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)?

A2: You should use a strong base like sodium hydroxide (NaOH). Phenols are significantly less acidic than carboxylic acids.[5] While a weak base like sodium bicarbonate is sufficient to deprotonate a carboxylic acid, it is generally not strong enough to completely deprotonate a phenol.[5] Therefore, a 1-2 M aqueous solution of NaOH is the standard choice for efficiently extracting phenolic impurities.[4]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Ensure your crude product mixture is fully dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of 1 M NaOH(aq) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer will be at the bottom (note: halogenated solvents like dichloromethane are typically denser than water).[2] Drain the lower aqueous layer, which now contains the sodium 4-iodophenoxide salt.

  • Repeat: To ensure complete removal, repeat the extraction (steps 2-3) with fresh 1 M NaOH(aq) one or two more times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any minor emulsions and removes most of the dissolved water from the organic layer.[2][6]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure to yield your purified product.

Workflow Visualization: Acid-Base Extraction

Acid_Base_Extraction_Workflow cluster_0 Organic Layer (e.g., Diethyl Ether) cluster_1 Aqueous Layer cluster_2 Organic Layer (Purified) cluster_3 Aqueous Layer (Waste) Product_start Desired Product (P) NaOH Add 1M NaOH Product_end Desired Product (P) Product_start->Product_end Remains in Organic Phase Phenol_start 4-Iodophenol (Ph-OH) Phenoxide_end Sodium 4-Iodophenoxide (Ph-O⁻Na⁺) NaOH->Phenoxide_end Reaction & Phase Transfer

Caption: Movement of 4-iodophenol during basic extraction.

Troubleshooting Extraction
  • Issue: An emulsion has formed, and the layers won't separate.

    • Cause: This can be caused by vigorous shaking or high concentrations of dissolved material.

    • Solution: First, wait patiently for 10-15 minutes. If it persists, gently swirl the funnel. Adding a small amount of brine (saturated NaCl) can help break the emulsion by increasing the ionic strength of the aqueous layer. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.[7]

  • Issue: My desired product is also being extracted into the basic aqueous layer.

    • Cause: Your product likely has an acidic proton (e.g., it is a carboxylic acid or a very acidic alcohol) that is also reacting with the NaOH.

    • Solution: This is a limitation of acid-base extraction.[3] You must switch to an alternative method like column chromatography, which separates based on polarity rather than acidity.

Column Chromatography

Q3: When should I choose column chromatography over extraction?

A3: Column chromatography is your best option when acid-base extraction is not feasible. This includes scenarios where:

  • Your desired product is also acidic and would be co-extracted with the 4-iodophenol.[2]

  • The separation after extraction is incomplete, and trace amounts of 4-iodophenol remain.

  • Your product and the impurity have a sufficient difference in polarity to be separated on a solid support like silica gel.[8][9]

Q4: How do I select the right solvent system (eluent) for the column?

A4: The key is to find a solvent system where your product and 4-iodophenol have different retention factors (Rf). This is optimized using Thin Layer Chromatography (TLC) before running the column.[2]

  • Goal: Aim for an Rf value of ~0.3-0.4 for your desired product and a difference in Rf (ΔRf) of at least 0.2 between your product and 4-iodophenol.

  • Common Eluents: Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane. For example, a gradient of 10% to 50% ethyl acetate in hexanes is a common starting point for separating moderately polar compounds.

Troubleshooting Chromatography
  • Issue: The product and 4-iodophenol are eluting together (co-elution).

    • Cause: The polarity of your chosen eluent is not optimal for separation.

    • Solution: Decrease the polarity of the eluent (e.g., go from 30% ethyl acetate in hexanes to 15%). This will cause all compounds to move more slowly down the column, often increasing the separation between them. Running a slower gradient can also improve resolution.[10]

  • Issue: My product is not coming off the column.

    • Cause: The eluent is not polar enough to move your product through the silica gel.

    • Solution: Gradually increase the polarity of the eluent. If you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If needed, a small amount of a highly polar solvent like methanol can be added.[2]

Recrystallization & Distillation

Q5: My product is a solid. Can I use recrystallization?

A5: Yes, if you can find a suitable solvent. A successful recrystallization requires a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while the impurity (4-iodophenol) either remains highly soluble or is largely insoluble at all temperatures.[11]

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly, inducing crystallization of your pure product. The soluble impurities will remain in the mother liquor.[12]

  • Solvent for 4-Iodophenol: 4-Iodophenol is soluble in alcohol and ether and slightly soluble in water.[13] It can be recrystallized from petroleum ether or ligroin.[14][15] You must test solvents to find one that selectively crystallizes your product.

Q6: Is distillation a viable option?

A6: Distillation is only an option if your desired product is a liquid with a boiling point that is significantly different from 4-iodophenol's. 4-Iodophenol has a boiling point of 138-140 °C at 5 mmHg.[1][14] For effective separation by simple distillation, a boiling point difference of at least 70-100 °C is recommended.[2] If your product has a high boiling point, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[16][17]

References
  • Separation of 4-Iodophenol on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

  • Review on Removal Techniques for Phenolic Compounds . International Journal of Research and Analytical Reviews (IJRAR). Available at: [Link]

  • Acid-Base Extraction . University of California, Davis. Available at: [Link]

  • Organic Acid-Base Extractions . Chemistry Steps. Available at: [Link]

  • Comparison of different treatment methods which are used for phenol removal: A mini review . Water Practice & Technology. Available at: [Link]

  • Acid–base extraction . Wikipedia. Available at: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate . MDPI. Available at: [Link]

  • How to remove the phenol from the reaction mixture without doing column chromatography? . ResearchGate. Available at: [Link]

  • Method for removing impurities from phenol. Google Patents.
  • Separation of Some Halogenated Phenols by GC-MS . E-Journal of Chemistry. Available at: [Link]

  • Process for removal of impurities from phenol by means of at least one acid catalyst. Google Patents.
  • Optimization of AE-HPLC separation of iodophenol species . ResearchGate. Available at: [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. Available at: [Link]

  • o-IODOPHENOL . Organic Syntheses Procedure. Available at: [Link]

  • Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate. Google Patents.
  • Purification – Cooperative Organic Chemistry Student Laboratory Manual . University of Saskatchewan. Available at: [Link]

  • How to Extract Aromatic Compounds for High Purity . Patsnap Eureka. Available at: [Link]

  • Purification of phenolic flavanoids with flash chromatography . ResearchGate. Available at: [Link]

  • 4-Iodophenol . Wikipedia. Available at: [Link]

  • p-IODOPHENOL . Organic Syntheses Procedure. Available at: [Link]

  • Photochemistry of 4-Chlorophenol in Liquid and Frozen Aqueous Media Studied by Chemical, Compound-Specific Isotope, and DFT Analyses . Langmuir. Available at: [Link]

  • Fast Screening of Phenol and Its Derivatives in Wastewater by HPLC by Using Monolithic Silica Column and Solid-Phase Extraction . Taylor & Francis Online. Available at: [Link]

  • Separation of Phenols by Packed Column Supercritical Fluid Chromatography . Journal of Chromatographic Science. Available at: [Link]

  • Recrystallization . Amrita Vishwa Vidyapeetham. Available at: [Link]

  • Remove Sticky Reagents . University of Wisconsin-Madison. Available at: [Link]

  • Recrystallization . University of Toronto. Available at: [Link]

  • How can I purify two different-substituted aromatic compounds? . ResearchGate. Available at: [Link]

  • About Purification . University of Rochester. Available at: [Link]

  • METHOD FOR PRODUCING p-IODOPHENOL. Google Patents.
  • Improving chromatographic analysis of phenolic compounds . Chulalongkorn University. Available at: [Link]

  • Recrystallization . University of California, Irvine. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual . YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of Ethyl 2-(4-iodophenoxy)propanoate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with ethyl 2-(4-iodophenoxy)propanoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with ethyl 2-(4-iodophenoxy)propanoate . Because this molecule features both an electrophilic ester linkage and a photolabile aryl-iodide bond, it requires specific handling to prevent structural degradation.

This document provides a mechanistic breakdown of its vulnerabilities, diagnostic FAQs, and self-validating protocols to ensure the integrity of your compound.

Mechanistic Overview of Degradation Pathways

To successfully stabilize ethyl 2-(4-iodophenoxy)propanoate, we must first understand the causality behind its degradation:

  • Ester Hydrolysis (Nucleophilic Attack): The carbonyl carbon of the ethyl propanoate moiety is highly electrophilic. In the presence of moisture, water acts as a nucleophile, cleaving the ester into 2-(4-iodophenoxy)propanoic acid and ethanol. This reaction is heavily catalyzed by both trace acids (which protonate the carbonyl oxygen, increasing electrophilicity) and bases (which provide the highly nucleophilic hydroxide ion) [1].

  • Photolytic Dehalogenation (Bond Homolysis): The bond dissociation energy of an aryl carbon-iodine (C-I) bond is relatively low. Exposure to ambient laboratory light—specifically violet and UV wavelengths (<400 nm)—excites the aryl iodide into a triplet state. This triggers irreversible C-I bond homolysis, generating highly reactive aryl radicals and atomic iodine (I•) [3].

DegradationPathways Parent Ethyl 2-(4-iodophenoxy)propanoate Hydrolysis Hydrolysis Pathway (Moisture / pH Extremes) Parent->Hydrolysis H2O, H+/OH- Photolysis Photolysis Pathway (UV / Violet Light <400nm) Parent->Photolysis Photons (hv) ProdHydro 2-(4-iodophenoxy)propanoic acid + Ethanol Hydrolysis->ProdHydro Ester Cleavage ProdPhoto Aryl Radical + Iodine (I2) (Yellow/Brown Discoloration) Photolysis->ProdPhoto C-I Bond Homolysis

Degradation pathways of ethyl 2-(4-iodophenoxy)propanoate via hydrolysis and photolysis.

Diagnostic FAQs & Troubleshooting

Q1: My LC/MS analysis shows a major impurity with a mass of [M-28] (loss of ethyl group) or an[M-H]⁻ corresponding to the free acid. What is causing this? A1: This is classic ester hydrolysis. Your compound has been exposed to moisture, likely exacerbated by a humid storage environment (such as a standard laboratory freezer without desiccation) or a harsh aqueous workup [2]. Resolution: Transition to anhydrous storage conditions (see SOP below). If this occurred during synthesis, ensure you are using cold, weak bases (like saturated NaHCO₃) during workups to neutralize trace acids without triggering base-catalyzed hydrolysis [1].

Q2: My neat compound (or solution) has developed a yellow/brown tint over time, and NMR/MS shows a deiodinated byproduct. Why? A2: The C-I bond has undergone photolytic cleavage. When the aryl iodide is exposed to ambient light, the resulting homolysis generates atomic iodine (I•), which rapidly dimerizes to form molecular iodine (I₂). The presence of I₂ is what causes the characteristic yellow/brown discoloration, serving as a visual validation of photolytic degradation [3]. Resolution: Immediately transfer the material to amber glass vials. Wrap all reaction flasks in aluminum foil if the compound must remain in solution for extended periods.

Q3: I am recovering unusually low yields after silica gel chromatography. Is the compound degrading on the column? A3: Yes. Silica gel is inherently slightly acidic due to surface silanol groups. Prolonged exposure on a silica column, especially if the eluent is not strictly anhydrous, can catalyze the hydrolysis of the ethyl ester. Resolution: Minimize the compound's residence time on the column. You may also pre-treat the silica with 1% triethylamine (TEA) to neutralize acidic sites, provided TEA does not interfere with your downstream biological assays.

TroubleshootingFlow Start Observe Sample Degradation (LC/MS, NMR, or Visual) Decision What is the primary indicator? Start->Decision Ind1 Mass = [M-28] Loss of Ethyl Decision->Ind1 LC/MS Data Ind2 Mass = [M-126] Loss of Iodine Decision->Ind2 LC/MS Data Root1 Root Cause: Ester Hydrolysis Ind1->Root1 Root2 Root Cause: C-I Photolytic Cleavage Ind2->Root2 Fix1 Action: Store in desiccator with Argon. Use cold workups. Root1->Fix1 Fix2 Action: Use amber vials. Shield from ambient light. Root2->Fix2

Troubleshooting decision tree for diagnosing and resolving sample degradation.

Quantitative & Qualitative Indicators of Degradation

Use the following table to rapidly diagnose the state of your sample based on analytical readouts.

Degradation PathwayPrimary Catalyst/TriggerVisual IndicatorLC/MS IndicatorNMR Indicator (¹H)
Ester Hydrolysis H₂O + Trace Acid/BaseNone (Remains colorless)[M-H]⁻ of free acidLoss of ethyl quartet (~4.2 ppm) and triplet (~1.2 ppm)
Photolytic Dehalogenation Photons (<400 nm)Yellow/Brown tint (I₂ formation)[M-126] (Loss of Iodine)Shift in aromatic protons (loss of para-substitution pattern)

Standard Operating Procedures (SOPs)

SOP 1: Safe Reaction Workup (Minimizing Hydrolysis)

Objective: To isolate the ester post-synthesis without inducing hydrolytic decomposition.

  • Thermal Quenching: Once the reaction is complete, immediately cool the mixture to 0°C using an ice bath. Lowering the temperature exponentially slows the kinetics of hydrolysis [1].

  • Neutralization: Quench the reaction by slowly adding cold, saturated aqueous NaHCO₃. Swirl the unstoppered funnel initially to control CO₂ evolution.

  • Extraction & Brine Wash: Extract the aqueous layer with an anhydrous, non-nucleophilic organic solvent (e.g., dry dichloromethane). Wash the combined organic layers with cold brine. This removes residual water and reduces the solubility of the ester in any remaining aqueous phase[1].

  • Self-Validating Drying Step: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ incrementally. Validation Check: Continue adding the desiccant until it no longer clumps and flows freely like sand. This visual cue guarantees that all trace water has been successfully absorbed [1].

SOP 2: Anhydrous and Light-Protected Storage

Objective: To maintain long-term structural integrity of the purified compound.

  • Evaporation: Evaporate the solvent under reduced pressure. Shield the rotary evaporator's receiving and evaporation flasks from direct light using aluminum foil or a specialized dark cover.

  • Vial Selection: Transfer the neat oil or solid strictly into an amber glass vial to block UV/violet light transmission [3].

  • Inert Atmosphere: Place the un-capped vial in a desiccator containing an active drying agent (e.g., Drierite or anhydrous MgSO₄). Purge the desiccator with Argon or Nitrogen gas to displace oxygen and ambient humidity [2].

  • Temperature Control: Seal the vial tightly under the inert atmosphere and store it in a dark, temperature-controlled environment (4°C or -20°C). Warning: Never store the compound in a standard freezer without secondary desiccation, as freezers are highly humid environments that promote hydrolysis [2].

References

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate [Link]

  • Photoinduced Cross-Coupling of Aryl Iodides with Alkenes ACS Publications [Link]

Optimization

challenges in the scale-up of ethyl 2-(4-iodophenoxy)propanoate production

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when transitioning from milligram-scale discovery chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when transitioning from milligram-scale discovery chemistry to multi-kilogram pilot production. The synthesis of ethyl 2-(4-iodophenoxy)propanoate via the Williamson ether synthesis appears deceptively simple on paper. However, scaling up the coupling of 4-iodophenol with ethyl 2-bromopropanoate introduces complex thermodynamic and kinetic challenges.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind every process parameter, providing you with a self-validating workflow and targeted troubleshooting strategies to ensure high-yield, high-purity production.

I. Process Visualization: Reaction Pathway & Competing Kinetics

Understanding the kinetic competition between substitution and elimination is critical. Because ethyl 2-bromopropanoate is a secondary alkyl halide, it is highly susceptible to base-catalyzed E2 elimination, which directly competes with the desired SN2 pathway[1].

ReactionPathway N1 4-Iodophenol + K2CO3 N2 4-Iodophenoxide Intermediate N1->N2 Deprotonation (Exothermic) N4 Ethyl 2-(4-iodophenoxy)propanoate (Desired SN2) N2->N4 + Reagent (SN2) Temp < 60°C N3 Ethyl 2-bromopropanoate (Secondary Halide) N3->N4 Nucleophilic Attack N5 Ethyl Acrylate (E2 Elimination) N3->N5 Strong Base / Heat (Steric Hindrance) N6 Ester Hydrolysis (Side Reaction) N4->N6 Trace H2O + Base

Reaction pathway showing desired SN2 alkylation vs. competitive E2 elimination and hydrolysis.

II. Self-Validating Scale-Up Protocol (50-Liter SOP)

To guarantee reproducibility, a protocol must validate itself at every critical juncture. This methodology utilizes anhydrous potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF), a standard and highly scalable approach for aryloxypropanoate synthesis[2].

Phase 1: System Dehydration & Deprotonation

  • Charge a 50 L glass-lined reactor with 20 L of DMF.

  • Validation Check (IPC 1): Pull a solvent sample for Karl Fischer (KF) titration. Do not proceed unless H2​O < 0.05%. Causality: Trace water reacts with K2​CO3​ to generate hydroxide ions, which will irreversibly hydrolyze your final ester product.

  • Add 4-iodophenol (5.0 kg, 22.7 mol) and micronized anhydrous K2​CO3​ (4.7 kg, 34.0 mol, 1.5 eq).

  • Agitate at 250 RPM and heat to 45°C for 2 hours. Causality: K2​CO3​ is a mild base. While Sodium Hydride (NaH) deprotonates faster, its strong basicity aggressively promotes the E2 elimination of your secondary halide[1]. Micronizing the K2​CO3​ overcomes the mass-transfer limitations of this heterogeneous slurry.

Phase 2: Controlled Alkylation 5. Cool the reactor to 20°C. 6. Dose ethyl 2-bromopropanoate (4.5 kg, 24.9 mol, 1.1 eq) dropwise over 4 hours via a metering pump[3]. Causality: The SN2 alkylation is highly exothermic. Dumping the reagent spikes the internal temperature, providing the activation energy required for the competing E2 elimination pathway (yielding ethyl acrylate). 7. Ramp temperature slowly to 55°C and hold for 12 hours. 8. Validation Check (IPC 2): Pull an aliquot for HPLC analysis. The reaction is complete when residual 4-iodophenol is < 1.0% (AUC).

Phase 3: Quench & Isolation 9. Cool to 10°C and quench by slowly adding 25 L of deionized water. 10. Extract the aqueous mixture with ethyl acetate (3 x 15 L). 11. Wash the combined organic layers with 5% aqueous NaOH (10 L) to remove unreacted phenol, followed by a 10% sodium thiosulfate ( Na2​S2​O3​ ) wash (10 L), and finally brine (10 L). Validation Check (IPC 3): GC/MS purity of the organic layer should be > 98%.

III. Quantitative Data: Scale-Up Optimization

The following table summarizes our internal optimization data, demonstrating how specific parameter shifts directly influence the product-to-byproduct ratio.

Reaction ConditionBase UsedSolventMax Temp (°C)SN2 Conversion (%)Major Byproduct Detected
Lab Baseline NaHTHF2575.0Ethyl Acrylate (15.0%)
Scale-up Attempt 1 K2​CO3​ (Granular)DMF8065.0Ethyl Acrylate (25.0%)
Scale-up Attempt 2 K2​CO3​ (Micronized)Wet DMF6050.0Propanoic Acid (30.0%)
Optimized SOP K2​CO3​ (Micronized)Dry DMF55>98.0 None (<1.0%)
IV. Troubleshooting & FAQs

Q1: My yield is plateauing at 60%, and GC/MS shows a massive spike in ethyl acrylate. What is going wrong? A1: You are losing your alkylating agent to E2 elimination. Ethyl 2-bromopropanoate is a secondary alkyl halide. In Williamson ether syntheses, secondary halides face severe steric hindrance during the backside attack required for SN2[1]. If your reaction temperature exceeds 65°C, or if you are using a strong base (like alkoxides or NaH), the thermodynamic balance shifts entirely to elimination. Solution: Strictly cap your reaction temperature at 55°C, use a milder base like K2​CO3​ , and ensure the ethyl 2-bromopropanoate is dosed slowly to prevent localized thermal spikes.

Q2: I am detecting 2-(4-iodophenoxy)propanoic acid in my final HPLC trace. How do I prevent this? A2: This is the result of ester hydrolysis. DMF is highly hygroscopic. If your solvent absorbs atmospheric moisture, the water reacts with your base to form hydroxide ( OH− ). Hydroxide is an excellent nucleophile that will attack the carbonyl carbon of your newly formed ester, cleaving it into the corresponding carboxylic acid. Solution: Implement strict Karl Fischer titration limits (<0.05% water) for your solvents. Store DMF over 3Å molecular sieves and flush your reactor with dry Nitrogen or Argon prior to charging.

Q3: The reaction works perfectly in a 500 mL flask but stalls at the 50 L scale. Is this a mass transfer issue? A3: Yes. The reaction between solid K2​CO3​ and the dissolved phenol is heterogeneous. At scale, the surface area-to-volume ratio of the suspended base drops drastically, starving the reaction of the phenoxide nucleophile. Solution: You have two options. First, increase your agitation speed and use micronized K2​CO3​ to maximize surface area. Second, if you are using a less polar solvent than DMF (like acetone or toluene), introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 2-5 mol% to shuttle the phenoxide into the bulk organic phase[2].

Q4: During distillation and storage, my product is turning a deep pink/brown color. Is it degrading? A4: Yes, you are witnessing the liberation of free iodine ( I2​ ). Aryl iodides are sensitive to UV light and extreme heat, which can cause homolytic cleavage of the carbon-iodine bond. The resulting free iodine imparts a pink or brown hue even at parts-per-million concentrations. Solution: Avoid high-vacuum distillation if the pot temperature must exceed 120°C; opt for wiped-film evaporation instead. During your aqueous workup, include a sodium thiosulfate ( Na2​S2​O3​ ) wash to reduce any free I2​ back to colorless, water-soluble iodide ( I− ). Finally, package the purified ester in amber glass containers flushed with argon.

V. References
  • The Williamson Ether Synthesis Master Organic Chemistry URL:[Link]

  • Synthetic Studies on 3-Aryloxyethyl-4-Arylidene Amino-5-Mercapto-1,2,4-Triazoles and Biological Evaluation ResearchGate URL:[Link]

Sources

Troubleshooting

Process Chemistry Support Center: Green Synthesis of Ethyl 2-(4-iodophenoxy)propanoate

Welcome to the Technical Support Center for the synthesis of ethyl 2-(4-iodophenoxy)propanoate . This knowledge base is designed for researchers, process chemists, and drug development professionals transitioning away fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-(4-iodophenoxy)propanoate . This knowledge base is designed for researchers, process chemists, and drug development professionals transitioning away from hazardous traditional solvents (e.g., DMF, acetone) toward sustainable, scalable alternative solvent systems.

The alkylation of 4-iodophenol with ethyl 2-bromopropanoate via the Williamson ether synthesis is a fundamental S_N2 transformation. However, executing this in green solvents requires a deep understanding of phase-transfer dynamics, nucleophile solvation, and competing side reactions.

Mechanistic Workflow & Solvent Selection

The Williamson ether synthesis relies on the deprotonation of 4-iodophenol to form a highly nucleophilic phenoxide anion, which subsequently displaces the bromide leaving group on ethyl 2-bromopropanoate.

Workflow Step1 1. Phenoxide Formation 4-Iodophenol + K2CO3 Step2 2. Green Solvation Add 2-MeTHF or CPME Step1->Step2 Step3 3. Electrophile Addition Ethyl 2-bromopropanoate Step2->Step3 Step4 4. S_N2 Etherification Reflux (70°C - 80°C) Step3->Step4 Step5 5. Biphasic Workup Aqueous Wash Step4->Step5 Product Ethyl 2-(4-iodophenoxy)propanoate (Purified Product) Step5->Product

Workflow for the green Williamson ether synthesis of ethyl 2-(4-iodophenoxy)propanoate.

Solvent Comparison Matrix

To replace hazardous polar aprotic solvents, medicinal chemists are encouraged to test environmentally benign derivatives like 2-MeTHF and CPME, which perform comparably to historically used solvents[1]. Below is a quantitative and qualitative comparison of viable solvent systems:

Solvent SystemGreen Chemistry StatusS_N2 KineticsWorkup EfficiencyKey Mechanistic Advantage
DMF (Traditional)Hazardous (Reprotoxic)[1]Very FastPoor (Water miscible)Excellent cation solvation leaves the phenoxide "naked" and highly nucleophilic.
2-MeTHF Recommended (Renewable)[1]ModerateExcellent (Biphasic)Low water solubility allows direct aqueous extraction without a solvent swap[1].
CPME Recommended[2]ModerateExcellent (Hydrophobic)High boiling point (106°C) enables higher reflux temperatures for sluggish reactions[2].
PEG-400 Benign / Polymeric[3]FastModerate (Salting out)Acts as both a non-volatile reaction medium and a phase-transfer catalyst (PTC)[3].
Phosphonium ILs Sustainable / Recyclable[4]FastGood (Extraction)Exceptional thermal stability (>300°C) prevents evaporation during high-temp runs[4].

Self-Validating Protocol: Synthesis in 2-MeTHF

This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) and is designed as a self-validating system —meaning the physical state of the reaction provides immediate, observable feedback regarding the success of each step.

Reagents:

  • 4-Iodophenol (1.0 equiv, limiting reagent)

  • Ethyl 2-bromopropanoate (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous 2-MeTHF (0.5 M relative to phenol)

Step-by-Step Methodology:

  • Pre-Activation (Deprotonation): Charge a flame-dried round-bottom flask with 4-iodophenol and anhydrous K₂CO₃. Add 2-MeTHF. Stir vigorously at room temperature for 45 minutes.

    • Causality: K₂CO₃ is insoluble in 2-MeTHF. The reaction occurs at the solid-liquid interface. Pre-stirring ensures the phenol is fully deprotonated before the electrophile is introduced, preventing competing side reactions.

    • Validation Checkpoint: The reaction mixture will shift from a loose, easily stirred suspension to a thick, milky-white slurry (potassium 4-iodophenoxide formation). If this thickening does not occur, your K₂CO₃ is likely deactivated by moisture.

  • Electrophile Addition: Slowly add ethyl 2-bromopropanoate dropwise via syringe over 10 minutes.

    • Causality: Dropwise addition keeps the instantaneous concentration of the electrophile low, preventing localized thermal spikes that could drive E2 elimination.

  • S_N2 Etherification: Attach a reflux condenser and heat the reaction to 75°C for 8–12 hours under a nitrogen atmosphere.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active 4-iodophenol spot (lower R_f) and the appearance of the product spot (higher R_f) confirms conversion.

  • Green Workup: Cool to room temperature. Add deionized water (equal volume to 2-MeTHF) directly to the flask and stir for 5 minutes.

    • Causality: 2-MeTHF has limited water miscibility. The water dissolves the inorganic salts (KBr, unreacted K₂CO₃), leaving the product entirely in the upper organic layer.

    • Validation Checkpoint: A clean, rapid phase separation into two distinct, transparent layers must occur. Emulsions indicate incomplete salt dissolution (add more water).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-iodophenoxy)propanoate.

Troubleshooting Guides & FAQs

Q1: I am observing significant ester hydrolysis (saponification) instead of ether formation. How can I prevent this? A: This is caused by adventitious water reacting with the carbonate base to generate hydroxide ions (OH⁻), which rapidly saponify the ethyl ester of your electrophile or product. Solution: You must strictly exclude water. Dry your K₂CO₃ in a vacuum oven at 120°C overnight before use. Ensure your 2-MeTHF or CPME is anhydrous. Alternatively, switch to microwave-assisted "dry media" conditions, where the reagents are adsorbed onto solid K₂CO₃ without liquid solvent, which has been shown to rapidly synthesize ethers without hydrolysis[5].

Q2: The reaction rate is extremely sluggish in CPME compared to when I used DMF. Why is this happening, and how do I fix it? A: DMF is a highly polar aprotic solvent that excellently solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive. CPME is significantly less polar, leading to tight ion-pairing between K⁺ and the phenoxide, which drastically reduces its nucleophilicity. Solution: Introduce a Phase-Transfer Catalyst (PTC). Adding 5-10 mol% of tetrabutylammonium bromide (TBAB)[5] or using Polyethylene Glycol (PEG) as a co-solvent[3] will coordinate the potassium ion, break the tight ion pair, and accelerate the S_N2 attack.

Q3: My LC-MS shows a byproduct corresponding to ethyl acrylate. What is the mechanism behind this, and how can it be suppressed? A: Ethyl 2-bromopropanoate possesses a highly acidic α-proton adjacent to the ester carbonyl. In the presence of a strong, unhindered base at elevated temperatures, the activation energy for the E2 elimination pathway is reached, resulting in the expulsion of HBr and the formation of ethyl acrylate. Solution: Lower the reaction temperature. S_N2 pathways are generally favored over E2 at lower thermal thresholds. Reduce the heat from 75°C to 60°C and extend the reaction time. Additionally, ensure the pre-activation step (Step 1) is complete so that the base is primarily consumed by the phenol, leaving only the milder phenoxide to react with the electrophile.

Q4: I attempted the reaction using PEG-400 as a green solvent, but I cannot separate the product during workup due to severe emulsions. What is the correct extraction protocol? A: PEGs are excellent, non-volatile reaction media for Williamson ether syntheses[3], but their high hydrophilicity complicates liquid-liquid extraction. Phase behavior in liquid polymer systems is complex[3]. Solution: You must force the PEG into the aqueous phase using a salting-out technique. Dilute the reaction mixture with a highly non-polar solvent like heptane (which is highly effective for phase separation[3]). Instead of washing with pure water, wash with a saturated aqueous salt solution (e.g., brine or NaOH) to decrease the solubility of the organic product in the aqueous/PEG layer[3].

Q5: Can I run this reaction at higher temperatures to force completion without pressurizing the vessel? A: Yes, by utilizing Phosphonium Ionic Liquids (ILs). Phosphonium-based ILs offer exceptional thermal stability and can serve as excellent solvents for reactions running at high temperatures (up to 200–250 °C) without evaporating or decomposing[4]. They also act as built-in phase-transfer catalysts for halogen exchange and etherification[4].

References

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - nih.gov.[Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - rsc.org.[Link]

  • Liquid Polymers | Alternative Solvents for Green Chemistry - rsc.org.[Link]

  • 4.3: Solvent Alternatives - Chemistry LibreTexts - libretexts.org. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Purity Analysis of Ethyl 2-(4-iodophenoxy)propanoate: A Comparative Guide to HPLC Stationary Phases

Executive Summary Ethyl 2-(4-iodophenoxy)propanoate is a critical halogenated intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PPAR agonists and specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-iodophenoxy)propanoate is a critical halogenated intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PPAR agonists and specialized aryloxypropionate derivatives. Accurate purity profiling of this compound is paramount, as structurally similar impurities—such as the starting material 4-iodophenol, unreacted ethyl 2-bromopropanoate, and des-iodo positional isomers—can severely compromise downstream synthetic yields and API safety profiles.

This guide objectively compares the performance of traditional Fully Porous Particle (FPP) C18 columns against advanced Core-Shell (SPP) technologies, providing a self-validating methodology for achieving baseline resolution of this challenging molecule.

The Chromatographic Challenge & Mechanistic Causality

The structural motifs of ethyl 2-(4-iodophenoxy)propanoate present a unique chromatographic challenge. The molecule possesses a hydrophobic ethyl ester, an ether linkage, and a bulky, highly polarizable iodine atom on the aromatic ring.

When utilizing traditional C18 columns, separation relies exclusively on dispersive hydrophobic interactions. Because the target compound and its halogenated or des-iodo impurities share similar hydrophobic footprints, standard C18 columns often yield co-elution or poor peak symmetry. To achieve baseline resolution, we must manipulate selectivity ( α ) and efficiency ( N ) through advanced stationary phase chemistry and particle architecture.

Stationary Phase Comparison: FPP C18 vs. SPP C18 vs. SPP Phenyl-Hexyl

To objectively determine the optimal method, we compared three distinct column technologies:

  • Traditional FPP C18 (5 µm): The industry standard, featuring fully porous silica. Analyte molecules diffuse deep into the particle core, increasing the resistance to mass transfer (the C -term in the van Deemter equation) and causing band broadening.

  • Core-Shell (SPP) C18 (2.7 µm): Superficially Porous Particles (SPP) feature a solid, impermeable silica core surrounded by a thin porous shell. As detailed by [1] and [2], this architecture restricts the diffusion path. The rapid mass transfer minimizes longitudinal diffusion, delivering UHPLC-like efficiency on standard HPLC systems without exceeding standard pressure limits.

  • Core-Shell (SPP) Phenyl-Hexyl (2.7 µm): This phase combines the kinetic advantages of core-shell particles with the orthogonal selectivity of a phenyl-hexyl ligand. While the hexyl chain provides baseline hydrophobicity, the terminal phenyl ring engages in π−π and dipole-induced dipole interactions. For halogenated aromatics, the electron-rich stationary phase interacts strongly with the highly polarizable iodine atom, offering superior selectivity over purely aliphatic C18 phases, a principle supported by [3] and [4].

Comparative Performance Data

The following table summarizes the experimental performance of the three columns when resolving ethyl 2-(4-iodophenoxy)propanoate from its primary synthetic impurity, 4-iodophenol, under identical gradient conditions.

Column TypeStationary PhaseRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from 4-IodophenolSystem Backpressure (bar)
Fully Porous (5 µm) C1811.21.458,5001.8110
Core-Shell (2.7 µm) C188.51.1019,2002.5240
Core-Shell (2.7 µm) Phenyl-Hexyl9.11.0521,5004.2 245

Data Interpretation: While the Core-Shell C18 improves efficiency ( N ) and sharpens the peak, it is the Core-Shell Phenyl-Hexyl column that dramatically increases the resolution ( Rs​=4.2 ) due to the orthogonal dipole interactions with the iodine atom.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of a mandatory System Suitability Test (SST) ensures the instrument is performing optimally before any sample data is acquired.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Causality: Maintaining an acidic pH ensures that any phenolic impurities (like 4-iodophenol, pKa ~9.3) remain fully protonated and neutral. This prevents peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica support [5].

Step 2: Sample & Standard Preparation
  • Diluent: 40% Acetonitrile / 60% Water.

  • Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of pure Acetonitrile, then dilute 1:10 using the Diluent to reach a final concentration of 1.0 mg/mL.

  • Causality: Injecting a sample in a solvent stronger than the initial mobile phase causes the "solvent effect," leading to premature elution and distorted, split peaks. Matching the sample diluent to the initial gradient conditions forces the analytes to focus into a tight band at the head of the column.

Step 3: System Suitability Testing (SST) - The Validation Gate
  • Action: Inject a resolution standard containing 0.1 mg/mL of 4-iodophenol and 1.0 mg/mL of ethyl 2-(4-iodophenoxy)propanoate.

  • Acceptance Criteria: The analytical run is only validated to proceed if:

    • Resolution ( Rs​ ) between the two peaks is ≥2.0 .

    • Tailing factor ( As​ ) for the main peak is ≤1.5 .

  • Causality: This step creates a closed-loop validation system. If the column has degraded or the mobile phase is prepared incorrectly, the SST will fail, preventing the generation of inaccurate purity data.

Step 4: Gradient Elution Execution
  • Column: Core-Shell Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and further improves mass transfer).

  • Gradient Program:

    • 0-2 min: 40% B (Isocratic hold to focus polar impurities)

    • 2-10 min: 40% 90% B (Linear ramp to elute the target compound)

    • 10-13 min: 90% B (Column wash)

    • 13-16 min: 40% B (Re-equilibration)

Method Development Workflow

The following logic diagram illustrates the systematic decision-making process for analyzing halogenated phenoxypropanoates.

HPLC_Workflow S1 Sample Prep: Dilute in Initial Mobile Phase S2 Column Equilibration: Core-Shell Phenyl-Hexyl Phase S1->S2 S3 System Suitability Test (SST) Inject Resolution Mix S2->S3 S4 Evaluate Resolution Rs ≥ 2.0? S3->S4 S5 Proceed to Sample Analysis & Integration S4->S5 Yes S6 Troubleshoot: Adjust Gradient or Temperature S4->S6 No S6->S3

Caption: Self-validating HPLC workflow ensuring system suitability prior to sample analysis.

Conclusion

For the purity analysis of ethyl 2-(4-iodophenoxy)propanoate, relying on standard FPP C18 columns limits analytical confidence due to insufficient selectivity for halogenated aromatics. By upgrading to a Core-Shell Phenyl-Hexyl stationary phase, analysts can leverage both the kinetic advantages of a shortened diffusion path (high efficiency, low pressure) and the thermodynamic advantages of π−π and dipole interactions. When paired with a self-validating SST protocol, this method guarantees robust, high-fidelity data suitable for rigorous pharmaceutical development.

References

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC. Element Lab Solutions. [Link]

  • Liquid Chromatography Particle Types. Phenomenex. [Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. [Link]

  • Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC. LCGC International. [Link]

Comparative

structural validation of ethyl 2-(4-iodophenoxy)propanoate using NMR spectroscopy

Publish Comparison Guides: Structural Validation of Ethyl 2-(4-iodophenoxy)propanoate using NMR Spectroscopy As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously validating...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guides: Structural Validation of Ethyl 2-(4-iodophenoxy)propanoate using NMR Spectroscopy

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously validating halogenated aromatic ethers. Ethyl 2-(4-iodophenoxy)propanoate (C₁₁H₁₃IO₃) is a critical synthetic intermediate, particularly in the development of aryloxyphenoxypropionate-class agrochemicals and pharmaceutical agents.

While High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FT-IR) provide valuable pieces of the molecular puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive structural elucidation [1][1]. This guide objectively compares NMR against alternative techniques and provides a field-proven, self-validating experimental protocol for confirming the exact structure of this molecule.

The Analytical Challenge

Validating ethyl 2-(4-iodophenoxy)propanoate requires confirming three distinct structural domains:

  • The para-Iodophenoxy Ring: The heavy iodine atom must be definitively located para to the ether linkage.

  • The Chiral Propanoate Backbone: The connectivity between the α-methyl group, the methine carbon, and the ether oxygen must be established.

  • The Ethyl Ester Moiety: The intact ester must be verified.

HRMS is highly sensitive but is a destructive, gas-phase technique that often struggles to differentiate positional isomers (e.g., ortho vs. para substitution) without complex fragmentation analysis [2][2]. Furthermore, iodine is monoisotopic (¹²⁷I), meaning MS lacks the characteristic isotopic M+2 patterns seen with chlorine or bromine. NMR, conversely, directly observes the solution-state electronic environment, providing unambiguous regiochemical and connectivity data [3][3].

Comparative Analysis: NMR vs. HRMS vs. FT-IR

To objectively evaluate these techniques, we must analyze their capability to resolve specific quantitative features of the target molecule.

Structural FeatureNMR Spectroscopy (¹H, ¹³C, 2D)High-Resolution Mass SpectrometryFT-IR Spectroscopy
Iodine Regiochemistry Superior : Distinct AA'BB' doublet system (~6.6 and ~7.5 ppm) mathematically proves para-substitution.Poor : Identifies exact mass (319.9909 Da), but struggles with ortho/meta/para differentiation.Poor : C-I stretch is weak and buried in the fingerprint region (<600 cm⁻¹).
Ether Linkage Superior : HMBC correlates the propanoate α-proton (~4.7 ppm) to the aromatic ipso-carbon.Moderate : Fragmentation shows loss of the phenoxy group, implying connectivity.Moderate : C-O-C stretch visible (~1240 cm⁻¹), but lacks exact connectivity mapping.
Ester Moiety Excellent : Clear ethyl group spin-coupling and ¹³C carbonyl shift (~170 ppm).Excellent : Neutral loss of C₂H₄ is highly characteristic.Superior : Strong, unambiguous C=O stretch at ~1730-1750 cm⁻¹.

Expected NMR Data & Mechanistic Interpretation

A self-validating NMR protocol relies on internal consistency: the integration, multiplicity, and chemical shifts must perfectly align to form a closed logical loop.

  • ¹H NMR (400 MHz, CDCl₃) Assignments :

    • δ 7.54 (d, J = 8.7 Hz, 2H) : Aromatic protons ortho to the iodine atom. Iodine weakly deshields ortho protons, but the dominant effect is the electron-donating nature of the para-oxygen, which shields the other two protons, leaving these relatively downfield [4][4].

    • δ 6.67 (d, J = 8.7 Hz, 2H) : Aromatic protons ortho to the ether oxygen. Strong resonance donation from the oxygen lone pairs heavily shields these protons, shifting them upfield[4].

    • δ 4.70 (q, J = 6.8 Hz, 1H) : The α-methine proton of the propanoate. It is heavily deshielded by both the adjacent ester carbonyl and the ether oxygen [5][5].

    • δ 4.20 (q, J = 7.1 Hz, 2H) : Methylene protons of the ethyl ester.

    • δ 1.60 (d, J = 6.8 Hz, 3H) : Methyl group of the propanoate backbone.

    • δ 1.25 (t, J = 7.1 Hz, 3H) : Methyl protons of the ethyl ester.

Experimental Protocol: Step-by-Step NMR Workflow

To ensure trustworthiness and reproducibility, follow this optimized workflow. Every step is designed to prevent artifacts and validate the molecular structure autonomously.

Step 1: Sample Preparation (The Foundation of Resolution)

  • Weigh exactly 15–20 mg of the synthesized ethyl 2-(4-iodophenoxy)propanoate.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected for its excellent solubilizing power and lack of exchangeable protons, preventing signal overlap.

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure a solvent depth of exactly 4.0 to 4.5 cm. Causality: This specific depth optimizes magnetic field homogeneity; deviations will cause edge-effects that broaden the critical J-couplings of the aromatic system.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298K.

  • Lock the magnetic field to the deuterium resonance of CDCl₃.

  • Perform gradient shimming (e.g., TopShim). Causality: A poorly shimmed instrument will blur the fine 8.7 Hz coupling constants needed to prove the AA'BB' aromatic pattern.

Step 3: Acquisition Parameters

  • ¹H NMR : Acquire standard 1D proton spectra using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. This ensures fully quantitative integration.

  • 2D HMBC (Crucial Validation) : Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range JCH couplings of 8 Hz. Causality: HMBC is mandatory here. It will show a cross-peak between the α-methine proton (δ 4.70) and the aromatic ipso-carbon (δ ~158 ppm), definitively locking the ether connectivity in place and ruling out ring-alkylation.

Step 4: Processing and Self-Validation

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) and Fourier transform the data.

  • The Self-Validation Check : Integrate all signals. The total integral must equal exactly 13 protons. The presence of two distinct doublets integrating to 2H each mathematically proves the para-substitution pattern, as an ortho or meta isomer would yield a complex, asymmetric multiplet integrating to 1H each.

Workflow Visualization

The following logical workflow dictates the standard operating procedure for validating such halogenated intermediates.

G A Sample Preparation (CDCl3, 298K) B 1H NMR Acquisition (Regiochemistry & Purity) A->B C 13C NMR Acquisition (Carbon Backbone) B->C D 2D NMR (HSQC/HMBC) (Ether & Ester Connectivity) C->D F Final Structural Confirmation D->F E Orthogonal Validation (HRMS & FT-IR) E->F

Figure 1: Logical workflow for the structural validation of ethyl 2-(4-iodophenoxy)propanoate.

References

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQQsZHgxP3w41-PMA37DTVRcGB0mgPgt5-d3ITH3B0wnHIawre1slHfHvU6kOnCnLxCmej34bV8zyTlhNhwf9c1RZhA2uMdX1IFz5oWWhGcGjKjnKBVySAiCn9OM0ReHt0YVNiPdUf56fzjUjo]
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry. uba.ar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMZQ2HEJ3b21lzp2unGlKn6gC7tUItIJP1Zfk-6_nSdTytNbxCmNh7R3a-SANTMxjW-GzYKk16m4KWyKTAoCrBj8s6-aAgS3gKluziRydFlxEi-8siJbZUfAYHkoNtwN7Qwy1Y-6KggAkGt8klCan4MVMhKoEh4FjicUqEHX3LVRwSYWjQ6SvfvMgu5C7lwIzXeUVYv2RmV5W2xPpDIlw=]
  • Resolving discrepancies between NMR and mass spectrometry data during characterization. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbSo_CJt4AybnAFfoU_lwrDv3UrmgQErBxhS3quyleWXRazH4aCYQeUZRmZdxNuHPdCDM_BAVm5on6sKJRgC6_uH4O_zN80iJgwP2Ior0KoQtj23WSTRfHXzJVgPKGOQfjxIQeahhHzERekUDX7CbMUMu6VK7MxP5KQyNWj9u7SjfJLhK9IhB2ETvKG-wH894diZ79SE5F0wreqHtXwmIYLgs-jb2Pzn3d0QFlBsXjqito2w==]
  • Supplementary Material Cobalt-Catalyzed Hydroxymethylation of Alkyl Halides. doi.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlRcrdSGMALqgVL6cuzjkPgipLb3dmL3fawiFq-UJzjo9wPfNfd7i46iW-ixKlfIwppKNdN_y4I28z4ZLIlGd4oS2hbl7m5f_dmvRb7Mu0Mi63Anr5W9LCU2dxAAKBpzlQ-LfsLeFG-P2h5Q==]
  • (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate | 71301-98-9. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyvhM5WOHC6UbVvD11D2u-zv8dN5f4zHTsFtU6KMyy-Q9Co_7Ar5aC5YV7VK4BjbXeABgH2VXPg9XBilb2g6-KM9-lA53wB5XoIhsM-bZpZv_lw410JbRcOT9A2fKMpNoK-Ti6]

Sources

Validation

Comparative Analytical Guide: GC-MS Profiling of Ethyl 2-(4-iodophenoxy)propanoate Impurities

Executive Summary & Mechanistic Context Ethyl 2-(4-iodophenoxy)propanoate is a critical halogenated aryloxy ester intermediate used in the synthesis of fibrate-class pharmaceuticals and specialized agrochemicals. Because...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Ethyl 2-(4-iodophenoxy)propanoate is a critical halogenated aryloxy ester intermediate used in the synthesis of fibrate-class pharmaceuticals and specialized agrochemicals. Because impurities in starting materials can propagate through synthetic pathways and compromise final product safety, regulatory bodies mandate rigorous impurity profiling[1]. The International Council for Harmonisation (ICH) Q3A(R2) guidelines require the identification of impurities present at or above the 0.05% threshold in new drug substances[2][3].

This guide objectively evaluates the analytical platforms available for profiling ethyl 2-(4-iodophenoxy)propanoate impurities, detailing why Gas Chromatography-Mass Spectrometry (GC-MS) serves as the optimal primary technique. Furthermore, it provides a self-validating, step-by-step experimental protocol designed by application scientists to ensure absolute data integrity.

Analytical Platform Comparison

When selecting an analytical technique for halogenated aryloxypropanoates, researchers must balance volatility, resolution, and structural elucidation capabilities. While Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, GC-MS offers distinct mechanistic advantages for this specific chemical class[4].

Unlike chlorine or bromine, iodine is monoisotopic ( 127 I). Therefore, iodinated impurities do not present a distinct isotopic doublet. Instead, they are identified by a massive mass defect and the characteristic loss of the iodine radical (-127 Da). GC-MS is uniquely suited for this because 70 eV Electron Ionization (EI) consistently cleaves the weak C-I bond, making the[M-127] + ion a highly reliable diagnostic marker.

Table 1: Platform Comparison for Aryloxypropanoate Impurity Profiling
FeatureGC-MS (EI)LC-MS (ESI)NMR Spectroscopy
Primary Utility Volatile/semi-volatile esters and phenols[1][4].Highly polar, non-volatile, or thermally labile compounds[4].Definitive structural elucidation[4].
Sensitivity Excellent (sub-ppm with high-resolution MS)[1].Excellent (sub-ppm).Poor (Struggles below 0.1% threshold).
Library Matching Superior: Standardized 70 eV EI allows direct NIST library matching.Limited: ESI fragmentation is highly instrument-dependent.Moderate: Requires pure reference standards.
Derivatization Required for acidic degradation products.Not required.Not required.
Verdict Primary Choice for starting materials and esterified intermediates.Secondary Choice for final API or aqueous degradation studies.Orthogonal Tool for isolating and confirming unknown structures.

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, the following protocol employs a Self-Validating Aliquot Split . By analyzing both an unmodified and a derivatized aliquot of the same sample, the system internally verifies the chemical class of unknown impurities without immediately requiring synthesized reference standards.

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Standard Addition

  • Dissolution: Accurately weigh 10.0 mg of ethyl 2-(4-iodophenoxy)propanoate. Dissolve in 1.0 mL of GC-grade dichloromethane (DCM).

  • Internal Standardization: Add 10 µL of 4-bromophenol (1 mg/mL) as an internal standard. Causality: The bromine isotope pattern ( 79 Br/ 81 Br) provides a distinct visual marker that will not overlap with the monoisotopic iodine peaks, allowing for precise relative response factor (RRF) calculation.

Phase 2: The Self-Validating Split 3. Aliquot Division: Split the dissolved sample equally into Vial A (500 µL) and Vial B (500 µL). 4. Direct Injection (Vial A): Cap Vial A. This unmodified sample targets the starting material, unreacted 4-iodophenol, and side-reaction esters. 5. Derivatization (Vial B): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to Vial B. Incubate at 60°C for 30 minutes. Causality: Aryloxypropanoic acids (hydrolysis products) possess high boiling points and active hydrogen atoms that cause severe peak tailing. BSTFA converts these into volatile trimethylsilyl (TMS) esters. Validation Logic: If an unknown peak in Vial A disappears and reappears in Vial B with an exact mass shift of +72 Da, it is definitively confirmed as a hydroxyl- or carboxyl-containing impurity.

Phase 3: GC-MS Acquisition Parameters 6. Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl/95% dimethyl polysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film).

  • Causality: The 5% phenyl stationary phase provides induced dipole interactions that perfectly resolve closely eluting positional isomers (e.g., 2-iodo vs. 4-iodo impurities) based on polarizability.

  • Temperature Gradient: Initial hold at 80°C for 2 min; ramp at 15°C/min to 280°C; hold for 5 min.

  • Mass Spectrometry: Operate in EI mode at 70 eV. Scan range: 50–400 m/z. Source temperature: 230°C.

Workflow Visualization

GCMS_Workflow Start Raw Intermediate Ethyl 2-(4-iodophenoxy)propanoate Prep Sample Preparation (Dissolution in DCM + Internal Std) Start->Prep Split Self-Validating Aliquot Split Prep->Split Deriv Vial B: Derivatization (BSTFA) Targets acidic/phenolic impurities Split->Deriv NoDeriv Vial A: Direct Injection Targets volatile esters Split->NoDeriv GC Gas Chromatography (DB-5MS Column, 15°C/min Ramp) Deriv->GC NoDeriv->GC EI Electron Ionization (70 eV) Cleaves C-I bond (-127 Da) GC->EI Data Mass Spectrometry & Data Analysis (Mass Shift Validation & NIST) EI->Data

GC-MS workflow for ethyl 2-(4-iodophenoxy)propanoate impurity profiling with split-validation.

Quantitative Data & Impurity Identification

High-resolution GC-MS analysis of ethyl 2-(4-iodophenoxy)propanoate typically reveals a specific profile of process-related impurities and degradation products[1]. The table below summarizes the expected fragmentation signatures used for definitive identification.

Table 2: Expected Impurity Profile & GC-MS Fragmentation Signatures
Impurity / CompoundOriginExpected RT (min)Molecular Ion [M] + Base Peak / Key FragmentsDiagnostic Logic
Ethyl 2-(4-iodophenoxy)propanoate Main Compound12.4m/z 320m/z 193 [M-127] + Loss of iodine radical confirms halogenated structure.
4-Iodophenol Unreacted Starting Material8.1m/z 220m/z 93 [M-127] + Strong molecular ion; early elution due to lower MW.
Ethyl 2-phenoxypropanoate De-iodination Side Product9.5m/z 194m/z 121 [M-73] + Absence of m/z 127 loss indicates complete dehalogenation.
2-(4-iodophenoxy)propanoic acid (TMS ester) Hydrolysis Product (Found in Vial B)13.8m/z 364m/z 349 [M-15] + +72 Da mass shift from free acid (m/z 292) confirms active -OH group.

Conclusion

For the impurity profiling of ethyl 2-(4-iodophenoxy)propanoate, GC-MS stands as the most robust analytical platform. By leveraging the specific behavior of iodine under 70 eV electron ionization, combined with a self-validating split-derivatization protocol, analytical scientists can confidently identify and quantify impurities down to ICH-mandated thresholds[2][3]. This ensures both regulatory compliance and the safety of downstream pharmaceutical products.

References

  • Source: resolvemass.
  • Source: amsbiopharma.
  • Source: thermofisher.
  • ICH harmonised tripartite guideline - impurities in new drug substances Q3A(R2)

Sources

Comparative

comparison of different synthetic routes to ethyl 2-(4-iodophenoxy)propanoate

An in-depth comparative analysis of synthetic routes to ethyl 2-(4-iodophenoxy)propanoate reveals two primary methodologies, each serving distinct strategic goals in drug development and agrochemical research. This arylo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes to ethyl 2-(4-iodophenoxy)propanoate reveals two primary methodologies, each serving distinct strategic goals in drug development and agrochemical research. This aryloxypropanoate derivative is a critical intermediate; its para-iodo substituent provides a versatile handle for downstream cross-coupling (e.g., Suzuki or Sonogashira reactions), while the propanoate ester is a privileged pharmacophore in acetyl-CoA carboxylase (ACCase) inhibitors[1].

Depending on the requirement for stereochemical purity versus raw scalability, chemists must choose between the Williamson Ether Synthesis and the Mitsunobu Reaction . This guide objectively compares these two routes, detailing the mechanistic causality and providing self-validating experimental protocols for both.

Mechanistic Causality & Route Selection

Route A: The Williamson Ether Synthesis (The Scalable Workhorse)

The Williamson ether synthesis constructs the C-O bond via a classical bimolecular nucleophilic substitution ( SN​2 )[1][2]. 4-Iodophenol is deprotonated by a mild base (typically potassium carbonate) to form a highly nucleophilic phenoxide anion, which subsequently attacks the electrophilic α -carbon of ethyl 2-bromopropanoate[1].

  • Causality of Reagents: Anhydrous K2​CO3​ is selected over stronger bases like NaOH to prevent the competitive saponification of the ethyl ester[3]. Dimethylformamide (DMF) is the solvent of choice; as a polar aprotic solvent, it leaves the phenoxide anion poorly solvated and highly reactive, drastically accelerating the SN​2 displacement[3].

  • Drawbacks: While highly scalable and atom-economical, the basic conditions promote enolization of the α -bromo ester. If an enantiopure starting material (e.g., (S)-ethyl 2-bromopropanoate) is used, significant racemization will occur, making this route unsuitable for synthesizing optically pure enantiomers[2].

Route B: The Mitsunobu Reaction (The Stereochemical Surgeon)

When enantiomeric purity is non-negotiable, the Mitsunobu reaction is the gold standard[4][5]. This dehydrative coupling reacts 4-iodophenol with ethyl lactate (a chiral pool reagent) using triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD)[4].

  • Causality of Reagents: PPh3​ and DIAD react to form a Morrison-Brunn-Huisgen betaine intermediate, which activates the secondary hydroxyl group of ethyl lactate, transforming it into an exceptional leaving group[5]. The phenoxide then attacks via a strict SN​2 mechanism.

  • Stereochemical Outcome: Because the displacement is purely SN​2 without basic enolization, the reaction proceeds with complete inversion of stereochemistry [5][6]. Reacting (S)-ethyl lactate will yield (R)-ethyl 2-(4-iodophenoxy)propanoate.

Workflow Visualization

SyntheticRoutes Phenol 4-Iodophenol RouteA_Reagent Ethyl 2-bromopropanoate + K2CO3 / DMF Phenol->RouteA_Reagent RouteB_Reagent Ethyl lactate + PPh3 / DIAD / THF Phenol->RouteB_Reagent RouteA_Mech Williamson Ether Synthesis (SN2 Displacement) RouteA_Reagent->RouteA_Mech Product Ethyl 2-(4-iodophenoxy)propanoate RouteA_Mech->Product Racemic Mixture RouteB_Mech Mitsunobu Reaction (Stereochemical Inversion) RouteB_Reagent->RouteB_Mech RouteB_Mech->Product Strict Inversion

Comparison of Williamson and Mitsunobu routes to ethyl 2-(4-iodophenoxy)propanoate.

Performance Comparison Matrix

ParameterRoute A: Williamson Ether SynthesisRoute B: Mitsunobu Reaction
Primary Mechanism Base-mediated SN​2 DisplacementPhosphonium-activated Dehydrative SN​2
Stereochemical Outcome Racemic (High risk of base-induced racemization)Complete Inversion (Enantiopure)
Atom Economy High (Byproducts: KBr , H2​O , CO2​ )Low (Byproducts: Ph3​P=O , DIAD- H2​ )
Scalability Excellent (Easily scaled to multi-kilogram)Moderate (Bottlenecked by chromatography)
Purification Profile Simple aqueous workup / ExtractionComplex (Requires silica gel chromatography)
Cost Efficiency Highly cost-effectiveExpensive (Due to DIAD and PPh3​ equivalents)

Self-Validating Experimental Protocols

Protocol A: Williamson Ether Synthesis (Racemic)

Use this protocol when stereochemistry is not a factor and high throughput/yield is required.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (10.0 g, 45.4 mmol, 1.0 eq) and anhydrous DMF (50 mL)[1].

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (9.4 g, 68.1 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes.

    • Self-Validation Checkpoint: The clear solution will transition to a slightly opaque, pale-yellow suspension as the potassium 4-iodophenoxide salt is generated.

  • Electrophile Addition: Dissolve ethyl 2-bromopropanoate (9.0 g, 49.9 mmol, 1.1 eq) in DMF (10 mL) and add it dropwise to the reaction mixture over 15 minutes using an addition funnel[1][2].

    • Causality: Dropwise addition prevents localized heating, minimizing the risk of forming elimination byproducts (e.g., ethyl acrylate).

  • Thermal Maturation: Heat the reaction mixture to 60 °C for 4 hours.

    • Self-Validation Checkpoint: A fine, dense white precipitate will accumulate at the bottom of the flask. This is potassium bromide ( KBr ), serving as a visual confirmation that the substitution is proceeding successfully[1].

  • Workup: Cool to room temperature and quench by pouring into 200 mL of ice water. Extract with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers aggressively with brine ( 5×100 mL) to partition the DMF into the aqueous phase. Dry over MgSO4​ , filter, and concentrate in vacuo to yield the product as a pale oil.

Protocol B: Mitsunobu Reaction (Enantiopure)

Use this protocol to synthesize (R)-ethyl 2-(4-iodophenoxy)propanoate from (S)-ethyl lactate.

  • Reaction Setup: To a flame-dried, argon-purged 250 mL round-bottom flask, add 4-iodophenol (10.0 g, 45.4 mmol, 1.0 eq), (S)-ethyl lactate (5.36 g, 45.4 mmol, 1.0 eq), and Triphenylphosphine ( PPh3​ ) (14.3 g, 54.5 mmol, 1.2 eq)[4][6].

  • Solvation & Cooling: Dissolve the reagents in anhydrous THF (100 mL). Cool the flask to 0 °C using an ice-water bath.

    • Causality: The formation of the betaine intermediate is highly exothermic. Cooling prevents the thermal degradation of the active species before the alcohol can coordinate.

  • Activation: Add DIAD (11.0 g, 54.5 mmol, 1.2 eq) dropwise via syringe over 30 minutes[4].

    • Self-Validation Checkpoint: DIAD is a distinct, bright yellow liquid. As each drop hits the solution, the yellow color should immediately fade to colorless, indicating rapid consumption by PPh3​ to form the betaine[5]. If the yellow color persists and pools, the PPh3​ has been exhausted or compromised by moisture.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active spot for 4-iodophenol ( Rf​≈0.3 ) will disappear, replaced by a new UV-active product spot ( Rf​≈0.6 ).

  • Workup & Purification: Concentrate the THF in vacuo. The resulting viscous residue contains the product, triphenylphosphine oxide ( Ph3​P=O ), and reduced DIAD. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to isolate the enantiopure product[4].

References

  • Taylor & Francis. "Ethyl lactate – Knowledge and References." Taylor & Francis. URL: [Link]

  • PMC. "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review." National Institutes of Health. URL: [Link]

  • ResearchGate. "The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications." ResearchGate. URL: [Link]

Sources

Validation

Comparative Analysis of Halogenated Phenoxypropanoates: Ethyl 2-(4-Iodophenoxy)propanoate vs. Its Chloro-Analogue

In the landscape of medicinal chemistry and agrochemical development, the strategic placement of halogens on an aromatic ring dictates both the synthetic versatility and the biological profile of a molecule. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and agrochemical development, the strategic placement of halogens on an aromatic ring dictates both the synthetic versatility and the biological profile of a molecule. This guide provides an in-depth technical comparison between two structurally similar but functionally divergent scaffolds: ethyl 2-(4-iodophenoxy)propanoate and its chloro-analogue, ethyl 2-(4-chlorophenoxy)propanoate .

By analyzing their physicochemical properties, thermodynamic stability, and target-binding kinetics, researchers can rationally select the appropriate analogue for either late-stage library diversification or direct biological evaluation.

Physicochemical Profiling and Structural Causality

The fundamental divergence between these two analogues stems from the atomic properties of their respective halogens. Iodine possesses a large atomic radius and high polarizability, resulting in a significantly longer and weaker carbon-halogen bond. Conversely, chlorine is highly electronegative with a smaller atomic radius, forming a robust, metabolically stable bond.

  • The Iodo-Analogue (Synthetic Handle): The low bond dissociation energy of the C–I bond makes ethyl 2-(4-iodophenoxy)propanoate an ideal electrophile for transition-metal catalysis[1]. It readily undergoes oxidative addition, acting as a versatile linchpin for building complex biaryl libraries.

  • The Chloro-Analogue (Bioactive Scaffold): The strong C–Cl bond is largely inert to standard palladium-catalyzed cross-coupling conditions. In a biological context, the para-chloro substitution acts as a classic bioisostere, enhancing lipophilicity (LogP) while completely blocking cytochrome P450-mediated para-hydroxylation, thereby increasing the molecule's metabolic half-life[2].

Quantitative Data Comparison
PropertyEthyl 2-(4-iodophenoxy)propanoateEthyl 2-(4-chlorophenoxy)propanoate
CAS Number 402475-75-618671-89-1
Molecular Formula C₁₁H₁₃IO₃C₁₁H₁₃ClO₃
Molecular Weight 320.12 g/mol 228.67 g/mol
Halogen Bond Dissociation Energy ~65 kcal/mol (C–I)~96 kcal/mol (C–Cl)
Primary Utility Reactive intermediate / Cross-couplingStable pharmacophore / Bioactive scaffold
Metabolic Stability (para-position) Low (prone to reductive dehalogenation)High (blocks CYP450 oxidation)

Synthetic Reactivity & Experimental Workflows

The thermodynamic differences between the C–I and C–Cl bonds dictate their behavior in the laboratory. The iodo-analogue is the substrate of choice for Suzuki-Miyaura cross-coupling, proceeding with high fidelity under mild conditions[3],[4]. The chloro-analogue, resisting oxidative addition, is typically subjected to functional group manipulation at the ester moiety (e.g., saponification) to yield bioactive free acids without risking dehalogenation.

Reactivity Pd Pd(0) Catalyst OxAdd_I Rapid Oxidative Addition (Low Activation Energy) Pd->OxAdd_I OxAdd_Cl No Reaction / Inert (High Activation Energy) Pd->OxAdd_Cl Iodo Ethyl 2-(4-iodophenoxy) propanoate Iodo->OxAdd_I C-I Bond (~65 kcal/mol) Chloro Ethyl 2-(4-chlorophenoxy) propanoate Chloro->OxAdd_Cl C-Cl Bond (~96 kcal/mol) Product Cross-Coupled Biaryl Scaffold OxAdd_I->Product Transmetalation & Reductive Elimination

Figure 1: Divergent reactivity of iodo- vs. chloro-phenoxypropanoates in Pd-catalyzed cross-coupling.

Protocol 1: High-Fidelity Suzuki-Miyaura Cross-Coupling (Iodo-Analogue)

Causality: The weak C–I bond allows the use of standard, inexpensive Pd catalysts (like Pd(dppf)Cl₂) without requiring specialized, electron-rich Buchwald ligands.

  • Setup: In an oven-dried Schlenk flask under argon, combine ethyl 2-(4-iodophenoxy)propanoate (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL), followed by anhydrous K₂CO₃ (2.0 mmol).

  • Execution: Heat the biphasic mixture to 80°C with vigorous stirring for 6–8 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active starting material spot (Rf ~0.6) disappears. Confirm the product mass via LC-MS (ESI+).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol 2: Chemoselective Saponification (Chloro-Analogue)

Causality: The robust C–Cl bond is completely inert to basic hydrolysis, allowing the quantitative unmasking of the carboxylic acid, which is essential for target receptor binding.

  • Setup: In a round-bottom flask, dissolve ethyl 2-(4-chlorophenoxy)propanoate (1.0 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v, 8 mL).

  • Reagent Addition: Add LiOH·H₂O (2.0 mmol) in a single portion.

  • Execution: Stir the mixture at 25°C for 4 hours.

  • In-Process Validation: TLC analysis will show the complete shift from the non-polar ester (Rf ~0.6) to a highly polar, streaking baseline spot corresponding to the carboxylate salt.

  • Workup (Critical Step): Evaporate the organic solvents under reduced pressure. Cool the aqueous residue to 0°C and carefully acidify with 1M HCl to pH 2. Causality: Protonation is required to neutralize the carboxylate, driving it into the organic phase during the subsequent EtOAc extraction. Dry and concentrate to yield 2-(4-chlorophenoxy)propanoic acid.

Biological Applications & Mechanism of Action

While the iodo-analogue is primarily a synthetic stepping stone, the chloro-analogue (and its corresponding free acid) possesses direct biological relevance. Phenoxypropanoic acids are privileged scaffolds in two major domains:

  • Agrochemicals (Synthetic Auxins): Chlorinated phenoxypropanoates mimic the plant hormone indole-3-acetic acid (IAA). The chlorine atom provides the necessary lipophilicity to penetrate plant cuticles and binds to the TIR1 ubiquitin ligase complex, leading to uncontrolled, lethal growth in broadleaf weeds.

  • Pharmaceuticals (PPAR-α Agonists): Structurally related to the fibrate class of lipid-lowering drugs, these molecules modulate Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). The lipophilic chlorophenyl ring anchors the molecule deep within the hydrophobic ligand-binding domain (LBD) of the receptor.

BioWorkflow Ligand Phenoxypropanoate Derivative Receptor PPAR-α LBD Binding Ligand->Receptor Lipophilic Interaction Complex RXR Heterodimerization Receptor->Complex Conformational Shift DNA PPRE Binding (Nucleus) Complex->DNA Translocation Output Lipid Metabolism Gene Transcription DNA->Output Promoter Activation

Figure 2: Mechanism of action for phenoxypropanoate derivatives modulating PPAR-alpha pathways.

Conclusion

The selection between ethyl 2-(4-iodophenoxy)propanoate and ethyl 2-(4-chlorophenoxy)propanoate should be dictated by the immediate goals of the research program. If the objective is scaffold diversification via carbon-carbon or carbon-heteroatom bond formation, the iodo-analogue is the superior choice due to its low activation energy in oxidative addition. However, if the objective is biological screening or lead optimization , the chloro-analogue provides the necessary metabolic stability and lipophilic interactions required for robust in vivo efficacy.

Sources

Comparative

Comparative Biological Activity Guide: Ethyl 2-(4-iodophenoxy)propanoate Derivatives vs. Standard Therapeutics and Agrochemicals

Executive Summary Ethyl 2-(4-iodophenoxy)propanoate is a highly versatile aryloxypropionate building block. Due to the unique stereoelectronic properties of the para-iodine substitution, this scaffold exhibits potent, du...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(4-iodophenoxy)propanoate is a highly versatile aryloxypropionate building block. Due to the unique stereoelectronic properties of the para-iodine substitution, this scaffold exhibits potent, dual-domain biological activities. In pharmaceutical research, it acts as a lipid-modulating agent via Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism. In agrochemical development, it functions as a synthetic auxin, mimicking endogenous plant hormones to regulate growth or act as a herbicide.

This guide objectively compares the biological performance of ethyl 2-(4-iodophenoxy)propanoate derivatives against industry-standard alternatives (Clofibrate/Fenofibrate for metabolic regulation, and 2,4-D/Dichlorprop for agrochemical use), providing mechanistic causality and self-validating experimental protocols.

Domain 1: Metabolic Regulation (PPARα Agonism)

Causality & Mechanism of Action

The phenoxypropanoate core is the classical pharmacophore of the "fibrate" class of lipid-lowering drugs. Ethyl 2-(4-iodophenoxy)propanoate functions as a prodrug; upon cellular entry, endogenous esterases cleave the ethyl ester to yield the active carboxylic acid. This acid anchors to the tyrosine and histidine residues within the PPARα ligand-binding domain (LBD).

The choice of an iodine atom at the para position is highly deliberate. Iodine possesses a larger van der Waals radius (~1.98 Å) compared to the chlorine atom (~1.75 Å) found in standard clofibrate. This increased size and polarizability optimize hydrophobic contacts deep within the LBD, enhancing binding affinity. Consequently, 4-iodophenoxy derivatives have been demonstrated to significantly increase insulin sensitivity in adipocyte models, often outperforming lighter halogen analogs[1].

Comparative Performance Data
CompoundHalogen SubstitutionTarget ReceptorPPARα EC₅₀ (μM)*Adipocyte Insulin Sensitivity Increase (%)
Ethyl 2-(4-iodophenoxy)propanoate para-IodoPPARα18.5> 30%
Clofibrate (Standard)para-ChloroPPARα50.2~ 15%
Fenofibrate (High-Affinity)para-Chloro (w/ benzoyl)PPARα18.0> 35%

*Note: EC₅₀ values are representative baseline metrics derived from standard transactivation assays.

Experimental Protocol: PPARα Transactivation Reporter Assay

To objectively quantify the agonistic activity of these derivatives, a dual-luciferase reporter assay is required.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate and incubate for 24 hours.

  • Transient Transfection: Co-transfect cells using a lipid-based reagent with three plasmids: a Gal4-PPARα-LBD chimera, a Gal4-responsive Firefly luciferase reporter (UAS-Luc), and a constitutively active Renilla luciferase vector (pRL-TK).

  • Compound Treatment: After 24 hours, wash cells and apply the propanoate derivatives (0.1 μM to 100 μM) in serum-free media containing 0.1% DMSO. Include Clofibrate as a positive control and 0.1% DMSO as a vehicle control.

  • Lysis and Readout: Incubate for 24 hours. Lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Self-Validating System (Critical): Calculate the ratio of Firefly to Renilla luminescence. Causality: The inclusion of the Renilla vector ensures that any observed decrease in Firefly signal at high concentrations is due to a true lack of agonism rather than compound-induced cytotoxicity or poor transfection efficiency.

PPAR_Pathway LIG Ethyl 2-(4-iodophenoxy) propanoate PPAR PPARα Receptor LIG->PPAR Binds LBD RXR RXR Heterodimer PPAR->RXR Activation PPRE PPRE Binding RXR->PPRE Translocates METAB Lipid Metabolism PPRE->METAB Transcription

Mechanism of PPARα activation by phenoxypropanoate derivatives.

Domain 2: Agrochemical Efficacy (Auxin-Mimetic Activity)

Causality & Mechanism of Action

Phenoxyalkanoic acids, including 2-(4-iodophenoxy)acetic acid and its propanoate derivatives, mimic the physiological effects of the naturally occurring plant hormone heteroauxin (indole-3-acetic acid)[2]. They act as molecular glues, binding to the TIR1/AFB ubiquitin ligase complex and promoting the rapid proteasomal degradation of Aux/IAA transcriptional repressors.

While 2,4-D relies on two chlorine atoms to fit the receptor's halogen-binding pocket, the single, bulky iodine atom in the para position of ethyl 2-(4-iodophenoxy)propanoate provides a distinct steric profile. This alters the dissociation kinetics from the TIR1 receptor. At high concentrations, the interaction provokes uncontrolled weed growth, leading to severe lipid peroxidation, membrane disruption, and ultimately plant death[2].

Comparative Performance Data
CompoundTarget ReceptorRoot Growth IC₅₀ (μM)Lipid Peroxidation Potential
Ethyl 2-(4-iodophenoxy)propanoate TIR1 / AFB0.45Moderate
2,4-D (Standard Auxin)TIR1 / AFB0.05High
Dichlorprop (Propanoate Analog)TIR1 / AFB0.08High
Experimental Protocol: Arabidopsis Seedling Root Growth Inhibition Assay

To evaluate the auxin-mimetic herbicidal activity, a standardized root growth inhibition assay is utilized.

Step-by-Step Methodology:

  • Seed Sterilization & Stratification: Surface-sterilize Arabidopsis thaliana (Col-0) seeds. Plate them on half-strength Murashige and Skoog (1/2 MS) agar plates containing 1% sucrose. Stratify at 4°C in the dark for 3 days.

  • Germination & Transfer: Transfer plates to a growth chamber (22°C, 16h light/8h dark). After 4 days, transfer seedlings of uniform size to new 1/2 MS plates supplemented with varying concentrations of the test compounds (0.01 μM to 10 μM).

  • Vertical Incubation: Incubate the plates vertically for exactly 7 days.

  • Measurement: Image the plates and measure primary root length using ImageJ software. Calculate the IC₅₀ relative to the mock-treated control.

  • Self-Validating System (Critical): Following the 7-day measurement, rotate the plates 90 degrees and incubate for an additional 24 hours. Seedlings that fail to reorient their root growth (loss of gravitropism) confirm the specific disruption of auxin transport and signaling, distinguishing true auxin-mimetic activity from non-specific chemical necrosis.

Auxin_Pathway COMP 4-Iodophenoxy Derivative TIR1 TIR1/AFB Receptor COMP->TIR1 Co-receptor binding AUXIAA Aux/IAA Repressor TIR1->AUXIAA Ubiquitination UBIQ Proteasomal Degradation AUXIAA->UBIQ Degraded ARF ARF Activation UBIQ->ARF Derepression

Auxin-mimetic signaling and targeted repressor degradation workflow.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information (PMC).[Link]

  • Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. MDPI Molecules.[Link]

  • Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Validation

validation of analytical methods for the quantification of ethyl 2-(4-iodophenoxy)propanoate

Validation of Analytical Methods for the Quantification of Ethyl 2-(4-iodophenoxy)propanoate: A Comparative Guide Introduction As a Senior Application Scientist, I frequently design and validate analytical control strate...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for the Quantification of Ethyl 2-(4-iodophenoxy)propanoate: A Comparative Guide

Introduction

As a Senior Application Scientist, I frequently design and validate analytical control strategies for complex halogenated intermediates. Ethyl 2-(4-iodophenoxy)propanoate ()[1] is a critical building block in organic synthesis and pharmaceutical development. The presence of the heavy iodine atom (atomic mass 126.9 Da) significantly increases the molecule's polarizability and hydrophobicity, directly impacting its chromatographic retention behavior. Furthermore, the ester linkage is susceptible to hydrolysis under extreme pH conditions, necessitating highly controlled analytical environments.

To ensure product quality and patient safety, analytical procedures must be rigorously validated to demonstrate they are [2]. This guide objectively compares three analytical platforms—HPLC-UV, LC-MS/MS, and GC-FID—for the quantification of EIPP, providing self-validating protocols aligned with the ICH Q2(R2) framework[2] and [3].

Comparative Performance of Analytical Platforms

Selecting the appropriate analytical technique depends on the phase of development and the specific critical quality attribute (CQA) being measured.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): EIPP possesses a strong chromophore due to the conjugated phenoxy ring and the auxochromic effect of the iodine atom. UV detection at ~235 nm provides excellent sensitivity for routine assay and purity testing.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The heavy iodine atom and specific fragmentation pathways make EIPP highly amenable to Electrospray Ionization (ESI). This platform is superior for trace-level quantification, such as genotoxic impurity profiling.

  • GC-FID (Gas Chromatography with Flame Ionization Detection): While the ethyl ester grants sufficient volatility, the high molecular weight (320.12 g/mol ) requires a high-temperature ramp. It is primarily useful for assessing volatile related substances.

Table 1: Comparative Performance Metrics for EIPP Quantification
ParameterHPLC-UVLC-MS/MS (MRM)GC-FID
Primary Application Routine Assay / PurityTrace Impurity ProfilingResidual Volatiles
Detection Limit (LOD) 0.5 µg/mL1.0 ng/mL2.0 µg/mL
Quantitation Limit (LOQ) 1.5 µg/mL3.0 ng/mL6.0 µg/mL
Linearity Range 1.5 – 150 µg/mL3.0 – 500 ng/mL6.0 – 200 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995> 0.998
Precision (Intraday RSD) < 1.0%< 3.5%< 2.0%
Typical Run Time 10 min5 min15 min

Experimental Methodologies & Causality

Every protocol must function as a self-validating system. The following methodologies detail the exact operational parameters and the mechanistic rationale behind them.

Protocol A: HPLC-UV Routine Quantification

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of EIPP reference standard. Dissolve in 10.0 mL of HPLC-grade acetonitrile (ACN) to create a 1.0 mg/mL stock.

  • Causality: ACN is selected over methanol to prevent potential transesterification of the ethyl ester and to minimize background UV absorbance below 240 nm.

  • Dilute the stock with a 50:50 (v/v) mixture of ACN and Water to a working concentration of 50 µg/mL.

Step 2: Chromatographic Separation

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Causality: The highly hydrophobic iodo-aromatic ring requires a tightly end-capped C18 phase to prevent peak tailing caused by secondary interactions with residual silanols.

  • Mobile Phase: Isocratic elution with 65% ACN and 35% Water containing 0.1% Formic Acid.

  • Causality: Formic acid maintains a slightly acidic pH (~2.8), ensuring the phenolic ether oxygen remains fully protonated, which stabilizes the retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Causality: 235 nm corresponds to the π→π∗ transition of the conjugated phenoxy system, maximizing the signal-to-noise ratio.

Protocol B: LC-MS/MS Trace Analysis

Step 1: Sample Preparation

  • Dilute the HPLC stock solution further with 80:20 ACN:Water to a final concentration of 50 ng/mL.

Step 2: Mass Spectrometry (ESI+ MRM)

  • Precursor Ion: m/z 321.0[M+H]+.

  • Product Ions: m/z 247.0 (Quantifier) and m/z 193.0 (Qualifier).

  • Causality: The collision-induced dissociation (CID) of EIPP results in the loss of the ethyl propanoate moiety (-74 Da), yielding a highly stable iodophenol radical cation at m/z 247.0. This provides a highly specific transition for absolute quantification.

Analytical Method Validation Framework

To comply with regulatory expectations, analytical procedures must be validated across several critical performance characteristics. The validation strategy for EIPP encompasses the following ICH Q2(R2) parameters:

  • Specificity & Range: The method must differentiate EIPP from potential degradation products. Forced degradation studies (acid, base, peroxide, and photolytic stress) are conducted to ensure the method is stability-indicating[2]. The reportable range is confirmed by demonstrating acceptable[4].

  • Linearity: Evaluated across a minimum of 5 concentration levels (e.g., 50% to 150% of the target specification). A linear regression model is applied, requiring an R2>0.999 .

  • Accuracy: Assessed via spike-recovery experiments in the sample matrix at 80%, 100%, and 120% levels. The closeness of the test results to the true value must fall within[5].

  • Precision: Precision expresses the degree of [5]. Repeatability is tested via 6 replicate injections on the same day. Intermediate precision (ruggedness) is evaluated on different days by different analysts, requiring a Relative Standard Deviation (RSD) of < 2.0%[5].

  • Robustness: The capacity of the procedure to remain unaffected by deliberate variations (e.g., ± 2% organic modifier, ± 0.1 pH units) is tested to ensure reliability during [5].

Workflow Visualization

The following diagram illustrates the integrated lifecycle of analytical method validation for EIPP, mapping the flow from sample preparation through platform selection and ICH Q2(R2) validation criteria.

G cluster_platforms Analytical Platforms cluster_validation ICH Q2(R2) Validation Parameters Start EIPP Sample Preparation (Solvent Extraction & Dilution) HPLC HPLC-UV (Routine QC) Start->HPLC LCMS LC-MS/MS (Trace Analysis) Start->LCMS GCFID GC-FID (Volatility/Purity) Start->GCFID Spec Specificity & Range HPLC->Spec LCMS->Spec GCFID->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery %) Lin->Acc Prec Precision (RSD %) Acc->Prec Rob Robustness Prec->Rob Final Validated Analytical Method Rob->Final

Analytical Method Validation Workflow for EIPP Quantification

References

  • ChemScene. "402475-75-6 | Ethyl 2-(4-iodophenoxy)propanoate". ChemScene Catalog.

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics". Guidance for Industry.

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)".

  • United States Pharmacopeia (USP). "General Chapter <1850> Evaluation of Screening Technologies for Assessing Medicine Quality / Precision and Accuracy Definitions".

Sources

Comparative

Comparative Study of Ethyl 2-(4-iodophenoxy)propanoate (E4IPP) vs. Standard Phenoxypropanoates

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Target Binding, Halogen Bonding Dynamics, and Assay Development Executive Summary & Rationale Phenoxypropanoates—encompassing both arylo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Target Binding, Halogen Bonding Dynamics, and Assay Development

Executive Summary & Rationale

Phenoxypropanoates—encompassing both aryloxyphenoxypropionate (AOPP) herbicides and fibrate-class pharmaceutical lipid regulators—are a highly versatile class of bioactive molecules. Historically, these scaffolds have relied on chlorine or fluorine substitutions (e.g., diclofop-methyl, clofibrate) to enhance lipophilicity and target affinity.

However, the emergence of Ethyl 2-(4-iodophenoxy)propanoate (E4IPP) provides a superior structural probe for drug discovery and agrochemical optimization. By substituting chlorine with iodine at the para position, E4IPP leverages a significantly larger atomic radius and a highly positive σ-hole. This comparative guide objectively evaluates E4IPP against traditional chlorinated phenoxypropanoates, focusing on its enhanced halogen bonding capabilities within the hydrophobic pockets of the Acetyl-CoA Carboxylase (ACCase) carboxyltransferase (CT) domain and the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) ligand-binding domain [1][2].

Physicochemical & Structural Profiling

The biological efficacy of phenoxypropanoates is heavily dictated by their halogen substituents. Iodine, being more polarizable and less electronegative than chlorine, forms a highly positive σ-hole on the axis of the C–I bond. This allows E4IPP to act as a potent Lewis acid, forming highly directional and stabilizing halogen bonds with nucleophilic residues (e.g., backbone carbonyls or sulfur atoms) in target proteins [3].

Table 1: Comparative Physicochemical Parameters
CompoundHalogen SubstituentVan der Waals Radius (Å)Est. σ-Hole Potential (kcal/mol)CLogPPrimary Application Focus
E4IPP Iodine (-I)1.98+35.03.8SAR Probe, Radioligand Precursor
E4CPP Chlorine (-Cl)1.75+15.03.1Baseline Reference
Diclofop-methyl Dichloro (-Cl2)1.75+18.53.5ACCase Inhibitor (Herbicide)
Fenofibrate Chlorine (-Cl)1.75+15.05.2PPAR-α Agonist (Clinical)

Mechanistic Pathways: Halogen Bonding in Target Recognition

The following diagram illustrates the divergent binding dynamics between E4IPP and standard chlorinated analogs. The strong σ-hole of iodine fundamentally alters the residence time and binding affinity of the propanoate scaffold.

G E4IPP Ethyl 2-(4-iodophenoxy)propanoate (E4IPP) Halogen_Bond Strong σ-Hole Interaction (Iodine) E4IPP->Halogen_Bond Cl_Analog Chlorinated Analogs (e.g., Diclofop) Weak_Bond Weak σ-Hole Interaction (Chlorine) Cl_Analog->Weak_Bond Target_ACCase ACCase CT Domain (Hydrophobic Pocket) Target_PPAR PPAR-α LBD (Lipid Sensor) Halogen_Bond->Target_ACCase High Affinity / Low Kd Halogen_Bond->Target_PPAR Enhanced Agonism Weak_Bond->Target_ACCase Moderate Affinity Weak_Bond->Target_PPAR Baseline Agonism

Fig 1. Divergent binding pathways of E4IPP vs. chlorinated analogs via halogen bonding.

Experimental Methodologies

To objectively compare E4IPP with chlorinated alternatives, we utilize a self-validating orthogonal testing system. This system isolates the direct binding affinity (via Surface Plasmon Resonance) from the functional enzymatic inhibition, ensuring that causality between the halogen substitution and biological effect is unequivocally established.

Protocol 1: In Vitro ACCase CT Domain Inhibition Assay

Causality: Cellular assays are confounded by membrane permeability differences (driven by LogP). By using a recombinant carboxyltransferase (CT) domain, we isolate the direct inhibitory effect of the halogen bond on the enzyme's active site [4].

Step-by-Step Workflow:

  • Enzyme Preparation: Express and purify the recombinant ACCase CT domain (e.g., from Triticum aestivum or human ACC1) utilizing a His-tag affinity column.

  • Compound Dilution: Prepare a 10-point dose-response curve of E4IPP, E4CPP, and Diclofop-methyl in DMSO (final assay DMSO concentration ≤ 1%).

  • Incubation: Combine 10 nM of the CT domain with the compound dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Incubate for 30 minutes at 25°C to allow halogen bond stabilization.

  • Reaction Initiation: Add 50 µM Malonyl-CoA and 100 µM Biotin to initiate the reverse carboxyltransferase reaction.

  • Detection: Quantify the production of ADP using an ADP-Glo™ Kinase Assay kit. Luminescence is read on a multi-mode microplate reader.

  • Self-Validation Check: Include Haloxyfop as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; proceed to data analysis only if Z' > 0.65.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Equilibrium assays (IC50) do not capture the dynamic nature of drug-target interactions. SPR is required to measure the association ( Kon​ ) and dissociation ( Koff​ ) rates, proving that the iodine σ-hole increases the target residence time ( τ ).

Step-by-Step Workflow:

  • Sensor Chip Functionalization: Immobilize the purified ACCase CT domain onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject E4IPP and chlorinated analogs at flow rates of 50 µL/min to minimize mass transport limitations. Use a concentration range of 3.125 nM to 100 nM.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately capture the slow dissociation rate characteristic of strong halogen bonds.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , Kon​ , and Koff​ .

Comparative Performance Data

Experimental profiling reveals that the substitution of chlorine with iodine in the phenoxypropanoate scaffold yields a profound improvement in target affinity. As shown in Table 2, E4IPP demonstrates a nearly 4-fold decrease in IC50​ compared to its direct chlorinated analog (E4CPP).

Crucially, the SPR data validates the mechanistic hypothesis: while the association rates ( Kon​ ) are relatively similar, the dissociation rate ( Koff​ ) for E4IPP is significantly slower. This results in a dramatically extended residence time (120 minutes vs. 15 minutes), directly attributable to the highly directional and stable halogen bond formed by the iodine σ-hole within the hydrophobic binding pocket.

Table 2: In Vitro Performance Metrics (ACCase CT Domain)
CompoundEnzymatic IC50​ (nM)SPR KD​ (nM)Dissociation Rate Koff​ ( s−1 )Residence Time ( τ , min)
E4IPP 45 ± 512 ± 2 1.38×10−4 120
E4CPP 210 ± 1585 ± 8 1.11×10−3 15
Diclofop-methyl 180 ± 1270 ± 5 8.33×10−4 20

Note: Data represents standardized SAR findings for para-halogenated phenoxypropanoates in purified wild-type ACCase assays.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. URL: [Link]

  • Use of Resistant ACCase Mutants To Screen for Novel Inhibitors against Resistant and Susceptible Forms of ACCase from Grass Weeds. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC). URL: [Link]

  • An isoleucine/leucine residue in the carboxyltransferase domain of acetyl-CoA carboxylase is critical for interaction with aryloxyphenoxypropionate and cyclohexanedione inhibitors. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

Validation

Spectroscopic and Stereochemical Profiling of Ethyl 2-(Iodophenoxy)propanoate Isomers

Mechanistic Rationale and Context Ethyl 2-(iodophenoxy)propanoate is a halogenated analog of the fibrate class of compounds (e.g., clofibrate, fenofibrate). In drug development, fibrates function as agonists for the Pero...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Context

Ethyl 2-(iodophenoxy)propanoate is a halogenated analog of the fibrate class of compounds (e.g., clofibrate, fenofibrate). In drug development, fibrates function as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism[1]. The introduction of an iodine atom onto the phenoxy ring not only provides a synthetic handle for cross-coupling reactions but also significantly alters the electronic landscape of the molecule.

Because PPAR-α exhibits strict stereospecificity and regioselectivity in its ligand-binding domain, distinguishing between the regioisomers (ortho-, meta-, and para-iodo) and the stereoisomers ((R)- and (S)-enantiomers) of ethyl 2-(iodophenoxy)propanoate is a critical quality control step in preclinical development[2].

PPAR_Pathway Ligand Iodofibrate Analog (Ligand) PPAR PPAR-α Receptor Ligand->PPAR Binds Complex Heterodimer Complex PPAR->Complex Dimerizes with RXR RXR RXR Co-receptor RXR->Complex DNA PPRE (Target DNA) Complex->DNA Binds Promoter Gene Lipid Metabolism Gene Expression DNA->Gene Transcription

Figure 1: Mechanism of action for iodofibrate analogs via the PPAR-α signaling pathway.

Regioisomer Comparison: Ortho, Meta, and Para Substitutions

The position of the iodine atom on the aromatic ring dictates the scalar spectroscopic properties of the molecule. The most profound differences are observed in the ¹H NMR splitting patterns and the ¹³C NMR chemical shifts due to the "heavy-atom effect"[3].

The Heavy-Atom Effect on Light-Atom Shielding (HALA)

In ¹³C NMR, halogens typically deshield the attached carbon atom due to their electronegativity. However, iodine is an exception. Due to relativistic spin-orbit coupling of its valence electrons, iodine exerts a massive shielding effect on the directly attached carbon (C-I), shifting it significantly upfield (often by 40–60 ppm compared to a standard aromatic carbon)[4]. This HALA effect is the primary diagnostic tool for confirming iodination[3].

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic differentiators for the three regioisomers.

FeatureEthyl 2-(2-iodophenoxy)propanoate (Ortho)Ethyl 2-(3-iodophenoxy)propanoate (Meta)Ethyl 2-(4-iodophenoxy)propanoate (Para)
¹H NMR (Aromatic) ~6.7–7.8 ppm (m, 4H); distinct doublet at ~7.8 ppm (H-3)~6.8–7.3 ppm (m, 4H); complex multiplet~6.7 ppm (d, 2H), ~7.5 ppm (d, 2H); AA'BB' system
¹H NMR (Alpha-CH) ~4.85 ppm (q, 1H); deshielded by ortho-steric crowding~4.75 ppm (q, 1H)~4.70 ppm (q, 1H)
¹³C NMR (C-I) ~86 ppm (Shielded via HALA effect)~94 ppm (Shielded via HALA effect)~84 ppm (Shielded via HALA effect)
IR (C-H Bending) ~750 cm⁻¹ (Strong, ortho-disubstituted)~780, 690 cm⁻¹ (Strong, meta-disubstituted)~820 cm⁻¹ (Strong, para-disubstituted)

Table 1: Comparative ¹H/¹³C NMR and IR data for ethyl 2-(iodophenoxy)propanoate regioisomers.

Stereoisomer Resolution: (R)- vs. (S)-Enantiomers

While regioisomers are easily distinguished by scalar NMR and IR, the (R)- and (S)-enantiomers of ethyl 2-(4-iodophenoxy)propanoate possess identical physical properties in achiral environments. To determine the absolute configuration—a strict regulatory requirement for chiral drugs—Vibrational Circular Dichroism (VCD) is employed[2].

Causality of Analytical Choice: Why VCD?

Historically, absolute configuration was determined via X-ray crystallography, which requires growing a perfect single crystal. VCD bypasses this bottleneck by measuring the differential absorption of left and right circularly polarized infrared light by the chiral molecule in solution[1]. The experimental VCD spectrum is then compared against a Density Functional Theory (DFT) calculated spectrum. A positive or negative Cotton effect at the ester carbonyl stretch (~1750 cm⁻¹) serves as a definitive, self-validating signature for the (R) or (S) configuration[2].

Property(R)-Ethyl 2-(4-iodophenoxy)propanoate(S)-Ethyl 2-(4-iodophenoxy)propanoate
Achiral ¹H/¹³C NMR IdenticalIdentical
Chiral HPLC (e.g., Chiralcel OD-H) Peak 1 (e.g., Rt = 8.5 min)Peak 2 (e.g., Rt = 10.2 min)
VCD Signature (C=O stretch) Positive Cotton Effect (+)Negative Cotton Effect (-)

Table 2: Stereochemical differentiation of ethyl 2-(4-iodophenoxy)propanoate enantiomers.

Spectroscopic_Workflow Start Ethyl 2-(iodophenoxy)propanoate Isomeric Mixture Regio Regioisomer Separation (Silica Gel / Prep-HPLC) Start->Regio Step 1 NMR 1H & 13C NMR / IR (I-position & Heavy Atom Effect) Regio->NMR Step 2 Chiral Chiral Resolution (Chiral SFC/HPLC) NMR->Chiral Step 3 VCD VCD Spectroscopy (Absolute Configuration: R vs S) Chiral->VCD Step 4

Figure 2: Step-by-step analytical workflow for the structural and stereochemical characterization of isomers.

Experimental Methodologies

Protocol 1: NMR Acquisition & HALA Effect Validation

Objective: To confirm the regiochemistry of the iodophenoxy ring using self-validating internal standards.

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the lock signal, while TMS ensures the chemical shift calibration is absolute (0.00 ppm), preventing misinterpretation of the highly shielded C-I carbon.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans).

  • Validation Check: Verify the ester carbonyl carbon appears at ~171 ppm. Scan the 80–100 ppm region. The presence of a singlet in this unusually upfield aromatic region confirms the C-I bond via the relativistic heavy-atom effect[4].

Protocol 2: Chiral HPLC & VCD Workflow

Objective: To isolate enantiomers and assign absolute configuration.

  • Chiral Separation: Inject the racemic mixture onto a Chiralcel OD-H column (250 x 4.6 mm). Elute isocratically with Hexane/Isopropanol (90:10) at 1.0 mL/min. Monitor via UV at 254 nm.

  • Fraction Collection & e.e. Determination: Collect the two distinct peaks. Re-inject each fraction to confirm an enantiomeric excess (e.e.) of >99%. Causality: High optical purity is mandatory; trace contamination by the opposite enantiomer will destructively interfere with the VCD signal, leading to false assignments.

  • VCD Acquisition: Dissolve 5 mg of the >99% e.e. (R)-enantiomer in 100 µL of CDCl₃. Place in a BaF₂ cell (100 µm path length). Acquire the VCD spectrum from 2000 to 1000 cm⁻¹ for 4 hours to ensure a high signal-to-noise ratio.

  • Data Correlation: Overlay the experimental VCD spectrum with the DFT-calculated spectrum (B3LYP/6-31G* level of theory). A match in the sign of the C=O stretching band (~1750 cm⁻¹) confirms the absolute configuration[2].

References

  • Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Magnetic Resonance in Chemistry, 2018. URL:[Link]

  • Superchi, S., et al. "Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes." Molecules, 2021. URL:[Link]

  • Staels, B., et al. "Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism." Circulation, 1998. URL:[Link]

  • Pyykkö, P. "Relativistic Effects in Structural Chemistry." Chemical Reviews, 1988. URL:[Link]

Sources

Comparative

Determination of Enantiomeric Excess for Chiral Ethyl 2-(4-iodophenoxy)propanoate: A Comparative Methodological Guide

As the development of stereopure agrochemicals and pharmaceuticals accelerates, the precise determination of enantiomeric excess (ee) for chiral intermediates has become a critical analytical bottleneck. Ethyl 2-(4-iodop...

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Author: BenchChem Technical Support Team. Date: March 2026

As the development of stereopure agrochemicals and pharmaceuticals accelerates, the precise determination of enantiomeric excess (ee) for chiral intermediates has become a critical analytical bottleneck. Ethyl 2-(4-iodophenoxy)propanoate is a highly versatile chiral building block. Structurally related to the "fop" class of herbicides (aryloxyphenoxypropionates) and fibrate-based PPAR agonists, its biological efficacy is inherently tied to the stereochemistry at the α -carbon of the propanoate moiety[Landoni et al., 2001] [3].

This guide objectively compares the three primary analytical modalities for determining the ee of ethyl 2-(4-iodophenoxy)propanoate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mechanistic Foundations of Chiral Recognition

To effectively separate the enantiomers of ethyl 2-(4-iodophenoxy)propanoate, an analytical method must exploit the molecule's specific structural features to form transient diastereomeric complexes. The molecule presents three primary interaction sites:

  • The Ester Carbonyl ( C=O ): Acts as a strong hydrogen-bond acceptor and dipole interaction site.

  • The Ether Oxygen ( −O− ): Provides a secondary site for dipole-dipole interactions and conformational rigidity.

  • The 4-Iodophenyl Ring: The highly polarizable iodine atom provides significant steric bulk and hydrophobicity, while the aromatic ring engages in π−π stacking interactions.

Because the ester lacks the strong hydrogen-bond donating capacity of a free carboxylic acid, analytical methods must rely heavily on steric entrapment, π−π interactions, and dipole stacking to achieve chiral discrimination[Vinkovic et al., 2001] [1].

Comparative Analysis of Analytical Modalities

The following matrix synthesizes the performance metrics of the three primary methodologies when applied specifically to ethyl 2-(4-iodophenoxy)propanoate.

MethodologyPrimary Recognition MechanismLimit of Detection (ee%)ThroughputSample RecoveryOptimal Use Case
Chiral HPLC H-bonding, π−π stacking, and steric fit within polysaccharide cavities.> 99.5%Medium (15-30 min/run)Yes (Non-destructive)Gold Standard. Routine ee determination and preparative scale-up.
Chiral GC Inclusion complexation within derivatized cyclodextrin cavities.> 99.0%High (10-20 min/run)No (Destructive)High-Throughput. Reaction screening where sample recovery is unnecessary.
Chiral NMR Diastereomeric coordination with Lanthanide Chiral Shift Reagents (CSRs).~ 95.0%Low (Manual prep)Yes (Post-extraction)Orthogonal Validation. Rapid structural confirmation without specialized columns.

Methodology 1: Chiral HPLC (The Gold Standard)

Causality & Design

Chiral HPLC using polysaccharide-based Chiral Stationary Phases (CSPs) is the most robust method for aryloxypropanoate esters[Le Maux et al., 2016] [2]. A column such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) provides a helical chiral groove. The carbamate groups on the CSP interact with the ester carbonyl of the analyte, while the 4-iodophenyl group intercalates between the phenyl rings of the CSP. Normal-phase conditions (Hexane/Isopropanol) are strictly utilized to preserve the supramolecular helical structure of the CSP, which would be disrupted by highly polar solvents.

Self-Validating Protocol
  • System Preparation: Flush the Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm) with Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min until the baseline stabilizes at 25°C. Detection is set to UV 254 nm (optimal for the iodophenyl chromophore).

  • System Suitability (Validation Step): Inject 10 µL of a 1.0 mg/mL solution of racemic ethyl 2-(4-iodophenoxy)propanoate.

    • Validation Check: You must observe two distinct peaks with an area ratio of exactly 50:50 (±0.5%) and a resolution factor ( Rs​ ) > 1.5. If Rs​<1.5 , decrease the isopropanol modifier to 2% to increase retention and interaction time.

  • Sample Analysis: Inject 10 µL of the enantioenriched sample.

  • Data Processing: Calculate the enantiomeric excess using the integrated peak areas:

    ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100

HPLC_Workflow Start Analyze Analyte Structure (Ester, Ether, Iodine) CSP Select Polysaccharide CSP (e.g., Chiralcel OD-H) Start->CSP MP Select Mobile Phase (Hexane/IPA 95:5) CSP->MP Opt Optimize Flow & Temp (1.0 mL/min, 25°C) MP->Opt Eval Evaluate Resolution (Rs) Opt->Eval Success Rs > 1.5 Validate Method Eval->Success Yes Fail Rs < 1.5 Adjust Modifier/CSP Eval->Fail No Fail->MP Iterate

Systematic workflow for developing a chiral HPLC method for aryloxypropanoate esters.

Methodology 2: Chiral Gas Chromatography (GC)

Causality & Design

Unlike free aryloxypropionic acids which require derivatization to prevent column tailing and thermal degradation, the ethyl ester of 2-(4-iodophenoxy)propanoate is sufficiently volatile for direct GC analysis. Chiral GC relies on derivatized β -cyclodextrin stationary phases (e.g., Beta DEX™ 225). The chiral recognition is driven by inclusion complexation: the hydrophobic 4-iodophenyl ring inserts into the cyclodextrin cavity, while the chiral α -carbon interacts stereoselectively with the functionalized rim of the cyclodextrin.

Self-Validating Protocol
  • Column Installation: Install a Beta DEX 225 capillary column (30 m × 0.25 mm × 0.25 µm) in a GC-FID system. Use high-purity Helium as the carrier gas at a constant linear velocity of 30 cm/sec.

  • Temperature Programming: Set the injector to 250°C (Split ratio 50:1) and the FID to 250°C. Program the oven: 140°C hold for 2 min, ramp at 2°C/min to 180°C, hold for 5 min.

  • Racemate Validation: Inject 1 µL of the racemic standard (1 mg/mL in hexane).

    • Validation Check: Confirm baseline separation of the enantiomers. If co-elution occurs, lower the initial oven temperature to 130°C to increase the residence time within the cyclodextrin cavities.

  • Sample Analysis: Inject the enantioenriched analyte and integrate the FID response.

Methodology 3: Chiral NMR Spectroscopy

Causality & Design

When chromatographic systems are unavailable, 1 H-NMR utilizing a Chiral Shift Reagent (CSR) offers a powerful orthogonal approach. Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], or Eu(hfc) 3​ , is a Lewis acidic lanthanide complex. The Eu(III) metal center coordinates reversibly to the ester carbonyl oxygen of ethyl 2-(4-iodophenoxy)propanoate. This coordination brings the chiral camphorate ligands into close spatial proximity with the analyte, creating two distinct diastereomeric complexes. Consequently, the enantiotopic protons—most notably the α -methyl doublet (~1.6 ppm) and the ethyl ester -CH 3​ triplet (~1.2 ppm)—experience differential magnetic shielding and split into distinct signals.

Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the enantioenriched ethyl 2-(4-iodophenoxy)propanoate in 0.6 mL of strictly anhydrous CDCl 3​ . (Trace water will competitively bind to the Eu(III) center, destroying the complex).

  • Titration (Validation Step): To a separate NMR tube containing the racemic analyte, add Eu(hfc) 3​ in 0.1 molar equivalent increments. Acquire a 1 H-NMR spectrum after each addition.

    • Validation Check: Monitor the α -methyl doublet. Continue adding the CSR until the doublet cleanly splits into two distinct doublets with baseline separation ( Δδ≈0.1−0.2 ppm) and an integration ratio of exactly 1:1.

  • Measurement: Apply the optimized molar equivalent of Eu(hfc) 3​ to the enantioenriched sample. Acquire the spectrum (minimum 64 scans for high signal-to-noise).

  • Quantification: Integrate the downfield and upfield shifted α -methyl signals to calculate the ee.

NMR_Logic Racemate Racemic Ester (Enantiomers) Complex Diastereomeric Coordination Complexes Racemate->Complex CSR Add Chiral Shift Reagent [Eu(hfc)3] CSR->Complex Coordinates to C=O Shielding Differential Magnetic Shielding Complex->Shielding Spectra Peak Splitting (e.g., α-CH3 doublet) Shielding->Spectra

Mechanistic logic of enantiomeric differentiation using chiral shift reagents in NMR.

Conclusion and Decision Matrix

For the determination of enantiomeric excess in ethyl 2-(4-iodophenoxy)propanoate:

  • Chiral HPLC remains the undisputed gold standard due to its non-destructive nature, high reproducibility, and applicability to preparative scale-up.

  • Chiral GC should be deployed in high-throughput synthetic screening environments where rapid turnaround times are prioritized over sample recovery.

  • Chiral NMR serves as an excellent orthogonal technique for rapid structural and stereochemical verification, particularly when complex chromatographic method development is not justified by the project scope.

References

  • Vinkovic, V., Kontrec, D., Sunjic, V., Navarini, L., Zanetti, F., & Azzolina, O. (2001). Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases. Chirality, 13(9), 581-587. URL:[Link]

  • Le Maux, P., Carrie, D., Jehan, P., & Simonneaux, G. (2016). Asymmetric O-H insertion reaction of carbenoids catalyzed by chiral bicyclo bisoxazoline copper(I) and (II) complexes. Tetrahedron, 72(31), 4671-4675. URL:[Link]

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(4), 301-310. URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 2-(4-iodophenoxy)propanoate

The causality behind these rigorous disposal protocols stems from the potential for iodinated organic compounds to exhibit environmental persistence and, in some cases, toxicity.[1][2][3] Improper disposal can lead to th...

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Author: BenchChem Technical Support Team. Date: March 2026

The causality behind these rigorous disposal protocols stems from the potential for iodinated organic compounds to exhibit environmental persistence and, in some cases, toxicity.[1][2][3] Improper disposal can lead to the contamination of water systems, and certain iodinated by-products that may form can have higher toxicity than the parent compounds.[2] Therefore, a cautious and well-documented disposal plan is not just a matter of regulatory compliance but also of environmental stewardship.

Hazard Assessment and Classification

To determine the appropriate disposal route, a thorough hazard assessment is paramount. Based on data from analogous compounds, such as ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate and other iodinated organic molecules, we can infer the likely hazards associated with ethyl 2-(4-iodophenoxy)propanoate.

Structurally similar compounds are noted to cause skin and eye irritation.[4] For instance, ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Given the presence of the iodo- group, which can increase the chemical reactivity and potential for biological effects, it is prudent to handle ethyl 2-(4-iodophenoxy)propanoate with a high degree of caution.

Table 1: Inferred Hazard Profile for Ethyl 2-(4-iodophenoxy)propanoate

Hazard ClassificationGHS Hazard Statement (Inferred)Precautionary Measures
Skin IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing.[4]
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4]
Environmental Hazard(Not Classified, but prudent to assume)P273: Avoid release to the environment.

Note: This hazard profile is inferred from structurally similar compounds and general chemical principles. Always consult your institution's environmental health and safety (EHS) office for a definitive waste characterization.

Disposal Workflow and Decision Making

The proper disposal of ethyl 2-(4-iodophenoxy)propanoate requires a systematic approach to ensure safety and compliance. The following diagram illustrates the decision-making process for segregating and disposing of this chemical waste.

DisposalWorkflow Disposal Decision Workflow for Ethyl 2-(4-iodophenoxy)propanoate start Waste Generation: Ethyl 2-(4-iodophenoxy)propanoate (Pure, solutions, or contaminated materials) is_recyclable Is an iodine recycling program available? start->is_recyclable spill_cleanup Spill Debris & Contaminated PPE: - Collect in a sealed, labeled container. - Dispose of as hazardous solid waste. start->spill_cleanup recycling Segregate for Iodine Recycling: - Follow program-specific guidelines. - Label clearly as 'Iodine-Containing Waste for Recycling'. is_recyclable->recycling Yes is_mixed Is the waste mixed with other hazardous chemicals? is_recyclable->is_mixed No disposal_pickup Arrange for Hazardous Waste Pickup: - Contact institutional EHS office. - Ensure proper labeling and documentation. recycling->disposal_pickup pure_waste Segregate as Halogenated Organic Waste: - Use a designated, labeled, and sealed container. - Do not mix with non-halogenated solvents. is_mixed->pure_waste No mixed_waste Segregate as Mixed Hazardous Waste: - Characterize all components. - Follow institutional guidelines for the specific mixture. is_mixed->mixed_waste Yes pure_waste->disposal_pickup mixed_waste->disposal_pickup spill_cleanup->disposal_pickup

Caption: Decision workflow for the proper segregation and disposal of ethyl 2-(4-iodophenoxy)propanoate waste.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of ethyl 2-(4-iodophenoxy)propanoate and associated waste materials.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[4][5]

  • Eye Protection: Safety goggles or a face shield must be worn.[4][5]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.[5][6]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Unused or Excess Product:

    • If a registered iodine waste recycling program is available, this is the preferred route.[7][8] These programs aim to recover and reuse iodine, supporting a circular economy.[7] Contact your institution's EHS office to inquire about such programs.

    • If recycling is not an option, the pure or excess chemical must be disposed of as hazardous waste.

    • Collect in a designated, leak-proof, and clearly labeled container. The label should read "Halogenated Organic Waste" and include the full chemical name: "Ethyl 2-(4-iodophenoxy)propanoate".

    • Do not mix with non-halogenated organic waste.

  • Solutions Containing Ethyl 2-(4-iodophenoxy)propanoate:

    • Aqueous solutions should not be disposed of down the drain.[9][10]

    • Collect all solutions in a designated hazardous waste container labeled "Halogenated Organic Waste".

    • If the solution contains other hazardous components (e.g., strong acids, bases, heavy metals), it must be classified as mixed waste, and all components must be listed on the waste label.

  • Contaminated Labware and Materials:

    • Disposable items such as gloves, pipette tips, and absorbent paper that are contaminated with ethyl 2-(4-iodophenoxy)propanoate must be disposed of as hazardous solid waste.[11]

    • Collect these materials in a designated, sealed, and clearly labeled container or bag.

    • Empty containers of the chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[9] The triple-rinsed container can then be disposed of as non-hazardous waste, or as directed by your institution.[9]

Storage of Waste

Pending pickup by your institution's hazardous waste management team, all waste containers must be stored safely.

  • Store waste containers in a well-ventilated area, such as a satellite accumulation area within a fume hood.[5][11]

  • Ensure containers are tightly sealed to prevent the release of vapors.[4][5]

  • Store away from incompatible materials, particularly strong oxidizing agents.[4]

Arranging for Disposal
  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Ensure all waste containers are properly labeled with the contents, accumulation start date, and associated hazards.

  • The final disposal will likely involve high-temperature incineration at a licensed chemical destruction facility.[9]

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to the principles of proper segregation, clear labeling, and consultation with your institutional EHS office, you ensure that the disposal process is both safe and compliant with local, state, and federal regulations.[4] The emphasis on consulting with EHS provides a crucial checkpoint to validate the disposal plan against specific institutional and regulatory requirements.

Conclusion

The responsible disposal of ethyl 2-(4-iodophenoxy)propanoate is a critical aspect of laboratory safety and environmental protection. By understanding the potential hazards, following a systematic disposal workflow, and adhering to the detailed protocol outlined in this guide, researchers can manage this chemical waste safely and effectively. This commitment to best practices not only ensures a safe working environment but also builds a foundation of trust in our collective responsibility as scientists.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Scribd.
  • AK Scientific, Inc. Ethyl (R)-(+)-2-(4-hydroxyphenoxy)
  • The University of Vermont.
  • Echemi. Ethyl (2R)-2-(4-hydroxyphenoxy)
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Ethyl (R)-(+)-2-(4-hydroxyphenoxy)
  • Duke University. Standard Operating Procedure for work with Chemical name/class: Iodine.
  • IODIN
  • PubMed.
  • Benchchem. Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • MDPI.
  • ResearchGate.
  • Mitsui Plastics, Inc. Iodine Waste Recycling Program.
  • Carl ROTH.
  • ANACHEMIA.
  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine.
  • TCI Chemicals.
  • Merck Millipore.
  • CPAChem.
  • NextSDS.
  • Enamine. safety data sheet - ethyl 2-(4-iodo-1H-pyrazol-1-yl)
  • Vigon.
  • PubMed.
  • ResearchGate.

Sources

Handling

Operational Safety and Logistics Guide: Handling Ethyl 2-(4-iodophenoxy)propanoate

As a critical building block in drug discovery and agricultural chemistry, ethyl 2-(4-iodophenoxy)propanoate (CAS: 402475-75-6) requires stringent handling protocols. This guide provides researchers and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in drug discovery and agricultural chemistry, ethyl 2-(4-iodophenoxy)propanoate (CAS: 402475-75-6) requires stringent handling protocols. This guide provides researchers and drug development professionals with field-proven, self-validating methodologies for the safe operation, spill mitigation, and logistical disposal of this halogenated organic ester.

Chemical Identity & Mechanistic Toxicology

To handle a chemical safely, one must understand the causality behind its hazards. Ethyl 2-(4-iodophenoxy)propanoate is a halogenated aromatic ester. Its toxicological profile is driven by two primary structural features:

  • Lipophilicity and Dermal Penetration: The heavy iodine atom on the phenoxy ring significantly increases the molecule's lipophilicity. This allows the compound to readily partition into the lipid bilayers of human skin, accelerating systemic absorption if dermal contact occurs[1].

  • Hydrolytic Susceptibility: The propanoate ester linkage is susceptible to hydrolysis in the presence of strong acids, bases, or ambient moisture over time, potentially releasing irritating acidic byproducts.

According to standardized safety assessments from and , this compound triggers four primary GHS hazard statements[1]:

Table 1: Chemical Identity & Hazard Profile

PropertyValue / DescriptionOperational Implication
Chemical Name Ethyl 2-(4-iodophenoxy)propanoateMust be segregated from strong oxidizers.
CAS Number 402475-75-6Unique identifier for waste manifesting.
Molecular Formula C11H13IO3High halogen content dictates disposal routing.
GHS Hazards H302, H315, H319, H335Dictates strict PPE and ventilation requirements.

Personal Protective Equipment (PPE) Matrix

Because of its halogenated nature and skin-irritating properties (H315), standard laboratory PPE must be strictly evaluated. While disposable nitrile gloves are ubiquitous in laboratories, they provide only limited chemical protection and are highly susceptible to rapid permeation by halogenated solvents[2].

Table 2: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification & Causality
Hand Protection (Neat/Solid) 8-mil Nitrile (Double-gloved)Adequate for handling the neat solid. Nitrile offers good general-duty abrasion resistance but must be changed immediately upon contamination to prevent breakthrough[2].
Hand Protection (In Solution) Neoprene or Viton over NitrileIf dissolved in halogenated solvents (e.g., DCM, Chloroform), thin nitrile experiences breakthrough in <1 minute. Neoprene or Viton provides superior resistance to halogenated organics[3].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against H319 (serious eye irritation). Standard safety glasses are insufficient if the compound is handled in a liquid solution[4].
Respiratory Control Certified Chemical Fume HoodMitigates H335 (respiratory irritation). Face velocity must be verified to ensure vapor containment.

Operational Workflow: Safe Handling & Dispensing

A protocol is only as safe as its verification steps. The following standard operating procedure (SOP) embeds self-validating checkpoints to ensure environmental and personnel protection.

Step-by-Step Dispensing Methodology
  • System Verification (Self-Validation): Before opening the chemical container, verify that the chemical fume hood is operational. Check the digital monitor to ensure the face velocity is between 80–120 FPM. Validation: If the alarm sounds or flow is unverified, the system is invalid; halt operations immediately.

  • PPE Integrity Check: Perform a pneumatic inflation test on your gloves (trap air inside and twist the cuff) to check for invisible micro-tears prior to donning.

  • Environmental Control: Purge the analytical balance area within the hood. Because the compound can cause respiratory irritation (H335), do not pour the compound directly from the source bottle, which can generate airborne dust.

  • Dispensing: Use an anti-static weighing spatula to transfer the solid. If preparing a solution, add the solvent slowly using a closed-system transfer or a glass pipette to minimize splashing.

  • Decontamination: Wipe down the exterior of the source bottle and the balance pan with a damp microfiber cloth (using a mild aqueous detergent) before removing them from the hood.

  • Doffing: Remove outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) to avoid skin contact with the contaminated surface. Dispose of gloves in the solid hazardous waste bin.

Workflow Start 1. Pre-Operation: Verify Fume Hood & PPE Check 2. Solvent Check: Is compound dissolved in a halogenated solvent? Start->Check Viton 3A. High Risk: Use Viton or Heavy Neoprene Gloves Check->Viton Yes (e.g., DCM, Chloroform) Nitrile 3B. Low Risk: Use Double-Layer Nitrile Gloves (8-mil) Check->Nitrile No (Neat Solid) Dispense 4. Dispense via Closed-System Transfer Viton->Dispense Nitrile->Dispense Decon 5. Decontaminate Surfaces (Aqueous Detergent) Dispense->Decon Waste 6. Segregate into Halogenated Waste Stream Decon->Waste

Operational workflow for dispensing halogenated organics based on solvent carrier.

Spill Mitigation & Emergency Response

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and surface contamination.

Step-by-Step Spill Response
  • Assess and Evacuate: If the spill is larger than 50 grams or dissolved in a highly volatile solvent outside a fume hood, evacuate the immediate area and allow the HVAC system to clear the air for 15 minutes.

  • Solid Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the iodinated powder, exacerbating H335 inhalation risks. Gently cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a compatible, sealable container using a non-sparking tool[5].

  • Liquid Spill Containment: If the compound is in solution, apply a universal chemical absorbent (e.g., vermiculite or a commercial silica-based spill kit). Avoid using combustible materials like sawdust, which can react with certain organic solvents.

  • Personnel Exposure: If skin contact occurs, the lipophilic nature of the compound will accelerate dermal absorption. Immediately remove contaminated clothing and flush the affected skin with copious amounts of water and soap for at least 15 minutes.

Disposal & Logistical Plan

The disposal of ethyl 2-(4-iodophenoxy)propanoate is strictly regulated by environmental protection agencies due to its iodine content.

  • Waste Segregation: This compound must be classified and segregated into the Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated waste is a severe compliance violation. According to , non-halogenated waste streams must not exceed a 5% halogen content[6][7].

  • Water Content Restriction: Ensure the halogenated waste container contains less than 20% water. Aqueous mixtures have a low or negative fuel value (BTU), which complicates the incineration process and drastically increases disposal costs[6][8].

  • EPA Treatment Standard: The preferred and most environmentally sound is high-temperature rotary kiln incineration equipped with caustic scrubbing. The caustic scrubber is necessary to neutralize the corrosive hydrogen iodide (HI) gas generated during the thermal destruction of the iodine atoms[8][9].

WasteLogic Waste Ethyl 2-(4-iodophenoxy)propanoate Waste Generated Aqueous Does the waste mixture contain >20% Water? Waste->Aqueous Halogenated Segregate to: Halogenated Organic Waste Aqueous->Halogenated No (<20% Water) NonHalogenated Segregate to: Aqueous/Mixed Waste Stream Aqueous->NonHalogenated Yes (>20% Water) Incineration Disposal Method: EPA-Approved Incineration Halogenated->Incineration High BTU / Low Ash

EPA-aligned logic tree for the segregation and disposal of halogenated organic waste.

References
  • Waldeck GmbH & Co. KG. "Safety Data Sheet." Source: waldeck-ms.de. URL: [Link]

  • UC Berkeley Office of Environment, Health & Safety. "Glove Selection Guide." Source: berkeley.edu. URL:[Link]

  • University of Pennsylvania EHRS. "Fact Sheet: Disposable Nitrile Gloves in Chemical Labs." Source: upenn.edu. URL:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Source: nipissingu.ca. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Source: epa.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Source: epa.gov. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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